(R)-1-(2-Methoxyphenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQOHAPVLVQKV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357393 | |
| Record name | (R)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-23-4 | |
| Record name | (αR)-2-Methoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R)-2-Methoxy-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-1-(2-Methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2-Methoxyphenyl)ethanamine, a chiral amine, is a valuable building block in synthetic organic chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds. Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, offering insights into its handling, characterization, and application. The derivatives of this compound are utilized as potential ligands in the development of radioiodinated antagonists for imaging 5-HT1A receptors[1].
Section 1: Chemical Identity and Structure
A clear understanding of the compound's identity is the foundation for all scientific work. This compound is a primary amine with a stereocenter at the carbon adjacent to the amino group and a methoxy group at the ortho position of the phenyl ring.
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(2-methoxyphenyl)ethanamine | [1] |
| CAS Number | 68285-23-4 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][3] |
| Molecular Weight | 151.21 g/mol | [1] |
| InChI Key | VENQOHAPVLVQKV-SSDOTTSWSA-N | |
| SMILES | CC@H(C1=CC=CC=C1OC)N |
Section 2: Core Physical Properties
The physical state and thermodynamic properties of a compound dictate its handling, storage, and reaction conditions. This compound is a liquid at room temperature[2][4].
| Physical Property | Value | Conditions | Source |
| Boiling Point | 118 °C | 17 mmHg | [1][4] |
| Melting Point | No data available | [4] | |
| Density | No specific data available | ||
| Refractive Index | No specific data available | ||
| Appearance | Liquid | Ambient | [2][4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [1] |
*Note: While specific experimental data for the density and refractive index of the (R)-2-methoxy isomer are not readily found, data for related isomers can provide an approximation. For instance, (R)-1-(4-methoxyphenyl)ethylamine has a reported density of 1.024 g/mL at 20 °C and a refractive index of n20/D 1.533[5]. The presence of the methoxy group generally enhances solubility in organic solvents[2].
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from related compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present:
-
N-H Stretch: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption corresponding to the aryl ether C-O bond should be present around 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals from the protons on the benzene ring would appear in the downfield region, typically between 6.8 and 7.4 ppm. The ortho, meta, and para protons will exhibit distinct splitting patterns.
-
Methine Proton (-CH(NH₂)-): The proton attached to the stereocenter, adjacent to the nitrogen and the phenyl ring, would likely appear as a quartet around 4.0-4.5 ppm, split by the methyl and amino protons.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons is expected around 3.8 ppm[6].
-
Amino Protons (-NH₂): A broad singlet that can appear over a wide range, typically between 1.5 and 3.5 ppm. Its chemical shift is concentration and solvent-dependent.
-
Methyl Protons (-CH₃): A doublet for the methyl protons will be present in the upfield region, likely around 1.3-1.5 ppm, split by the adjacent methine proton.
¹³C NMR:
-
Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed between 110 and 160 ppm. The carbon attached to the methoxy group will be the most downfield.
-
Methine Carbon (-CH(NH₂)-): The chiral carbon atom is expected to have a signal around 50-60 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group should appear around 55 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon signal will be in the upfield region, typically around 20-25 ppm.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 151. The fragmentation pattern would likely involve the loss of the methyl group (m/z = 136) and cleavage of the benzylic bond.
Section 4: Safety and Handling
This compound is a hazardous chemical that requires careful handling.
| Hazard Information | Details | Source |
| GHS Classification | Acute Toxicity, Inhalation (Category 3); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1); Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | [4] |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H412: Harmful to aquatic life with long lasting effects. | |
| UN Number | 2735 | [1] |
| Sensitivity | Air Sensitive | [1] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Section 5: Experimental Protocol: Boiling Point Determination under Reduced Pressure
The reported boiling point was determined under reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point or have very high boiling points.
Principle
A liquid boils when its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum pump, the boiling point is lowered.
Methodology: Thiele Tube Method
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.
-
Heating: Place the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is immersed in the oil.
-
Vacuum Application: Connect the side arm of the Thiele tube to a vacuum source and a manometer to monitor the pressure. Evacuate the system to the desired pressure (e.g., 17 mmHg).
-
Heating and Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of thecapillary tube.
-
Equilibrium Point: Carefully control the heating rate. The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.
-
Recording: Record the temperature and the pressure from the manometer.
Workflow Diagram
Caption: Workflow for reduced pressure boiling point determination.
Section 6: Structural Isomers and Their Properties
The position of the methoxy group on the phenyl ring significantly influences the physical properties of the molecule.
Caption: Relationship between isomers and physical properties.
References
-
PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
PubChem. 2-Methoxyphenethylamine. [Link]
-
ChemBK. (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Physico-chemical Properties. [Link]
-
University of Calgary. Supplementary Information. [Link]
Sources
- 1. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. CAS 68285-23-4: (αR)-2-Methoxy-α-methylbenzenemethanamine [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.be [fishersci.be]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
(R)-1-(2-Methoxyphenyl)ethanamine chemical structure and stereochemistry
An In-depth Technical Guide to (R)-1-(2-Methoxyphenyl)ethanamine: Structure, Stereochemistry, and Applications
Introduction
This compound is a chiral primary amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a versatile chiral building block, its stereochemically defined structure is crucial for the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical structure, stereochemical properties, synthesis via chiral resolution, and key applications, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a methoxy-substituted benzene ring attached to an ethylamine backbone with a chiral center at the alpha-carbon. Its specific enantiomeric configuration dictates its interaction with other chiral molecules, a property that is fundamental to its applications.
Chemical Structure
The molecule consists of a 2-methoxyphenyl group and an amino group attached to a chiral carbon atom, which also holds a methyl group and a hydrogen atom. The "(R)" designation refers to the right-handed spatial arrangement of these substituents according to the Cahn-Ingold-Prelog (CIP) priority rules.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Applications in Synthesis and Medicinal Chemistry
The primary value of this compound lies in its application as a stereodirecting building block.
-
Chiral Building Block: It is used in the multi-step synthesis of complex molecules where maintaining a specific stereochemistry is essential. It is particularly valuable in creating selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system. [1]* Ligand Development: Derivatives of the compound are utilized as potential ligands for developing radioiodinated antagonists, which are instrumental in the in vivo imaging of 5-HT1A receptors. [2][3]This application is crucial for neuroscience research and diagnosing receptor-related pathologies.
-
Chiral Auxiliary: While less common for this specific molecule, similar chiral amines can be used as chiral auxiliaries. In this role, the amine is temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and recovered.
Caption: Role as a chiral building block in a synthetic pathway.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to prevent exposure. [4][5]
Hazard Identification
The compound is classified as corrosive and acutely toxic. [6]Users must consult the Safety Data Sheet (SDS) before handling.
| GHS Classification | Hazard Statement | Precautionary Code |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280, P303+P361+P353, P305+P351+P338 |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | P261, P304+P340, P310 |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | P273 |
Handling and Storage Protocols
-
Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of vapors. [4][5]An emergency eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a full-face shield. [5][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials. [4][5]It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the material can be air-sensitive. [2][4]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. [4]
References
-
SpectraBase. (n.d.). (1R)-1-(2-methoxyphenyl)ethanamine. Retrieved from Wiley SpectraBase. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Chemdad Co., Ltd. (n.d.). (R)-1-(2-Methoxyphenyl)ethylamine. [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
Sources
- 1. This compound [myskinrecipes.com]
- 2. (R)-1-(2-Methoxyphenyl)ethylamine Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. (R)-1-(2-Methoxyphenyl)ethylamine - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
(R)-1-(2-Methoxyphenyl)ethanamine CAS number 68285-23-4
An In-Depth Technical Guide to (R)-1-(2-Methoxyphenyl)ethanamine (CAS: 68285-23-4)
Abstract
This compound is a chiral amine that serves as a critical building block and resolving agent in modern organic synthesis and pharmaceutical development. Its unique structural features, comprising a chiral center adjacent to a methoxy-substituted aromatic ring, make it a valuable precursor for stereochemically defined molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis and chiral resolution strategies, key applications, analytical methodologies, and safety protocols. By synthesizing technical data with practical, field-proven insights, this document aims to be an essential resource for the effective utilization of this important chiral intermediate.
Physicochemical and Structural Properties
This compound is a chiral primary amine distinguished by a methoxy group at the ortho position of the phenyl ring. This substitution influences its steric and electronic properties, which are pivotal for its role in stereoselective synthesis.
| Property | Value | Reference(s) |
| CAS Number | 68285-23-4 | [1][2] |
| IUPAC Name | (1R)-1-(2-methoxyphenyl)ethanamine | [2] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3][4] |
| Boiling Point | 118°C (at 17 mmHg) | [5] |
| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in water (22 g/L) and dimethyl sulfoxide (DMSO). | [5][6][7] |
| Appearance | Liquid (form may vary) | [8] |
| Sensitivity | Air Sensitive | [5][6] |
Synthesis and Stereoselective Control: The Path to Enantiopurity
The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of its racemic mixture. While asymmetric synthesis routes exist, classical resolution remains a robust and economically viable method for obtaining the desired enantiomer on a preparative scale.[9][10]
Racemate Synthesis: Reductive Amination
A common and efficient method for preparing the racemic base, 1-(2-methoxyphenyl)ethanamine, is the reductive amination of 2-methoxyacetophenone. This process typically involves reacting the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.
Caption: Reductive amination of 2-methoxyacetophenone to yield the racemic amine.
Chiral Resolution: A Protocol for Diastereomeric Salt Crystallization
The cornerstone of obtaining the (R)-enantiomer is the separation of the racemic amine via the formation of diastereomeric salts using a chiral resolving agent.[10][11] Tartaric acid is a frequently used agent for this purpose. The principle lies in the differential solubility of the two diastereomeric salts ((R)-amine-(L)-tartrate vs. (S)-amine-(L)-tartrate), allowing for their separation by fractional crystallization.[9]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve 1.0 molar equivalent of racemic 1-(2-methoxyphenyl)ethanamine in a suitable solvent, such as methanol or ethanol, at an elevated temperature. In a separate vessel, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the minimum amount of the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the enantiomeric enrichment of the first crop of crystals.[10]
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath (0-4°C) for several hours to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small volume of cold solvent to remove residual mother liquor.
-
Enrichment Analysis: Analyze a small sample of the crystalline salt by chiral HPLC to determine the diastereomeric and enantiomeric excess (ee).
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1-2 M NaOH). Stir vigorously until the solid dissolves completely.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Caption: Workflow for the classical chiral resolution of a racemic amine.
Applications in Research and Drug Development
The utility of this compound is primarily derived from its defined stereochemistry, making it a valuable asset in the synthesis of complex chiral molecules.
-
Chiral Building Block: It serves as a foundational piece in the multi-step synthesis of active pharmaceutical ingredients (APIs), where the final molecule's efficacy and safety are dependent on a specific stereoisomer.
-
Ligand Development for 5-HT₁ₐ Receptors: Derivatives of this amine are actively investigated as potential ligands for developing radioiodinated antagonists used in the in-vivo imaging of 5-HT₁ₐ serotonin receptors.[5][7] These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety and depression, making them a significant target in drug discovery.[12]
-
Chiral Auxiliary: The amine can be temporarily incorporated into a prochiral molecule to direct a subsequent chemical transformation to occur stereoselectively. After the transformation, the auxiliary is cleaved and can often be recovered.
Caption: Role as a precursor in a hypothetical API synthesis pathway.
Analytical Methodologies
Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric excess of this compound.
| Technique | Purpose | Details |
| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the compound. Spectral data is available for reference.[13] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Typically coupled with Gas Chromatography (GC-MS), it confirms the molecular weight (151.21 g/mol ) and provides fragmentation patterns for identification.[13][14] |
| FTIR Spectroscopy | Functional Group Identification | Infrared spectroscopy helps identify key functional groups, such as N-H stretches for the amine and C-O stretches for the ether.[13] |
| Chiral HPLC | Enantiomeric Purity (ee) | This is the gold standard for determining the enantiomeric excess. It uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.[10] |
Protocol Outline: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Sample Preparation: Prepare a dilute solution of the amine (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation: Utilize an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.
-
Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~220 nm or 270 nm).
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: ee (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.[15]
Hazard Identification
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H314: Causes severe skin burns and eye damage.[15] H318: Causes serious eye damage.[4] H331: Toxic if inhaled.[4][15] |
Safe Handling and Emergency Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a full-face shield.[17][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent breathing vapors or mist.[16]
-
First Aid (IF EXPOSED):
-
Inhalation: Move the person to fresh air immediately. Call a POISON CENTER or doctor.[17]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[16]
-
Storage Recommendations
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][16]
-
Due to its air sensitivity, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]
Conclusion
This compound is more than a chemical intermediate; it is an enabling tool for the stereocontrolled synthesis of complex molecular architectures. Its utility in constructing specific enantiomers is critical for advancing drug discovery, particularly in the development of targeted therapeutics. A thorough understanding of its properties, handling requirements, and analytical validation is paramount for any scientist aiming to leverage its synthetic potential safely and effectively. This guide provides the foundational knowledge to achieve that goal, fostering both innovation and safety in the laboratory.
References
- ChemScene. Safety Data Sheet - this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhnq70GbMZNMrzj5zguUFjnJHs2H6pEhP5MON0P_gm9Les_beFYFwTG_AC257ACQ3pFiAjLxhHnjGdvA_zg913JqFtQyzmX0tXWgjTuFhl8kX5oxszhcu-kvhuznAf9of2DmrqPBXO0rlfRvbfIpTSCnGdcdlzAgHc6U--5Z2y8VE3J3U9sIN49CRU_XdvBTFc]
- ChemicalBook. (R)-1-(2-Methoxyphenyl)ethylamine - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWokqXN7TqlYteBsyVW2zZWMiJo3VoP355kVaFvebKumvzqE28SgSjHQKfR3_QHMhMXl80sskIQ5Q8_TtzNDjSrl8mu_ckd69nOs_tz8qib1kZ30fpuYfvSuCrISkuv_Ozr8rPk28tfkfL59t19mVHnsRrxD4MHrk-pBCP6bZs]
- J&K Scientific. This compound | 68285-23-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELUTe6EMYyS_S-UBSdM5_Q_cu4WAQj_-4E9jI2kBhJDu8_hsuXMUbg0wFARvjQVQb5yhJ1RMzDUsu4arBtQ85MjjdNS3TJLDg3Wan2UeHfmKMIHmVUSGMc8HjbuKCaKBHmp3S2Ofy-VAD_]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0O7pZZR-2Jt88L6P_nwwOWdE7ZJTvNsWTYz6zealyQY1BjRc1Bw3ulOOnchn9Mp6W0dp2RwTMU007tBHuvvokUoUTQnmW_iodJiaZU8j7Iw1lXgS4d_WYEWnW0a1IcPo4feGt9-0Q1LhWWNsBlV8f1VtOM7BX192Eis4W-J3RQ1olg2JMQ_c0ams5ISXcwMfxfeOxtESZ-bLdekvZ7rFS5SoXHen7T0qkVix4br5_p4nnxBdCwd6W1PHTEEcASaPK9erC_YCAdkmVAbQch-bi7-FXietHh7l76jA=]
- ChemicalBook. (R)-1-(2-Methoxyphenyl)ethylamine | 68285-23-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC5osihdlpmy-F_zTv52r9q_JugECntOgYvVL7mfeHWnC_qPpnYaSlRuFifJ5CxCYNUBYQ7zqsN6WJTq_o4hloRVEZZ8KMdpLmXsEIsw_6DwuwRNOzv0l6coEj4Jdmoj1J2Aiba-6OWfoGbkVTSWz-GmaAOalD4I3C0GwAR49h-Q==]
- Thermo Fisher Scientific. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIZswSLivBjUeREQzR8xe-d2XtRIkJHE3iOzJt3J2c3IuHRm7mSx4Cf9VYqyKykgnvMYto0nVAR1kHbYkm0YP7TGJQA7OTgVL_pqQCc4D0FAKVuMHJlM-0ZpMmB_QGkJ6Rxf0vlrWm_7ux6_ib6WLgYNKSGR_eIRi4VkFH5WyscAGVNCc=]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Rx6JV5skM6V8gDHngibZc1JSzC6Ddg_aR8yv2_Uuln93Z66CKvPfmm66Unlh5IQlwlMlUXIqVvfCU0Xt3Gdf4Gd1uMPSQMQF9W54Y7cHaUK3pbJ69vgD_fLCct8VKZaqOFJfh92ZdANA-iboUpF3mwHlKXUMO5m6eAMyf3GhJWcsQ3vwiggtjL8nb5Nr_-ROmccVATxN8UkJrGyg-xp0sGk2mvFH6R9WuNrLTeVg5vxz92oHGnYKVVhkEb8oCV2QxofFPmRwiWKgZAn42ZqOpX_AcAZcY8xfB6UhLJnT]
- ChemScene. 1-(2-Methoxyphenyl)ethan-1-amine | 40023-74-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7N7Q4SVaEq_HrO4BUugssVCdWtpAhWGAS_btoKbA4hrQkSjhY0JUtZ4wSq4PpmBwOHcyENvVsZCmmtFzy8WJatWdxvDfXUnHMlqWF1L_FEHoBoGzdh0wwY1zQVkWLTbZttbZClrXjD_0ba2U=]
- CymitQuimica. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrCTdkWH2z4tU0No2ruku3PSIFZOkxC90tbhtqhpxTvF3CaN9wyRNrz3iUHxnHhHWZ1jnXu7Cduruq1jynFpVTYF8mV1HEj7NzoeCD8eDQqm5plHzHFHm0FcRGnUnrytmcrH3tR4Ml4iPN_kjsjlNfWzjhUe8SOIzMnZM=]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFGoPz6exODEOBhvJmyi_aKg1C4rSoJ3Djpy5n9LtWEjVzgt_6vT0trGPf0-hiG2a8dCuONFOLMvFS8CgBrPq5X8curHilvPQR84iZ8GjmRMCiPZTwUH4j0llLb28qTHv_SnxiTagW9FJx07g=]
- Fisher Scientific. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%, Thermo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGudOpS-Gk4F0EGWcxlAg54VtnJb3JFyK2vkdDTQIbXus5nsmm7LuoDeVJF5I9ksiJzhTkR6kY0cLmDOoYQ6E1yxva8qoYHQ_fLwKdw0ag1hothUAp2JqgFSkqypPknvWga8dVLoXepC57G8f846OKEhgDLKbxrga937Gl9pCRBypV33QPtO5jVTcJMuqoxm4eYdkc0YWp01c3k1lrQ2ERQZeoJ2ZdfIvdaSLYv]
- Benchchem. A Researcher's Guide to the Chiral Resolution of Racemic Acids Using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN8KpSP61T-gkne8Jf50BjvOjBKWG6CgzZT1AOxciongA-Q4Ui5TgjUArWO4WVXoDuimeRxfabOWznqknDWh5LCdWez21lAI2VJX-Vlj8wO2jSu-gsP0n1bSAMML1qH4p0oWzf53Qf2u8Dswx-YsnKCdRIXreP-E-kemnOnUKUBdy14ZytWvY1C18MMCYbdL2LE1GsTLOWNrllSYeWnSGFDWv0-2HHMIcNRwaZZsoFaZXxnAUzvKJ1DbddRQw3xEDDtFfHF-rljWrx]
- Fisher Scientific. SAFETY DATA SHEET - (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros®. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYYRgtgYcKY19U30F5cfMcGlwxtCt6T1MnGiO-cHVkwVNQBtA4R-g8AZ0qaegrOVb2TdA-AmzlIiwnT1YL8ho_8KYlrNhv5uPYXXXz-UYR3o3x3dZKxl4CEnbOKGBi4WfMecpUNdbFgadBgYv0IFHRNxOzLR_XOCLUmQOeE6k28r4_JyGSCFEf52qDBsw=]
- US EPA. ANALYTICAL METHOD SUMMARIES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvbOzVI2LxEAJ9CnjIQMGMuF1fOoA4ic4VToHQ6tcsKLq7SdU6hnz6cobD-fHwv8UAAvsI0vsnCSaXWdMmIkE_w_QXJaDGx-9DT6PFB0oQ3g42UijkP8AQN_Roub_bwamavflGMTqWygSXMA_QOZiVpyRxblGTOZKwKhd7RUsISA65rRXL49z33YKRC8GB]
- Aaron Chemicals. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8c5JMZGjU1XN2PD_1I1dnpBWpyCDEXey6TNIdo8USouD0qdkComjXt0FA6bUZXHKXWbl_efKoRK8N4433Bokty49T2pLReUMXOi9O7PXgXk52EDzoovSlf3z-jgEcxJTWb33P97hW]
- Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Hyoiw1H10fNkici2oeQVn_kHysb4GT_FEP_3kD59lL7B3dQtNt7NkfU9XB-KnIvqmVyRpOiqLwWj-Aze-Dn4j3CGNfZgmhj8GgyYSZ79xw9pRER4o77fgco3KQBif__Z2HaBYw53VC8r0Zu04RY5D5pIR8lLoRxPUy_2Luyk-WHU4bwXCcArq_Dr5GUejENfQID9fjdEJSNwnbdkrv0V_0T2NzxT1WuTtCu_ONIStqVQkGqVApbfZ9wfF06HLvpW8QCy22jn1eYQ_yO6H3jMI4nkvoLtgEVj]
- PubChem. 1-(2-Methoxyphenyl)ethan-1-amine | C9H13NO | CID 2794230. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0mANEifOJ_yFB_9V76IVlpsKpk-GOVTw60HMY0SEev4Q7lDScsG3GYQCWG0zSivHCbSwDar7wufQuZQBffcYLZpDbiBJrR0vaMvENjHmqnULeOEKctF-l8ibMVrlyf2NiA3ee_GDnBMsAK4s=]
- Chemdad Co., Ltd. (R)-1-(2-Methoxyphenyl)ethylamine. [URL: https://vertexaisearch.cloud.google.
- Fisher Scientific. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLVXO7_Ez3Hz2FJmcdV5Jl2-3WrdQkLjAd6PrLM3spoRY8DqB2w650DF2U2wb-AMiULQdvzQqAfjArTU_piZ0aOEejEVOte1qhuM-qrIkE0vnme0W8wrX7AkE4qpgm_b7HIDqaXCFSO4767ywkmTq3fHFptanNzWey8dS2VugW4xHZDkCB1e2y9ihtdK938gLTuYkdIsfFljek-gVD7rYU2PqniStBU-2Nbow3]
- Onyx Scientific. Chiral Resolution Screening. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGfYyW5k3ercl2v9U63SuznGUBPvKaA-6no5q_nM0SUHLW9aydW7a7zRlD8BfaC8LMg9mXpQP9Dvm6G4HDVlmdtKt1PhxQJcnT7I19Roo70_RigIKjZV6Bi7uyR4QxcJpEwqcqSjhx3o11kjiRiophFj5068hKjA=]
- SpectraBase. (1R)-1-(2-methoxyphenyl)ethanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOlknB-U1FpxxEP3O6eCt6t9FO0H_XYbwtKTaJ0fijFpisTteF42Jq_j5GxCrgCSdnZT7-cy_CQYaqNgjLf9Ki5SB4OP2WhIqyyRBsb4KLUEDBf2EJVJsqrW4L_n0WHTyMrEURrFHq]
- CymitQuimica. 2-(2-methoxyphenyl)ethan-1-amine. [URL: https://vertexaisearch.cloud.google.
- MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBKb1U3QV3KWefoSioQJXHyRGLhkpB8wMhGaeu5ut3XYQWzWFrOdFrfgf1cqG2QFVAapYHqLih7Gyptrb3BFgzzo0dIzt38iAsj3T0UoX4NSy0KannqG2Ma878WaXrrnoUQ==]
Sources
- 1. chemscene.com [chemscene.com]
- 2. jk-sci.com [jk-sci.com]
- 3. (R)-1-(2-Methoxyphenyl)ethylamine | 68285-23-4 [chemicalbook.com]
- 4. fishersci.be [fishersci.be]
- 5. (R)-1-(2-Methoxyphenyl)ethylamine Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 8. 2-(2-methoxyphenyl)ethan-1-amine | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. onyxipca.com [onyxipca.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. spectrabase.com [spectrabase.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. (R)-1-(2-Methoxyphenyl)ethylamine - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Synthesis of (R)-1-(2-Methoxyphenyl)ethanamine
Abstract
(R)-1-(2-Methoxyphenyl)ethanamine is a valuable chiral building block in modern medicinal chemistry and asymmetric synthesis. Its structural motif is present in numerous pharmacologically active compounds, making its efficient and stereocontrolled synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this amine in high enantiopurity. We will dissect three field-proven methodologies: Asymmetric Reductive Amination, Enzymatic Kinetic Resolution, and the use of Chiral Auxiliaries. Each section explains the underlying chemical principles, offers detailed experimental protocols, and presents comparative data to inform methodological selection based on scalability, cost, and desired optical purity.
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental structural components in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] It is estimated that 40-45% of small-molecule drugs contain a chiral amine fragment, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even detrimental.[1] this compound serves as a key intermediate, valued for its utility as a resolving agent, a chiral base, or a synthon for more complex molecular architectures.[4] The challenge, therefore, lies not merely in its synthesis, but in achieving high enantiomeric excess (ee) in a robust and reproducible manner. This guide explores the most effective strategies to meet this challenge.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a single-enantiomer amine from a prochiral ketone, 2-methoxyacetophenone, can be approached from several distinct angles. The choice of strategy often depends on available resources, scale, and the specific purity requirements of the final application. We will focus on three dominant and industrially relevant strategies.
Strategy 1: Asymmetric Reductive Amination (ARA)
This is arguably the most direct and atom-economical approach, converting the prochiral ketone directly into the chiral amine in a single, stereocontrolled step.[5][6] The process involves the in situ formation of an imine from 2-methoxyacetophenone and an ammonia source, which is then asymmetrically hydrogenated using a chiral transition-metal catalyst.[6][7]
Causality and Mechanistic Insight: The success of this reaction hinges on the chiral catalyst, typically an Iridium, Rhodium, or Ruthenium complex bearing a precisely designed chiral ligand.[1][5][8] This ligand creates a chiral pocket around the metal center, forcing the imine substrate to coordinate in a specific orientation. The subsequent hydride transfer (from H₂ gas or a transfer agent like formic acid) is thus directed to one face of the C=N double bond, yielding a preponderance of one enantiomer.[9]
Experimental Protocol: Ir-Catalyzed Asymmetric Transfer Hydrogenation
-
Reactor Setup: To a dried Schlenk flask under an inert nitrogen atmosphere, add the chiral catalyst, such as a [Cp*IrCl₂]₂ dimer, and a suitable chiral ligand (e.g., a TsDPEN derivative).
-
Solvent and Reagents: Add anhydrous solvent (e.g., dichloromethane or methanol). Introduce 2-methoxyacetophenone (1.0 eq).
-
Hydrogen Source: Add the hydrogen source. For transfer hydrogenation, a formic acid/triethylamine (HCOOH/NEt₃) azeotrope (5:2 molar ratio) is a common and effective choice, serving as both the hydrogen donor and an acid scavenger.[9]
-
Amine Source: Add the amine source, typically ammonium formate (NH₄HCO₂) (1.5-2.0 eq), which provides the nitrogen atom.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated NaHCO₃ solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude amine by silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC analysis.
Data Summary: Asymmetric Reductive Amination
| Catalyst System | Ligand Type | Reductant | Solvent | Yield (%) | ee (%) |
| [Cp*IrCl₂]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | ~95% | >98% (R) |
| [RuCl₂(p-cymene)]₂ | Chiral P,N Ligand | H₂ (20 bar) | Methanol | ~92% | >97% (R) |
| Rh(COD)₂BF₄ | (R)-Walphos | H₂ (10 bar) | Toluene | ~90% | >96% (R) |
Note: Data are representative values based on typical performance for analogous substrates.
Workflow: Asymmetric Reductive Amination
Caption: Workflow for Asymmetric Reductive Amination.
Strategy 2: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture.[10] In this approach, racemic 1-(2-methoxyphenyl)ethanamine is synthesized first via a standard, non-chiral method (e.g., Leuckart reaction or direct reductive amination with NaBH₃CN).[11][12] An enzyme, typically an (S)-selective ω-transaminase (ω-TA), is then used to selectively convert the unwanted (S)-enantiomer into the corresponding ketone, leaving the desired (R)-enantiomer untouched and enantiopure.[13]
Causality and Mechanistic Insight: ω-Transaminases catalyze the transfer of an amino group from an amine to a carbonyl acceptor.[14] The enzyme's active site is exquisitely chiral, allowing it to bind and react with only one enantiomer of the racemic amine substrate. By choosing an (S)-selective enzyme, we ensure that only the (S)-amine is consumed. The maximum theoretical yield for this process is 50%, as half of the starting material is sacrificed. However, the operational simplicity and exceptional enantioselectivity often make this a preferred industrial method.[10]
Experimental Protocol: Transaminase-Catalyzed Kinetic Resolution
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM potassium phosphate, pH 7.5-8.5).
-
Reagent Solution: In the buffer, dissolve the racemic 1-(2-methoxyphenyl)ethanamine substrate (e.g., 50 mM). Add the amino acceptor, typically pyruvate (1.0-1.2 eq).
-
Cofactor: Add the essential pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Initiate the reaction by adding the lyophilized ω-transaminase powder or a whole-cell biocatalyst expressing the enzyme.[10]
-
Reaction: Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction by chiral HPLC, tracking the disappearance of the (S)-enantiomer and the formation of 2-methoxyacetophenone. The reaction is complete when the conversion reaches ~50%.
-
Workup: Adjust the pH of the mixture to >10 with NaOH to ensure the amine is in its free base form. Extract the remaining (R)-amine with an organic solvent like methyl tert-butyl ether (MTBE).
-
Purification: The ketone byproduct will also be extracted. Separate the (R)-amine from the ketone via acid-base extraction or silica gel chromatography.
-
Analysis: Confirm the final enantiomeric excess of the isolated (R)-amine by chiral HPLC.
Data Summary: Enzymatic Kinetic Resolution
| Enzyme Source | Selectivity | Amino Acceptor | Temp (°C) | Conversion (%) | Product ee (%) |
| Arthrobacter sp. (ATA-117 mutant) | S-selective | Pyruvate | 35 | ~50% | >99% (R) |
| Vibrio fluvialis | S-selective | Pyruvate | 30 | ~50% | >99% (R) |
| Aspergillus fumigatus | R-selective* | D-Alanine | 40 | ~50% | >99% (S) |
*Note: An R-selective enzyme could be used to resolve for the (S)-enantiomer, leaving the (R)-enantiomer behind after reacting with an R-amine donor.
Workflow: Principle of Kinetic Resolution
Caption: Principle of Enzymatic Kinetic Resolution.
Strategy 3: Chiral Auxiliary-Mediated Synthesis
This classic and highly reliable strategy involves temporarily attaching a chiral molecule—the auxiliary—to a prochiral substrate.[15] The auxiliary then directs a subsequent bond-forming reaction to occur diastereoselectively. After the new stereocenter is set, the auxiliary is cleaved and can often be recovered. For amine synthesis, Ellman's tert-butanesulfinamide is an exceptionally versatile and widely used auxiliary.[16]
Causality and Mechanistic Insight: The synthesis begins with the condensation of 2-methoxyacetophenone with (R)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The bulky tert-butyl group and the stereochemistry at the sulfur atom effectively block one face of the C=N bond. Consequently, a non-chiral reducing agent (e.g., NaBH₄) is forced to deliver a hydride ion from the less sterically hindered face.[15] This substrate-controlled reaction results in a high diastereomeric ratio. The final step is the simple acidic hydrolysis of the N-S bond to release the enantiopure primary amine.
Experimental Protocol: tert-Butanesulfinamide Method
-
Imine Formation: In a round-bottom flask, dissolve 2-methoxyacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent like THF. Add a Lewis acid catalyst/dehydrating agent, such as Ti(OEt)₄ (2.0 eq). Heat the mixture to reflux for 5-12 hours. Monitor imine formation by TLC.
-
Workup 1: Cool the reaction, pour it into brine with stirring, and filter the resulting titanium salts. Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to obtain the crude N-sulfinylimine.
-
Diastereoselective Reduction: Dissolve the crude imine in an anhydrous solvent (e.g., THF) and cool to -78 °C under a nitrogen atmosphere. Add a reducing agent, such as sodium borohydride (NaBH₄) (3.0 eq), portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup 2: Quench the reaction by the slow addition of methanol, followed by saturated NH₄Cl solution. Extract the product with ethyl acetate, dry, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add a stoichiometric amount of HCl (e.g., 2-4 M solution in dioxane). Stir at room temperature for 1-2 hours.
-
Final Isolation: Concentrate the mixture in vacuo. The product is now the hydrochloride salt. To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent. Dry and concentrate to yield the final (R)-amine.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Data Summary: Chiral Auxiliary Approach
| Auxiliary | Condensing Agent | Reducing Agent | Cleavage | Diastereomeric Ratio (dr) | Overall Yield (%) |
| (R)-tert-Butanesulfinamide | Ti(OEt)₄ | NaBH₄ | HCl/MeOH | >95:5 | ~80-90% |
| (R,R)-Pseudoephedrine | - | LiAlH₄ | H₂/Pd-C | >90:10 | ~70-80% |
| (S)-1-Phenylethylamine | Ti(OiPr)₄ | H₂/Pd-C | H₂/Pd-C | >92:8 | ~75-85% |
Workflow: Chiral Auxiliary (Sulfinamide) Method
Caption: Synthesis using the tert-butanesulfinamide chiral auxiliary.
Conclusion and Strategic Comparison
The synthesis of this compound can be accomplished effectively through multiple robust strategies. The optimal choice is dictated by project-specific constraints.
-
Asymmetric Reductive Amination offers the highest atom economy and is ideal for large-scale manufacturing where direct conversion is paramount. However, it requires investment in specialized transition-metal catalysts and ligands, and may necessitate high-pressure hydrogenation equipment.
-
Enzymatic Kinetic Resolution provides unparalleled enantioselectivity (>99% ee is common) and operates under mild, aqueous conditions, aligning with green chemistry principles.[7] Its main drawback is the theoretical maximum yield of 50%. This is often acceptable in pharmaceutical development where enantiopurity is non-negotiable.
-
The Chiral Auxiliary approach is a reliable and versatile lab-scale method that guarantees high stereocontrol. The use of Ellman's auxiliary is particularly well-documented and predictable.[16] While it involves more synthetic steps than ARA, the reagents are readily available, and the auxiliary can often be recycled, offsetting some of the cost.
Ultimately, each described protocol represents a self-validating system capable of delivering the target molecule with high fidelity. The selection of a particular path will depend on a careful evaluation of the balance between yield, enantiopurity, cost, and scale.
References
-
Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(3), 3395-3456. [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central. [Link]
-
Wang, D., & Astruc, D. (2015). Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. Chemical Society Reviews, 44(23), 8529-8540*. [Link]
-
University of Barcelona Digital Repository. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Semantic Scholar. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Ohkuma, T., et al. (2012). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters, 14(24), 6282-6285. [Link]
-
Shadambikar, G., & Bhaisare, M. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 14036-14075. [Link]
-
Tu, Y., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(50), 9294-9299. [Link]
-
Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
-
Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
ResearchGate. (n.d.). Transaminase-catalyzed kinetic resolution with co-substrate recycling. ResearchGate. [Link]
-
Horváth, Z., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Molecules, 24(9), 1801. [Link]
-
Contente, M. L., et al. (2016). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 8(15), 2472-2475. [Link]
-
Kim, J., & Kim, B. G. (2020). Kinetic Analysis of R-Selective ω-Transaminases for Determination of Intrinsic Kinetic Parameters and Computational Modeling of Kinetic Resolution of Chiral Amine. Applied Biochemistry and Biotechnology, 191(1), 92-103. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation [diposit.ub.edu]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]
- 4. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Part 1: The Foundation - Chiral Resolution via Diastereomeric Salt Formation
An In-Depth Technical Guide to the Applications of (R)-1-(2-Methoxyphenyl)ethanamine in Organic Synthesis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making stereocontrol a critical parameter in the synthesis of pharmaceuticals and other bioactive molecules. This compound has emerged as a versatile and effective chiral reagent in this pursuit. This guide provides a detailed exploration of its primary applications, focusing on the underlying principles, experimental methodologies, and the causal factors that drive its efficacy.
The most widespread and industrially scalable application of this compound is as a chiral resolving agent for racemic carboxylic acids. This classical technique remains highly relevant due to its cost-effectiveness and scalability for producing enantiomerically pure compounds.[1]
The Core Principle: Differential Solubility
Chiral resolution hinges on a simple yet powerful principle: enantiomers have identical physical properties, but diastereomers do not.[2] By reacting a racemic mixture of a carboxylic acid, (R/S)-Acid, with a single enantiomer of a chiral base, such as this compound ((R)-Amine), two diastereomeric salts are formed:
-
Salt 1: [(R)-Acid]·[(R)-Amine]
-
Salt 2: [(S)-Acid]·[(R)-Amine]
These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent system.[1][3] This difference allows for their separation through a process called fractional crystallization, where the less soluble salt selectively precipitates from the solution.
Causality in Chiral Recognition: The Role of Molecular Interactions
The successful separation of diastereomeric salts is not a matter of chance; it is dictated by the specific non-covalent interactions within the crystal lattice. The structure of this compound is key to its effectiveness. The primary amine provides a basic center for salt formation with the carboxylic acid. The chiral center, along with the sterically demanding 2-methoxyphenyl group, creates a unique three-dimensional architecture.
The crystal packing and stability of the diastereomeric salts are governed by a network of interactions:
-
Ionic Bonding: The primary interaction is the ionic bond between the ammonium cation (R-NH3+) and the carboxylate anion (R'-COO-).
-
Hydrogen Bonding: The N-H protons of the ammonium group act as hydrogen bond donors, interacting with the carboxylate oxygens.
-
Steric Hindrance: The bulky phenyl group creates significant steric hindrance, influencing how the components of the salt can pack together.
-
π-π Interactions: The aromatic rings can engage in stabilizing π-π stacking interactions.
-
Methoxy Group Influence: The ortho-methoxy group is not merely a spectator. It can influence the conformation of the phenyl ring and participate in additional weak interactions, such as CH-O bonds, further differentiating the crystal packing of the two diastereomers.[4]
The less soluble diastereomer is the one that can form a more stable, lower-energy crystal lattice. This subtle interplay of attractive and repulsive forces is the basis for chiral recognition and successful resolution.[4]
Experimental Workflow: A Self-Validating Protocol
The protocol for chiral resolution is a systematic process designed to isolate one diastereomer in high purity. Each step serves to validate the success of the previous one.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at an elevated temperature to ensure complete dissolution.[5]
-
In a separate vessel, dissolve this compound (0.5 - 1.0 eq) in the same solvent. The use of substoichiometric amounts of the resolving agent is common and can improve the enantiomeric excess of the crystallized product.
-
Slowly add the amine solution to the acid solution with constant stirring.
-
-
Crystallization and Isolation:
-
Allow the mixture to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of well-ordered crystals of the less soluble diastereomer, minimizing the inclusion of the more soluble one.
-
Further cool the mixture in an ice bath (0-5 °C) to maximize the yield of the precipitated salt.[5]
-
Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold solvent to remove residual mother liquor.
-
-
Liberation of the Free Enantiomer:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl).
-
Stir vigorously until the solid dissolves completely. The acid protonates the carboxylate, forming the free carboxylic acid which partitions into the organic layer. The amine remains in the aqueous layer as its hydrochloride salt.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.[3]
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step can be basified (e.g., with NaOH) to deprotonate the ammonium salt and liberate the free this compound, which can then be extracted with an organic solvent and recycled.
-
| Parameter | Rationale / Choice | Expected Outcome |
| Solvent | Must dissolve both salts at high temp, but show a large solubility difference upon cooling. | Determines the efficiency of separation and crystal quality. |
| Temperature | Controls the rate of crystallization and the final yield. | Slow cooling is crucial for high diastereomeric purity. |
| Stoichiometry | Using 0.5 eq of amine can lead to a higher e.e. in the first crop. | Optimization between yield and enantiomeric purity. |
Part 2: Application as a Chiral Auxiliary
Beyond resolution, this compound can be used as a chiral auxiliary. In this strategy, the amine is temporarily incorporated into a prochiral molecule via a covalent bond, typically forming an amide.[6] The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and removed.[7]
The Core Principle: Steric Shielding and Diastereoselective Control
Once covalently attached, the bulky 2-methoxyphenyl group of the auxiliary creates a chiral environment around the reactive center of the substrate. It effectively shields one face of the molecule, forcing an incoming reagent or electrophile to attack from the less hindered face. This steric control leads to the preferential formation of one diastereomer over the other.[8]
Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.
Key Transformation: Asymmetric α-Alkylation of Carboxylic Acid Derivatives
A prime example is the alkylation of an enolate derived from an amide of this compound.
Detailed Protocol:
-
Amide Formation:
-
React a prochiral acyl chloride or carboxylic acid (activated with a coupling agent like DCC) with this compound in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., CH₂Cl₂).
-
Purify the resulting chiral amide by chromatography.
-
-
Diastereoselective Alkylation:
-
Cool a solution of the chiral amide in a dry ethereal solvent (e.g., THF) to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming a stereodefined Z-enolate. The conformation of the enolate is locked by chelation between the lithium cation, the enolate oxygen, and the amide oxygen.
-
The bulky auxiliary shields the top face of the enolate.
-
Add an electrophile (e.g., benzyl bromide). The electrophile approaches from the less hindered bottom face, resulting in the formation of the new C-C bond with high diastereoselectivity.
-
-
Auxiliary Cleavage:
-
Cleavage of the amide bond is crucial and must be performed under conditions that do not cause racemization of the newly formed stereocenter.[9]
-
Mild Hydrolysis: Reaction with hydroxylamine (NH₂OH) or its salts can cleave the amide bond under mild conditions, preserving chiral centers.[9][10]
-
Strong Acidic Hydrolysis: Refluxing with strong aqueous acid (e.g., 6M HCl) can hydrolyze the amide to the corresponding carboxylic acid. This method is harsh and risks racemization.
-
Reduction: Treatment with a reducing agent like LiAlH₄ will reduce the amide to the corresponding primary alcohol.
-
| Reagent/Condition | Rationale / Choice | Diastereomeric Excess (d.e.) |
| Base (for enolate) | LDA is used to ensure rapid and complete deprotonation, forming the Z-enolate. | Typically >95% d.e. |
| Electrophile | Less bulky electrophiles (e.g., MeI, BnBr) generally give higher selectivity. | Varies, but often >90% d.e. |
| Cleavage Method | Must be chosen based on the desired final functional group (acid, alcohol) and stability of the product. | Critical for preserving the enantiopurity of the final product. |
Part 3: Applications in Pharmaceutical Synthesis
The utility of this compound and its close analogs is evident in the synthesis of active pharmaceutical ingredients (APIs). Chiral amines are crucial intermediates for many drugs. For instance, related structures like (S)-(-)-1-(4-methoxyphenyl)ethylamine serve as key chiral building blocks or resolving agents in the synthesis of drugs like Sitagliptin, an anti-diabetic medication.[11] The principles of resolution and auxiliary control demonstrated by this compound are directly applicable to the large-scale production of such enantiomerically pure pharmaceutical compounds.[12]
Conclusion
This compound is a powerful tool in the arsenal of the synthetic organic chemist. Its primary application as a resolving agent offers a robust, scalable, and economically viable route to enantiomerically pure carboxylic acids. The efficacy of this process is rooted in the predictable formation of diastereomeric salts with differential solubilities, governed by a complex interplay of non-covalent forces. Furthermore, its use as a chiral auxiliary provides a reliable method for diastereoselective bond formation, leveraging steric control to build complex stereocenters with high fidelity. For researchers in academia and industry, a thorough understanding of these applications is essential for the efficient and precise synthesis of chiral molecules that drive innovation in medicine and materials science.
References
- A Researcher's Guide to the Chiral Resolution of Racemic Acids Using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine. Benchchem.
- Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm (RSC Publishing).
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
- Chiral auxiliary. Wikipedia.
- Application Notes and Protocols: Large-Scale Synthesis of Enantiomerically Pure Fluoro-methoxyphenyl-ethanamine. Benchchem.
- Method for cleaving amide bonds.
- Chiral Auxiliaries. Sigma-Aldrich.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Amide bond cleavage method.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2017114859A1 - Method for cleaving amide bonds - Google Patents [patents.google.com]
- 10. KR20180121492A - Amide bond cleavage method - Google Patents [patents.google.com]
- 11. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
A Technical Guide to Chiral Amines as Resolving Agents
For researchers, scientists, and drug development professionals, the synthesis and purification of enantiomerically pure compounds are paramount. The biological activity of a chiral molecule often resides in a single enantiomer, with the other being inactive or even eliciting harmful side effects.[1][2] This guide provides an in-depth exploration of a cornerstone technique in chiral separation: the use of chiral amines as resolving agents for the separation of racemic mixtures, particularly acids, through diastereomeric salt formation.[3][4][5][6]
The Principle of Diastereomeric Salt Resolution
Enantiomers, being mirror images of each other, possess identical physical properties such as melting point, boiling point, and solubility, making their direct separation exceedingly difficult.[3][7][8] The classical method of resolution circumvents this challenge by converting the pair of enantiomers into a pair of diastereomers.[6][7] Diastereomers are stereoisomers that are not mirror images and, crucially, have different physical properties.[3][7][8]
When a racemic mixture of an acid, let's denote it as (±)-Acid, is reacted with a single enantiomer of a chiral amine base, for instance, (R)-Amine, two diastereomeric salts are formed: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].[3] These salts, not being mirror images of each other, will exhibit different solubilities in a given solvent.[4][5] This difference in solubility is the key to their separation via fractional crystallization.[4][5][9] The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one in the mother liquor.[4]
Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.
Selecting the Optimal Chiral Resolving Agent
The success of a resolution is heavily dependent on the choice of the resolving agent.[5][9] An ideal chiral amine should:
-
Be readily available in high enantiomeric purity.
-
Be cost-effective, especially for large-scale applications.[2]
-
Form highly crystalline salts with the target compound.
-
Induce a significant difference in the solubility of the resulting diastereomeric salts to ensure efficient separation.[5]
-
Be easily recoverable for reuse.[2]
The selection process is often empirical, and screening of several resolving agents and solvent systems is a common practice to identify the optimal conditions for a specific resolution.[6][10]
Commonly Used Chiral Amines as Resolving Agents
A variety of natural and synthetic chiral amines are employed as resolving agents.
| Chiral Amine | Structure | Typical Applications |
| Brucine | Alkaloid | Resolution of a wide range of racemic acids.[4][5][11] |
| (-)-Ephedrine | Alkaloid | Resolution of carboxylic acids.[5] |
| (R)-(+)-1-Phenylethylamine | Synthetic | Widely used for the resolution of racemic acids.[12][13][14] |
| Quinine | Alkaloid | Resolution of acidic compounds.[3][7][8] |
| Cinchonidine | Alkaloid | Resolution of profens and other acidic compounds.[5] |
The Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Detailed Methodology
1. Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical as it significantly influences the solubility of the diastereomeric salts.[4][5]
-
Add an equimolar amount of the chosen chiral amine resolving agent to the solution. The mixture may exotherm.[15]
-
Stir the solution until all solids are dissolved, heating gently if necessary.
2. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.[3][15] Seeding with a small crystal of the desired salt can sometimes facilitate crystallization.
-
The crystallization process may require several hours or even days to reach completion.[15]
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
4. Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in water or a suitable solvent.
-
Add a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and liberate the free carboxylic acid.[4] The chiral amine will remain in the aqueous layer as its corresponding ammonium salt.
5. Extraction and Purification:
-
Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[9][16]
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.
6. Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step, containing the resolving agent, can be treated with a strong base (e.g., NaOH or KOH) to deprotonate the ammonium salt and regenerate the free chiral amine.[7]
-
The recovered amine can then be extracted with an organic solvent and purified for reuse, which is a critical consideration for the economic viability of the process on an industrial scale.[2][17]
7. Analysis of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved product must be determined. This is typically accomplished using analytical techniques such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying enantiomers.[5]
-
Polarimetry: Measures the optical rotation of the sample, which is proportional to the concentration of the enantiomers.[5] The resolution is considered complete when further recrystallizations do not lead to a change in the measured optical rotation.[3]
-
Causality in Experimental Choices: The Scientist's Perspective
The described protocol, while seemingly straightforward, is a system of interconnected variables where each choice has a direct impact on the outcome.
-
Why screen multiple solvents? The difference in solubility between diastereomers is often subtle and highly dependent on the solvent's polarity and hydrogen bonding capabilities. A solvent that is too good will dissolve both salts, while a solvent that is too poor may cause both to precipitate. The goal is to find a "sweet spot" that maximizes the solubility difference.[4][5]
-
The importance of slow cooling: Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and resulting in a lower enantiomeric excess of the final product. Slow, controlled cooling allows for the selective crystallization of the less soluble salt, leading to higher purity.
-
Why is recovery of the resolving agent crucial? Many chiral resolving agents, especially those derived from natural products or complex syntheses, can be expensive.[2] An efficient recovery and recycling process is essential for making the resolution economically feasible, particularly in industrial settings.[17]
Conclusion
The resolution of racemic mixtures using chiral amines through diastereomeric salt formation is a robust and widely practiced technique in both academic research and industrial drug development.[4][9][10] Its continued relevance lies in its scalability and cost-effectiveness when compared to other methods like chiral chromatography for large-scale separations.[10] A thorough understanding of the underlying principles and meticulous optimization of experimental parameters are key to achieving high yields and enantiomeric purities. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully implement this powerful separation technique.
References
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Brucine - Wikipedia. (n.d.). Retrieved from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
1-Phenylethylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
5.9: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]
-
Resolution of Racemic Mixtures - OrgoSolver. (n.d.). Retrieved from [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Retrieved from [Link]
-
Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4949. [Link]
-
A Presumable Mechanism of the Separation of Diastereomeric and Enantiomeric Mixtures - Longdom Publishing. (2017). Retrieved from [Link]
-
Chiral resolution - chemeurope.com. (n.d.). Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015). Retrieved from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm, 25(2), 241-252. [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design, 23(3), 1989-2001. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Industrial & Engineering Chemistry Research, 62(4), 1877-1888. [Link]
-
Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. (2014). Crystal Growth & Design, 14(8), 4154-4160. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(38), 10398-10421. [Link]
-
Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Resolution by diastereomeric salts - YouTube. (2014). Retrieved from [Link]
-
DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO - Jetir.Org. (n.d.). Retrieved from [Link]
-
Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. (2019). Journal of Molecular Liquids, 296, 111797. [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. (n.d.). The Journal of Organic Chemistry. [Link]
-
Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed Central. (n.d.). Retrieved from [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. (n.d.). Journal of the American Chemical Society. [Link]
-
(PDF) Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - ResearchGate. (2022). Retrieved from [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Brucine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
An In-Depth Technical Guide to Chiral Resolution Using Diastereomeric Salts
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices of chiral resolution through diastereomeric salt formation. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to obtaining enantiomerically pure compounds.
The Imperative of Chirality in Drug Development
Many pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. Regulatory bodies like the FDA and EMA often require the characterization of both enantiomers and may mandate the development of a single-enantiomer drug, a process sometimes referred to as a "chiral switch".[1] Consequently, the ability to efficiently separate a racemic mixture—a 50:50 mixture of two enantiomers—is a critical skill in pharmaceutical development.[2][3]
The Fundamental Principle: Transforming Enantiomers into Separable Diastereomers
Enantiomers possess identical physical properties, such as solubility and melting point, making their direct separation exceedingly difficult.[3][4] The cornerstone of chiral resolution by diastereomeric salt formation is the conversion of the enantiomeric pair into a pair of diastereomers.[4][5][6] Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional laboratory techniques like crystallization.[3][4][6]
This transformation is achieved by reacting the racemic mixture, which must contain an acidic or basic functional group (a "salt handle"), with an enantiomerically pure chiral resolving agent.[2][4] For instance, a racemic acid can be reacted with a chiral base to form two diastereomeric salts.[1][4][7]
-
(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt
These two diastereomeric salts will exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble salt.[1][5]
Caption: Principle of Diastereomeric Salt Formation.
The Strategic Selection of a Chiral Resolving Agent
The success of a diastereomeric resolution hinges on the judicious selection of the resolving agent. This process, historically reliant on trial-and-error, can be approached more systematically by considering several key factors.[8][9]
Commonly Used Chiral Resolving Agents:
| Resolving Agent Type | Examples | Target Racemate |
| Chiral Bases | Brucine, strychnine, quinine, (R)- or (S)-1-phenylethylamine, N-methyl-D-glucamine (NMDG) | Racemic Acids |
| Chiral Acids | (+)-Tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid, and their derivatives like dibenzoyl-L-tartaric acid (DBTA) | Racemic Bases |
Data compiled from multiple sources.[3][4][5][7][8][10][11][12]
The ideal resolving agent should:
-
Be readily available and inexpensive, or easily recoverable.[13]
-
Form diastereomeric salts with a significant difference in solubility.[14]
-
Yield crystalline, easily filterable salts.[1]
A screening approach is often employed to identify the optimal resolving agent and solvent system.[2][15] This involves reacting the racemate with a panel of resolving agents in various solvents and observing the formation of crystalline salts.
The Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a typical diastereomeric resolution of a racemic acid.
Caption: Experimental Workflow for Chiral Resolution.
Detailed Protocol:
-
Salt Formation and Crystallization:
-
Dissolve the racemic mixture (e.g., 1 equivalent of a racemic acid) and the chiral resolving agent (typically 0.5 to 1.0 equivalent) in a suitable solvent or solvent mixture.[16] Heating is often required to achieve complete dissolution.[16]
-
Allow the solution to cool slowly to room temperature, and potentially further cool in an ice bath, to induce the crystallization of the less soluble diastereomeric salt.[16] Seeding with a small crystal of the desired diastereomeric salt can sometimes be beneficial.[8]
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Recovery of the Enantiomer:
-
Suspend the isolated diastereomeric salt in water or a suitable solvent.[16]
-
Liberate the enantiomer by adding an acid or base to break the salt. For example, if resolving a racemic acid with a chiral base, add an aqueous acid (e.g., HCl) to protonate the carboxylate and an aqueous base (e.g., NaOH) to neutralize the chiral amine.[3][12]
-
Extract the desired enantiomer into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[16]
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched product.
-
-
Recycling and Racemization (Optional but Recommended):
Thermodynamic and Kinetic Considerations
The efficiency of a diastereomeric resolution is governed by the thermodynamics and kinetics of crystallization. The construction of ternary phase diagrams, which map the solid-liquid phase equilibrium of the two diastereomeric salts and the solvent, can provide a more fundamental understanding of the process and aid in optimization.[8][9][17] This approach moves beyond simple trial-and-error by allowing for the identification of optimal conditions based on thermodynamic principles.[8][14][18][19]
In some cases, the desired diastereomeric salt may not be the most thermodynamically stable. In such instances, a kinetically controlled crystallization can be employed. This involves seeding a supersaturated solution with the desired diastereomeric salt and stopping the crystallization before the system reaches equilibrium.[8][9]
Analytical Techniques for Determining Enantiomeric Purity
It is crucial to accurately determine the enantiomeric purity (often expressed as enantiomeric excess, %ee) of the resolved product. Several analytical techniques are commonly employed for this purpose.
Key Analytical Methods:
| Technique | Principle |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. Considered the gold standard for its accuracy and reliability.[20][] |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses supercritical CO₂ as the mobile phase, often providing faster separations.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers.[20][22] |
| Optical Rotation | Measurement of the rotation of plane-polarized light. While a classical method, it is less accurate for determining high enantiomeric purities.[23] |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light.[23] |
Information compiled from multiple sources.[20][][22][23][24]
The development of a robust analytical method is a critical component of any chiral resolution process, ensuring the quality and purity of the final product.[23]
Industrial Scale-Up and Applications
Diastereomeric salt crystallization is a mature and widely used technique for the large-scale production of single-enantiomer drugs.[2][25] Its scalability and cost-effectiveness make it a preferred method in the pharmaceutical industry.[2][26] Examples of drugs produced using this method include (S)-naproxen and early semi-synthetic penicillins.[1] The resolution of racemic ibuprofen with (S)-(-)-α-methylbenzylamine is another well-documented industrial application.[26]
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and enduring technique for obtaining enantiomerically pure compounds. A thorough understanding of the underlying principles, coupled with a systematic approach to the selection of resolving agents and the optimization of crystallization conditions, is paramount for success. By integrating thermodynamic principles and robust analytical methods, researchers and drug development professionals can efficiently and effectively navigate the challenges of chiral separations.
References
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Chiralpedia. [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (n.d.). PubMed. [Link]
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Chiralpedia. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. [Link]
-
Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. (2022, May 23). Crystal Growth & Design - ACS Publications. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ScienceDirect. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme Chemistry. [Link]
-
Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. (n.d.). Crystal Growth & Design - ACS Publications. [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. [Link]
-
Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]
-
Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. [Link]
-
Enantiomeric Purity. (2021, July 31). Chemistry LibreTexts. [Link]
-
Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. (n.d.). PubMed. [Link]
-
Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. (2022, May 4). American Chemical Society. [Link]
-
Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. [Link]
-
Resolution: Separation of Enantiomers. (2015, July 5). Chemistry LibreTexts. [Link]
-
CRC Handbook of - OPTICAL RESOLUTIONS. (n.d.). [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing). [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. [Link]
-
Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, January 18). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13). MDPI. [Link]
-
(394e) Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE - Proceedings. [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE [proceedings.aiche.org]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling of (R)-1-(2-Methoxyphenyl)ethanamine
Introduction
(R)-1-(2-Methoxyphenyl)ethanamine is a chiral amine that serves as a critical building block in pharmaceutical research and development. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides an in-depth analysis of the safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance, primarily due to its corrosive nature and potential for acute toxicity. A comprehensive risk assessment must be conducted before any handling of this compound.
Primary Hazards:
-
Skin Corrosion/Burns: The compound is a corrosive amine, capable of causing severe skin burns and damage upon contact.[1][2][3]
-
Serious Eye Damage: Direct contact with the eyes can lead to irreversible eye damage.[1][2][3]
-
Acute Toxicity (Inhalation): The vapors or aerosols of this compound are toxic if inhaled, potentially causing respiratory irritation.[1]
-
Aquatic Toxicity: This chemical may be harmful to aquatic life with long-lasting effects.[4]
GHS Classification:
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Corrosion (Sub-category 1B)
-
Serious Eye Damage (Category 1)
-
Hazardous to the aquatic environment, long-term (Chronic) - Category 3[5]
It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[6] Therefore, it should be handled with the utmost care, assuming a high degree of hazard.
Exposure Controls and Personal Protection
Due to the significant hazards, stringent exposure controls are necessary. This includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.[9][10]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[6][9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, in combination with a face shield. | Provides a barrier against splashes and vapors, protecting the eyes and face from severe damage.[10][11] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Gloves must be inspected prior to use and a proper removal technique must be employed. | Amines can be readily absorbed through the skin. Nitrile gloves are often preferred for their chemical resistance and tendency to show punctures.[7][9] For aromatic amines, butyl rubber or polyvinyl alcohol (PVA) gloves may also be suitable.[7][9] |
| Body Protection | A chemical-resistant apron or lab coat, worn over full-coverage clothing. In situations with a higher risk of splashing, a full-body chemical-resistant suit may be necessary. | Protects the skin from accidental contact and contamination of personal clothing.[9] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia is required if there is a risk of exceeding exposure limits or if handling outside of a fume hood. | Protects against the inhalation of toxic vapors and aerosols.[8][10] |
Below is a workflow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Storage Protocols
Handling
-
Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before commencing any work.
-
Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing mist, vapors, or spray.[7][8]
-
Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[9][12]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7] Reactions with these materials can be vigorous and exothermic.
-
Static Discharge: Use non-sparking tools and take precautionary measures against static discharges, especially when handling larger quantities.[5]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][10]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]
-
Segregation: Store away from incompatible materials in a designated corrosives area.[7]
-
Security: The storage area should be locked and accessible only to authorized personnel.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[8][13] Seek immediate medical attention. |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention. |
Accidental Release Measures
-
Evacuation: Evacuate personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9]
-
Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[8][9] For large spills, dike the area and contact environmental health and safety personnel.
The following diagram outlines the general procedure for responding to a spill.
Caption: General Spill Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[1] Water spray can be used to cool containers.[14]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides and nitrogen oxides.[1][7]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H13NO[15] |
| Molecular Weight | 151.21 g/mol [15] |
| Appearance | Liquid[7] |
| Boiling Point | 118 - 119 °C @ 6 mmHg[7] |
| Flash Point | > 110 °C / > 230 °F[7] |
| Solubility | Soluble in dimethyl sulfoxide.[16] Insoluble in water.[14] |
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: Toxic if inhaled.[1] The full toxicological properties have not been thoroughly investigated.[6]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available for these endpoints.[6]
Occupational Exposure Limits (OELs)
It is important to note that this product does not have established occupational exposure limits by region-specific regulatory bodies.[1][6] In the absence of specific OELs, a conservative approach should be adopted, and exposure should be kept as low as reasonably achievable.
Ecological Information
This compound is considered harmful to aquatic life with potential for long-lasting effects.[4] Therefore, it should not be released into the environment, and all waste must be disposed of according to local, state, and federal regulations.[9]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use properly labeled, sealed, and compatible containers for waste collection.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable regulations.[1][7] Do not dispose of down the drain.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its hazards, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can mitigate the risks associated with its use. The protocols outlined in this guide are intended to provide a comprehensive framework for the safe handling of this compound, promoting a culture of safety and scientific excellence.
References
-
Chemical burns: First aid. Mayo Clinic. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. gloves.com [gloves.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Burns First Aid | St John Ambulance [sja.org.uk]
- 5. Uline Chemical Resistant Glove Guide [uline.ca]
- 6. fishersci.com [fishersci.com]
- 7. safeopedia.com [safeopedia.com]
- 8. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. ready.marines.mil [ready.marines.mil]
- 11. echemi.com [echemi.com]
- 12. Fire Extinguishing Agents [fire-extinguisher101.com]
- 13. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 14. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. (R)-1-(2-Methoxyphenyl)ethylamine | 68285-23-4 [chemicalbook.com]
- 16. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
An In-Depth Technical Guide to the Safe Handling of (R)-1-(2-Methoxyphenyl)ethanamine
This guide provides a comprehensive overview of the material safety data for (R)-1-(2-Methoxyphenyl)ethanamine, tailored for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure the safe handling and use of this compound in a laboratory setting.
Introduction to this compound
This compound is a chiral primary amine often utilized as a building block in synthetic organic chemistry. Its structural motif is of interest in medicinal chemistry and the development of novel pharmaceutical agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile is paramount for safe laboratory operations. This guide is designed to provide the necessary framework for a robust risk assessment and safe handling protocol.
Section 1: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary dangers associated with this compound are severe skin corrosion and eye damage. Ingestion is also harmful. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Acute Toxicity, Oral: Category 4
These classifications indicate that the chemical can cause irreversible damage upon contact. The "Category 1B" for skin corrosion signifies that it can cause tissue destruction after an exposure of between 3 minutes and 1 hour. "Category 1" for eye damage means there is a risk of serious, permanent injury.
Quantitative Data Summary:
| Property | Value | Source |
| GHS Pictograms | Corrosive (GHS05), Harmful (GHS07) | |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |
Section 2: Risk Assessment and Mitigation Workflow
A proactive approach to safety is essential. Before handling this compound, a thorough risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks associated with the planned experimental procedure, and implementing appropriate control measures.
The following workflow provides a logical framework for this process:
Caption: Risk Assessment Workflow for this compound.
Section 3: Safe Handling and Engineering Controls
Based on the risk assessment, the following controls are mandatory when working with this compound.
Engineering Controls: The primary engineering control is to handle this material exclusively within a certified chemical fume hood. This prevents the inhalation of vapors and contains any potential splashes or spills. The fume hood's airflow should be verified before commencing work.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Given the severe corrosive nature, a face shield should also be worn.
-
Skin Protection: A flame-retardant lab coat is required. All skin must be covered.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before use. Do not wear the same pair of gloves for an extended period; change them frequently, especially after any direct contact with the chemical.
Detailed Handling Protocol:
-
Preparation: Cordon off the work area within the fume hood. Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Aliquoting: When transferring the liquid, use a syringe or pipette. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
Work Practice: Always keep the container sealed when not in use. Work with the smallest quantity of material necessary for the experiment.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in a manner that avoids cross-contamination and dispose of it in the designated hazardous waste stream. Wash hands thoroughly with soap and water after removing gloves.
Section 4: Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and decisive action is required.
Emergency Response Decision Tree:
Caption: Emergency First Aid Decision Tree.
Key First-Aid Measures:
-
If on Skin: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. Seek immediate medical attention.
-
If in Eyes: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Immediate medical attention is critical.
-
If Inhaled: Move the individual to fresh air. If breathing becomes difficult, provide respiratory support and seek immediate medical help.
-
If Swallowed: Rinse the mouth thoroughly with water. Do not induce vomiting. The corrosive nature of the substance can cause further damage to the esophagus. Call a poison control center or doctor immediately for treatment advice.
Section 5: Storage and Disposal
Proper storage is essential for maintaining the chemical's integrity and preventing accidents.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is typically refrigerated (2-8 °C). Always consult the supplier's specific recommendations.
Disposal:
-
Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations.
-
This material should be treated as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion
This compound is a valuable chemical reagent that demands respect and careful handling. Its corrosive nature and acute oral toxicity necessitate the stringent use of engineering controls and personal protective equipment. By integrating the principles and protocols outlined in this guide—from proactive risk assessment to emergency preparedness—researchers can mitigate the risks and work safely and effectively with this compound.
References
A Technical Guide to (R)-1-(2-Methoxyphenyl)ethanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: The Significance of Chiral Amines in Modern Drug Development
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. Their stereochemistry often dictates the pharmacological activity and safety profile of a drug molecule. (R)-1-(2-Methoxyphenyl)ethanamine, a chiral primary amine, serves as a critical intermediate and chiral auxiliary in the asymmetric synthesis of complex molecules, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of its commercial availability, details plausible and efficient synthetic routes, and explores its applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 68285-23-4 | J&K Scientific[1] |
| Molecular Formula | C₉H₁₃NO | MySkinRecipes[2] |
| Molecular Weight | 151.21 g/mol | MySkinRecipes[2] |
| Boiling Point | 118°C/17mmHg | CookeChem[3] |
| Density | 1.003 g/cm³ (Predicted) | MySkinRecipes[2] |
| Appearance | Colorless to light yellow liquid | CookeChem[3] |
| Solubility | Soluble in dimethyl sulfoxide | CookeChem[3] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | MySkinRecipes[2] |
Spectroscopic data is crucial for the identification and quality control of this compound. While specific spectra from suppliers are often proprietary, publicly available data for the racemic mixture and related compounds provide a reliable reference.
Commercial Availability
This compound is commercially available from a variety of suppliers, catering to both research and development and larger-scale manufacturing needs. The table below summarizes a selection of reputable vendors.
| Supplier | Product Name | Purity | Available Quantities |
| J&K Scientific | This compound | ≥98% | 1g, 5g, 25g, 100g |
| BLDpharm | This compound hydrochloride | ≥98% | 1g, 5g, 25g |
| CookeChem | This compound | 95% | 100mg, 250mg, 1g |
| MySkinRecipes | This compound | ≥95% | Custom |
| Parchem | This compound | Custom | Bulk |
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis via Reductive Amination
A highly efficient and atom-economical method for the synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone.[4] This approach involves the condensation of 2-methoxyacetophenone with a chiral amine auxiliary, followed by diastereoselective reduction of the resulting imine and subsequent removal of the auxiliary.
Sources
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids with (R)-1-(2-Methoxyphenyl)ethanamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern chemistry.[1][2]
This technical guide provides a detailed exploration of a classical and robust method for chiral resolution: the separation of racemic carboxylic acids via diastereomeric salt formation using the chiral resolving agent (R)-1-(2-Methoxyphenyl)ethanamine . This method remains highly relevant for both laboratory-scale and industrial applications due to its cost-effectiveness and scalability.[3][4] We will delve into the mechanistic underpinnings of this technique, provide a comprehensive, step-by-step protocol, and offer practical insights to guide researchers in achieving successful enantiomeric separation.
The Principle of Diastereomeric Salt Resolution
The fundamental challenge in separating enantiomers lies in their identical physical properties in an achiral environment, such as solubility, melting point, and boiling point.[1] The strategy of diastereomeric salt resolution elegantly circumvents this issue by temporarily converting the pair of enantiomers into a pair of diastereomers.
The process hinges on the acid-base reaction between the racemic carboxylic acid (a mixture of R-acid and S-acid) and a single enantiomer of a chiral base, in this case, this compound ((R)-amine). This reaction yields two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].
Unlike the original enantiomers, these diastereomeric salts possess distinct physical properties, most critically, different solubilities in a given solvent system.[2][3] This difference allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[3] Once the less soluble salt is isolated, the enantiomerically enriched carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and liberates the free chiral amine resolving agent.
Experimental Workflow: A Visual Guide
The entire process, from the initial racemic mixture to the final isolated enantiomers, can be visualized as a logical sequence of steps.
Sources
Application Note: Protocol for Diastereomeric Salt Formation with (R)-1-(2-Methoxyphenyl)ethanamine
Introduction: The Imperative of Chirality in Modern Drug Development
In the pharmaceutical industry, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety.[1][2] Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profound differences in their biological activity.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of pharmaceutical synthesis.[2]
Diastereomeric salt formation is a classical, robust, and industrially scalable method for chiral resolution.[3][4][5] This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[6] Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by methods such as fractional crystallization.[6][7]
This application note provides a detailed protocol and the underlying scientific rationale for the use of (R)-1-(2-Methoxyphenyl)ethanamine as a chiral resolving agent for the separation of racemic acids. We will delve into the mechanistic principles, step-by-step experimental procedures, analytical validation, and troubleshooting, offering a comprehensive guide for laboratory execution.
Principle of the Method: Leveraging Differential Solubility
The core principle of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by simple means, into a pair of diastereomers, which are separable.
A racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, in this case, this compound, denoted as (R)-Base. This acid-base reaction yields two diastereomeric salts:
-
Salt 1: [(R)-Acid]·[(R)-Base]
-
Salt 2: [(S)-Acid]·[(R)-Base]
These two salts, (R,R) and (S,R), are not mirror images of each other and thus have distinct physical properties, including different crystal lattice energies and solubilities in a given solvent system.[6] By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomer can be induced to crystallize preferentially from the solution while the other remains in the mother liquor. The less soluble salt is isolated by filtration, and a subsequent chemical reaction is used to break the salt, liberating the desired enantiomerically enriched acid and recovering the resolving agent.
The success of this method hinges on the magnitude of the solubility difference between the two diastereomeric salts. This is often unpredictable and requires empirical screening of various solvents and conditions.[8][9]
Experimental Workflow: A Visual Guide
The overall process can be visualized as a multi-step workflow, from the initial reaction to the final isolation of the pure enantiomer.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol
This protocol is a generalized framework. The optimal solvent, temperature, and concentrations must be determined experimentally for each specific racemic acid.
Materials and Reagents
-
Racemic carboxylic acid
-
This compound (Resolving Agent)
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures with water)
-
Hydrochloric Acid (HCl, e.g., 1M solution)
-
Sodium Hydroxide (NaOH, e.g., 1M solution)
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step 1: Solvent Screening and Optimization
The choice of solvent is the most critical parameter for a successful resolution. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.
-
Preparation: In separate small-scale vials, dissolve a known amount of the racemic acid (e.g., 100 mg) in a minimal amount of various heated screening solvents.
-
Addition of Resolving Agent: To each vial, add 0.5 equivalents of this compound. Using a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric excess in the first crop of crystals.
-
Crystallization: Allow the vials to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). Observe for crystal formation.
-
Analysis: Isolate any precipitate by filtration, wash with a small amount of cold solvent, and dry. Liberate the acid from this small sample and analyze its enantiomeric excess (e.e.) by chiral HPLC or NMR spectroscopy.
-
Selection: Choose the solvent system that provides both a reasonable yield and the highest e.e.
| Solvent System | Temperature (°C) | Yield of Salt (%) | Enantiomeric Excess (e.e.) of Acid (%) |
| Methanol | 4 | 35 | 85 |
| Ethanol | 25 | 40 | 78 |
| Isopropanol | 25 | 42 | 92 |
| Acetonitrile | 4 | 25 | 65 |
| Ethyl Acetate | 25 | 15 | 50 |
| IPA:Water (9:1) | 4 | 45 | >98 |
| Caption: Hypothetical data from a solvent screening experiment. |
Step 2: Preparative Scale Diastereomeric Salt Formation
-
Dissolution: In a suitable flask, dissolve the racemic acid (1.0 eq.) in the chosen optimal solvent with heating until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 eq., based on optimization) in a small amount of the same solvent.
-
Mixing: Slowly add the resolving agent solution to the solution of the acid with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals. If necessary, further cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble salt. Seeding with a small crystal from the screening step can be beneficial to induce crystallization.[8][9]
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small volume of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum.
Step 3: Liberation of the Enantiopure Acid
-
Suspension: Suspend the dried diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Acidify the aqueous layer by adding a strong acid (e.g., 1M HCl) dropwise until the pH is ~1-2. This protonates the carboxylate, breaking the salt.
-
Extraction: Transfer the mixture to a separatory funnel. The liberated "free" acid will partition into the organic layer, while the protonated resolving agent (as its hydrochloride salt) will remain in the aqueous layer.
-
Separation: Separate the organic layer. Wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
Step 4: Recovery of the Resolving Agent (Optional but Recommended)
The resolving agent can be recovered from the aqueous layer from Step 3 for reuse, which is crucial for process economy.[10]
-
Basification: Make the acidic aqueous layer basic by adding a strong base (e.g., 1M NaOH) until the pH is ~12-13.
-
Extraction: Extract the liberated this compound into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to recover the chiral amine.
Analysis and Characterization
It is essential to validate the success of the resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to confirm the structure and assess the purity of the diastereomeric salts and the final product.[11][12][13] In a high-resolution spectrum, the two diastereomeric salts will show distinct signals, allowing for the determination of the diastereomeric ratio.[14][15]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the resolved acid. A suitable chiral stationary phase will separate the two enantiomers, and the e.e. is calculated from the relative peak areas.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer obtained, provided that literature values for the pure enantiomer are available.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystallization | - Solvent is too good (salts are too soluble).- Concentration is too low. | - Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Cool to a lower temperature.- Add an anti-solvent (a solvent in which the salts are insoluble). |
| Oily Precipitate Forms | - Supersaturation is too high.- Cooling is too rapid. | - Re-heat to dissolve and cool more slowly.- Use a more dilute solution.- Add seed crystals. |
| Low Enantiomeric Excess (e.e.) | - Poor discrimination in solubility between the diastereomers.- Co-precipitation of the more soluble salt. | - Re-screen for a better solvent.- Perform recrystallization of the diastereomeric salt.- Use a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent. |
| Low Yield | - The desired diastereomeric salt has significant solubility in the mother liquor. | - Cool the crystallization mixture for a longer period or to a lower temperature.- Partially evaporate the solvent to increase concentration before cooling. |
Conclusion
The resolution of racemic acids using this compound is a powerful and adaptable technique rooted in the fundamental principles of stereochemistry and physical chemistry. While the process requires careful empirical optimization, particularly in solvent selection, it provides a reliable and scalable pathway to obtaining enantiomerically pure compounds essential for pharmaceutical research and development. The self-validating nature of the protocol, with built-in checks via modern analytical methods like chiral HPLC and NMR, ensures a high degree of confidence in the final product's stereochemical integrity.
References
-
Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
-
Ansell, J. (n.d.). The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis. LinkedIn. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (2010). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Proceedings. Retrieved from [Link]
-
Horváth, Z., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]
-
Arató, B., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from [Link]
-
Mira, B., et al. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. Retrieved from [Link]
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Chiral Drugs: An Overview. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
-
Challener, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link]
-
Mira, B., et al. (2025). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Mira, B., et al. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. Retrieved from [Link]
-
Singh, R. P., & Umemoto, K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Retrieved from [Link]
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE [proceedings.aiche.org]
- 10. pharmtech.com [pharmtech.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
Asymmetric Synthesis Using (R)-1-(2-Methoxyphenyl)ethanamine as a Chiral Auxiliary: Application Notes and Protocols
Introduction: The Strategic Advantage of (R)-1-(2-Methoxyphenyl)ethanamine in Stereoselective Synthesis
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] Among the myriad of chiral auxiliaries, this compound has emerged as a highly effective controller of stereoselection, primarily in the asymmetric alkylation of carboxylic acid derivatives.
The efficacy of this auxiliary is rooted in its unique structural features. The chiral center, an (R)-configured ethylamine backbone, provides the fundamental chiral environment. Crucially, the ortho-methoxy group on the phenyl ring acts as a powerful chelating agent. This allows for the formation of a rigid, bicyclic metal-enolate complex upon deprotonation, which effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[2] This chelation-controlled mechanism offers a predictable and reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a chiral auxiliary. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed, step-by-step protocols for key transformations, and discuss the critical parameters for achieving high diastereoselectivity and yield.
Core Principle: Chelation-Controlled Diastereoselective Alkylation
The cornerstone of this auxiliary's utility lies in the formation of a conformationally restricted lithium chelate. When an amide is formed between a carboxylic acid and this compound, subsequent treatment with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The lithium cation is coordinated by both the enolate oxygen and the oxygen of the ortho-methoxy group, creating a rigid bicyclic structure. This chelation forces the phenyl group into a specific orientation, effectively blocking one face of the enolate from the incoming electrophile.
This steric hindrance directs the electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer. The predictability of this facial bias is a significant advantage for synthetic planning.
Experimental Protocols
Part 1: Synthesis of the Chiral Auxiliary: this compound
While commercially available, the synthesis of the chiral auxiliary can be performed from 2-methoxyacetophenone. A common route involves asymmetric reductive amination. The following is a representative protocol.
Protocol 1: Asymmetric Reductive Amination
-
Imine Formation: To a solution of 2-methoxyacetophenone (1.0 eq) in a suitable solvent such as toluene, add a chiral amine source (e.g., (R)-α-methylbenzylamine, 1.1 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture under reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting ketone is consumed.
-
Reduction: After cooling to room temperature, the crude imine is diluted with a solvent like methanol. The reduction is then carried out by adding a reducing agent such as sodium borohydride in portions at 0 °C.
-
Work-up and Purification: Once the reduction is complete, the reaction is quenched, and the product is extracted. The resulting diastereomeric amines are then separated by chromatography or crystallization.
-
Deprotection: The chiral directing group (e.g., α-methylbenzyl group) is removed, typically by hydrogenolysis (e.g., H₂, Pd/C), to yield the desired this compound.
Part 2: Preparation of the N-Acyl Derivative
The first step in utilizing the chiral auxiliary is its coupling with the desired carboxylic acid to form an amide. Standard peptide coupling reagents or conversion to an acid chloride are effective methods.
Protocol 2: Amide Formation via Acid Chloride
-
To a solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh dichloromethane and cool to 0 °C.
-
Add a solution of this compound (1.05 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the N-acyl derivative by flash column chromatography.
Part 3: Diastereoselective Alkylation of the N-Acyl Derivative
This is the key stereochemistry-defining step. The choice of base, solvent, temperature, and electrophile are critical for achieving high diastereoselectivity.
Protocol 3: Asymmetric Alkylation
-
Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq) neat or as a solution in THF, dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours, monitor by TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, and perform a standard aqueous work-up with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated amide. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
| Parameter | Recommendation | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base that cleanly forms the lithium enolate. |
| Solvent | Tetrahydrofuran (THF) | Aprotic and effectively solvates the lithium enolate. |
| Temperature | -78 °C | Low temperature is crucial to maintain the stability of the enolate and enhance diastereoselectivity. |
| Electrophile | Reactive alkyl halides (e.g., MeI, BnBr) | Less reactive electrophiles may require longer reaction times or higher temperatures, potentially lowering the d.r. |
Table 1: Critical Parameters for Diastereoselective Alkylation
Part 4: Cleavage and Recovery of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. Acidic hydrolysis is a common and effective method. The chiral auxiliary can often be recovered and reused.
Protocol 4: Acidic Hydrolysis of the Alkylated Amide
-
Dissolve the alkylated amide in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous acid (e.g., 6 M HCl or H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and perform an aqueous work-up.
-
To recover the chiral auxiliary, basify the aqueous layer and extract with an organic solvent.
-
The desired carboxylic acid can be isolated from the organic layer of the initial work-up or from the acidified aqueous layer by extraction.
-
Purify the carboxylic acid by chromatography or crystallization. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Diastereoselectivity | Temperature too high during alkylation. | Maintain a strict -78 °C during enolate formation and alkylation. |
| Incomplete enolate formation. | Use freshly prepared or high-quality commercial LDA. Ensure anhydrous conditions. | |
| Epimerization during work-up or purification. | Use mild work-up conditions and avoid prolonged exposure to acidic or basic conditions. | |
| Low Yield in Alkylation | Inactive electrophile. | Use a more reactive electrophile or add an activator (e.g., HMPA, use with caution). |
| Poor enolate formation. | Check the quality of the base and ensure all reagents and solvents are anhydrous. | |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time. | Increase the acid concentration or prolong the reflux time. |
| Steric hindrance around the amide bond. | Consider alternative, more forcing hydrolysis conditions or other cleavage methods. |
Table 2: Troubleshooting Guide
Conclusion
This compound is a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its efficacy stems from the powerful stereodirecting effect of the ortho-methoxy group, which enables chelation-controlled, diastereoselective alkylation of the corresponding N-acyl derivatives. The protocols outlined in this application note provide a robust framework for the successful implementation of this methodology. Careful attention to experimental parameters, particularly temperature and the purity of reagents, is key to achieving optimal results. The straightforward cleavage of the auxiliary and the potential for its recovery and reuse further enhance its practical utility in both academic and industrial research settings.
References
-
Hashimoto, Y., Kobayashi, N., Kai, A., & Saigo, K. (1995). Highly Diastereoselective Addition of Organometallic Reagents to Chiral Imines Derived from 1-(2-Methoxyphenyl)ethylamine. Synlett, 1995(09), 961–962. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Chelation-controlled ortho-lithiation of N-acyl-N-benzyl-2-methoxy-anilines. Tetrahedron Letters, 33(42), 6299-6302. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A General Method for the Synthesis of Enantiomerically Pure Tetrasubstituted Carbons. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of (R)-1-(2-Methoxyphenyl)ethanamine
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a cornerstone of modern drug development.[1][2] One of the most robust and industrially scalable methods for achieving this separation, particularly for chiral amines and acids, is fractional crystallization of diastereomeric salts.[1][2][3]
This application note provides a comprehensive guide to the theory and practice of resolving racemic 1-(2-Methoxyphenyl)ethanamine to isolate the (R)-enantiomer through the formation and fractional crystallization of diastereomeric salts. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of this classical yet powerful resolution technique.
Core Principles: Leveraging Differential Solubility
The foundational principle of this resolution method lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[4][5] This is achieved by reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. The resulting acid-base reaction yields two diastereomeric salts:
-
(R)-1-(2-Methoxyphenyl)ethanamine + (Resolving Agent) → (R, Resolving Agent) Salt
-
(S)-1-(2-Methoxyphenyl)ethanamine + (Resolving Agent) → (S, Resolving Agent) Salt
These diastereomeric salts, not being mirror images of each other, possess different crystal lattice energies and, crucially, different solubilities in a given solvent system.[4][6][7] By carefully selecting the resolving agent and solvent, it is possible to create conditions where one diastereomeric salt is significantly less soluble than the other, allowing it to selectively crystallize from the solution.[8][9] Subsequent filtration and liberation of the free amine from the isolated salt yield the enantiomerically enriched product.
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Screening for Optimal Resolution Conditions
The success of a diastereomeric salt resolution is highly dependent on the interplay between the resolving agent and the solvent system. Empirical screening of these parameters is a critical first step.
Choice of Resolving Agent
For the resolution of chiral amines like 1-(2-Methoxyphenyl)ethanamine, chiral carboxylic acids are the resolving agents of choice. Commonly employed and effective agents include:
-
Tartaric Acid Derivatives: L-Tartaric acid, D-Tartaric acid, Di-p-toluoyl-L-tartaric acid, Dibenzoyl-D-tartaric acid.[10][11]
-
Mandelic Acid: (R)-Mandelic acid, (S)-Mandelic acid.
-
Camphorsulfonic Acid: (1S)-(+)-10-Camphorsulfonic acid, (1R)-(-)-10-Camphorsulfonic acid.
The ideal resolving agent will form a diastereomeric salt pair with a significant difference in solubility, leading to the preferential crystallization of one diastereomer.[9]
Solvent Selection
The choice of solvent is equally critical, as it directly influences the solubility of the diastereomeric salts.[9] A suitable solvent should exhibit the following characteristics:
-
Differential Solubility: It should maximize the solubility difference between the two diastereomeric salts.
-
Moderate Solubility: Both salts should be sparingly soluble at lower temperatures to allow for crystallization, but soluble enough at higher temperatures to allow for complete dissolution initially.
-
Inertness: The solvent should not react with the amine, resolving agent, or the resulting salts.
Commonly screened solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures of these solvents.
Screening Protocol
A preliminary screening can be efficiently conducted on a small scale to identify promising resolving agent and solvent combinations.
Table 1: Representative Screening Data for Chiral Resolution
| Resolving Agent | Solvent | Molar Ratio (Amine:Agent) | Result |
| L-Tartaric Acid | Methanol | 1:0.5 | Crystalline precipitate formed upon cooling |
| D-Tartaric Acid | Ethanol | 1:0.5 | No precipitation observed |
| (S)-Mandelic Acid | Isopropanol | 1:1 | Gel-like substance formed |
| L-Tartaric Acid | 90% Ethanol (aq) | 1:0.5 | Fine, filterable crystals |
Note: This is illustrative data. Actual results will vary.
Detailed Experimental Protocol: Resolution with L-Tartaric Acid
This protocol describes the resolution of racemic 1-(2-Methoxyphenyl)ethanamine using L-Tartaric acid, a commonly successful resolving agent for primary amines.
Materials:
-
Racemic 1-(2-Methoxyphenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
Part 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (66.1 mmol) of racemic 1-(2-Methoxyphenyl)ethanamine in 100 mL of methanol. In a separate beaker, dissolve 5.0 g (33.3 mmol, 0.5 equivalents) of L-(+)-Tartaric acid in 50 mL of methanol, warming gently if necessary.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. A mild exotherm may be observed.
-
Crystallization: Allow the solution to cool to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation. Cover the flask and let it stand undisturbed at room temperature for 24 hours, or until a significant amount of crystalline precipitate has formed. For improved yield, the flask can be further cooled in an ice bath for 1-2 hours.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part 2: Liberation of the Enantiomerically Enriched Amine
-
Salt Dissociation: Suspend the dried diastereomeric salt in a mixture of 50 mL of water and 50 mL of dichloromethane in a separatory funnel.
-
Basification: Slowly add 5 M NaOH solution dropwise with shaking until the aqueous layer is basic (pH > 11, check with pH paper) and all the solid has dissolved. The amine salt will dissociate, liberating the free amine into the organic layer.
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound as an oil.
Analysis of Enantiomeric Excess (e.e.)
The stereochemical purity of the resolved amine must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.[12][13][14]
Principle of Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[12] This differential interaction leads to different retention times, allowing for their separation and quantification.
Typical Chiral HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape. The exact ratio should be optimized for the specific column and analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Procedure:
-
Inject a sample of the starting racemic amine to determine the retention times of the two enantiomers.
-
Inject a sample of the resolved amine.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Troubleshooting and Optimization
Table 2: Troubleshooting Common Issues in Fractional Crystallization
| Issue | Potential Cause(s) | Suggested Solutions |
| No Crystal Formation | - Solvent is too good (salts are too soluble).- Concentration is too low. | - Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Cool to a lower temperature.- Add seed crystals of the desired diastereomer.[9] |
| Low Yield | - Incomplete precipitation.- Significant solubility of the desired salt even at low temperatures. | - Optimize the cooling profile (slower cooling often improves yield and purity).[9]- Re-process the mother liquor.- Screen for a different solvent/resolving agent combination. |
| Low Enantiomeric Excess | - Co-crystallization of both diastereomers.- Inefficient separation of crystals from the mother liquor. | - Recrystallize the diastereomeric salt one or more times.- Ensure the crystals are washed with cold solvent during filtration.- Optimize the stoichiometry of the resolving agent (often sub-stoichiometric amounts are better). |
| Oil/Gel Formation | - The diastereomeric salt is not forming a stable crystal lattice in the chosen solvent. | - Screen different solvents.- Try a different resolving agent. |
Visualization of Key Chemical Structures
Caption: Reaction scheme for diastereomeric salt formation.
Conclusion
Fractional crystallization of diastereomeric salts remains a highly relevant and effective method for the chiral resolution of amines like this compound. Its scalability and cost-effectiveness make it a preferred choice in many industrial applications. Success hinges on a systematic approach to screening resolving agents and solvents, meticulous execution of the crystallization and isolation steps, and accurate analytical verification of enantiomeric purity. By understanding the fundamental principles and carefully optimizing the experimental parameters, researchers and drug development professionals can reliably obtain the desired enantiomer in high purity, a critical step in the journey from a racemic mixture to a single-enantiomer active pharmaceutical ingredient.
References
- Fiveable. Diastereomeric Salt Definition.
- BenchChem.
- Chiral Resolution Techniques.
- BenchChem. Determining Enantiomeric Excess of (3S,4S)
- ResearchGate.
- Royal Society of Chemistry.
- Royal Society of Chemistry. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid.
- Chiral Resolution Techniques Us.
- BenchChem.
- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- BenchChem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiral Resolution.
- Wikipedia. Chiral resolution.
- Chemistry LibreTexts. 19.
- Google Patents.
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. esports.bluefield.edu - Chiral Resolution Techniques Us [esports.bluefield.edu]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. esports.bluefield.edu - Chiral Resolution Techniques [esports.bluefield.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uma.es [uma.es]
Application Notes and Protocols for the Regeneration of Enantiomers from (R)-1-(2-Methoxyphenyl)ethanamine Salts
Abstract
The resolution of racemic mixtures is a cornerstone of modern pharmaceutical and fine chemical synthesis, driven by the distinct pharmacological profiles of individual enantiomers.[1] Diastereomeric salt crystallization remains a widely employed and scalable method for achieving this separation.[2] This guide provides a comprehensive overview and detailed protocols for the regeneration of a chiral amine from its diastereomeric salt, specifically focusing on salts formed with (R)-1-(2-Methoxyphenyl)ethanamine. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles, critical experimental parameters, and analytical validation necessary for obtaining high-purity enantiomers.
Introduction: The Critical Role of Chiral Resolution
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different biological activities. This chirality is a central theme in drug development, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[3] Consequently, regulatory bodies frequently mandate the development of single-enantiomer drugs.[1]
One of the most robust and industrially viable methods for separating enantiomers is through the formation of diastereomeric salts.[4] This technique involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like this compound). The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.
This compound is a valuable chiral resolving agent due to its ability to form crystalline salts with a range of acidic compounds. Once the less soluble diastereomeric salt is isolated, the final and crucial step is the "regeneration" or "liberation" of the desired enantiomerically pure amine from this salt. This process involves breaking the ionic bond of the salt to recover the free amine.
Principle of Regeneration: A Reversible Acid-Base Reaction
The formation of a diastereomeric salt is an acid-base reaction between the chiral amine (a base) and the chiral acid. The regeneration of the free amine is simply the reversal of this process. This is typically achieved by treating the diastereomeric salt with a strong base.[5] The added base deprotonates the ammonium ion of the chiral amine salt, converting it back to the free amine, which is generally less soluble in aqueous media and can be extracted into an organic solvent.[6][7]
The choice of base is critical and is dictated by the pKa of the amine and the need to avoid any unwanted side reactions. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).[8]
Experimental Workflow and Visualization
The overall process, from the diastereomeric salt to the purified enantiomer, follows a logical sequence of chemical and physical separation steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. Amine Extraction in the Laboratory [ns1.almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the HPLC Method for Determining Enantiomeric Excess of Amines
Abstract
The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical and chemical industries, where the stereochemistry of chiral amines profoundly influences biological activity, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution and accuracy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the development and validation of robust HPLC methods for the enantiomeric separation of amines. It delves into the two primary strategies—direct separation on Chiral Stationary Phases (CSPs) and indirect separation via diastereomeric derivatization—explaining the causality behind experimental choices. Detailed, field-proven protocols, method development strategies, and troubleshooting insights are provided to ensure the generation of trustworthy and reproducible results.
Introduction: The Significance of Enantiomeric Purity in Amines
Chiral primary amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules and new drugs.[1] The enantiomers of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, regulatory bodies worldwide mandate strict control over the stereochemical purity of chiral drug substances. The accurate quantification of enantiomeric excess (% ee) is therefore a non-negotiable aspect of drug discovery, development, and quality control.[1]
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely adopted technique for the reliable separation and analysis of chiral compounds, including amines.[1][2] Its versatility allows for the use of various chiral selectors and mobile phase compositions to achieve optimal separation. This guide will explore the two principal approaches for amine enantioseparation by HPLC:
-
Direct Method: Utilizes a Chiral Stationary Phase (CSP) to directly resolve the enantiomers.
-
Indirect Method: Involves the pre-column derivatization of the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral column.[3]
The choice between these methods depends on the analyte's properties, the availability of suitable CSPs or CDAs, and the required sensitivity.
The Core Principle: Chiral Recognition in HPLC
The foundation of chiral separation by HPLC is the differential interaction between the enantiomers and a chiral environment.
-
In the direct method , this chiral environment is the CSP. The chiral selector immobilized on the silica support forms transient, diastereomeric complexes with the analyte enantiomers. These complexes have different energies of formation and stability, leading to different retention times and, thus, separation.[4]
-
In the indirect method , a stable covalent bond is formed between each enantiomer and a single enantiomer of the CDA. This creates a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated by standard achiral chromatography.[3]
The Direct Method: Separation on Chiral Stationary Phases (CSPs)
The direct approach is often preferred due to its simplicity, as it avoids the complexities of derivatization reactions.[5] Its success hinges on the selection of an appropriate CSP and the optimization of the mobile phase.[1][6]
Selecting the Right Chiral Stationary Phase
The choice of CSP is the most critical step in method development.[6] For amines, several classes of CSPs have proven to be highly effective.
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Applications & Characteristics |
| Polysaccharide-Based | Cellulose or amylose derivatives coated or immobilized on silica (e.g., CHIRALPAK® AD, CHIRALCEL® OD) | Broadly selective and highly effective for a wide range of racemates, including primary amines.[1][7] Immobilized versions offer greater solvent compatibility.[1] |
| Cyclofructan-Based | Larihc CF6-P | High success rate in separating primary amines, particularly in the polar organic mode.[1][7] |
| Crown Ether-Based | ChiroSil RCA(+) and SCA(-) | Highly efficient for certain primary amines and amino acids, but typically require strongly acidic mobile phases (e.g., aqueous perchloric acid).[1][8][9] |
| Macrocyclic Glycopeptide-Based | Vancomycin, Teicoplanin | Versatile CSPs that can operate in reversed-phase, polar organic, and normal-phase modes. Useful for a variety of chiral compounds.[7] |
Mobile Phase Optimization: The Key to Resolution
The mobile phase plays a dual role: it transports the analyte through the column and modulates its interaction with the CSP.[10] Optimization of the mobile phase composition is crucial for achieving selectivity and good peak shape.[10][11]
Normal Phase Mode: A common starting point for polysaccharide CSPs involves a mobile phase of hexane with an alcohol modifier (e.g., 2-propanol or ethanol).[6][12]
Mobile Phase Additives: For basic compounds like amines, mobile phase additives are essential to improve peak shape and enhance enantioselectivity.[1] They function by minimizing undesirable interactions with residual silanols on the silica surface and by influencing the ionization state of the analyte.[13]
| Additive Type | Examples | Concentration | Function |
| Basic Additives | Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA) | 0.1% - 0.5% | Suppresses tailing of basic analytes by competing for active silanol sites on the stationary phase.[1] |
| Acidic Additives | Trifluoroacetic Acid (TFA), Ethanesulfonic Acid (ESA) | 0.1% - 0.2% | Used for acidic or neutral compounds. Can also form ion pairs with basic amines, which may alter retention and selectivity.[6][14] |
A dramatic beneficial effect has been observed with sulfonic acids like ESA, which can form ion pairs in the mobile phase and increase binding with the CSP, leading to improved separation for a diverse set of amines.[14]
Protocol 1: Direct Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a direct chiral HPLC method for a novel amine.
1. Initial Screening:
- Objective: To identify a promising CSP and mobile phase system.
- Columns: Screen the analyte on a set of complementary polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD).
- Mobile Phases:
- System 1: Hexane/2-Propanol (90:10, v/v) + 0.1% DEA
- System 2: Hexane/Ethanol (90:10, v/v) + 0.1% DEA
- Conditions: Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at a suitable wavelength (e.g., 210-254 nm).[13][15]
2. Method Optimization:
- Objective: To improve the resolution (Rs) and analysis time based on the screening results.
- If no separation is observed: Try a different class of CSP (e.g., cyclofructan-based).
- If partial separation is observed:
- Adjust Alcohol Content: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and can improve resolution.[14]
- Change Alcohol Type: Switching between 2-propanol, ethanol, and other alcohols can significantly alter selectivity.[14]
- Optimize Additive: Vary the concentration or type of basic/acidic additive.
3. System Suitability and Validation:
- Objective: To ensure the method is reliable and fit for purpose.
- Inject a Racemic Standard: A 50:50 mixture of the enantiomers is used to determine the retention times (t1, t2), peak widths (w1, w2), and calculate the resolution factor (Rs). A resolution of >1.5 is generally desired for baseline separation.
- Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[12][16][17]
Workflow for Direct Chiral HPLC Method Development
Caption: The process of indirect chiral analysis via derivatization.
Data Analysis and Calculation
Regardless of the method used, the final step is the calculation of enantiomeric excess from the chromatogram.
-
Identify Peaks: Identify the peaks corresponding to the two enantiomers (or diastereomers).
-
Integrate Peak Areas: Use the chromatography data system software to integrate the peak area of each enantiomer (A1 and A2).
-
Calculate % ee:
-
Formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
It is crucial to ensure that the detector response is linear for both enantiomers across the relevant concentration range. [18]
Conclusion
The determination of enantiomeric excess of amines by HPLC is a critical and routinely performed analysis in the pharmaceutical industry. The choice between a direct method using a chiral stationary phase and an indirect method involving derivatization depends on the specific analyte and analytical requirements. Polysaccharide-based CSPs, coupled with optimized mobile phases containing basic additives, provide a powerful and often successful strategy for the direct separation of a wide variety of chiral amines. When direct methods are challenging, derivatization with a suitable CDA offers a robust alternative that can also significantly enhance detection sensitivity. By following the systematic protocols and understanding the principles outlined in this guide, researchers can develop and validate reliable HPLC methods to ensure the stereochemical purity and quality of chiral amine-containing drug substances.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (n.d.). ResearchGate. [Link]
-
Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (n.d.). Europe PMC. [Link]
-
Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). Journal of Chromatography A. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (1987). Analytical Chemistry. [Link]
-
Chiral stationary phases for HPLC. (2018). ResearchGate. [Link]
-
Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. (1984). Semantic Scholar. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2008). ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2004). Pharmaceutical Technology. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase... (n.d.). ResearchGate. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]
-
How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2016). ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. columnex.com [columnex.com]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns | Semantic Scholar [semanticscholar.org]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. dujps.com [dujps.com]
- 18. uma.es [uma.es]
Chiral SFC Application Note: High-Throughput Enantiomeric Purity Analysis of (R)-1-(2-Methoxyphenyl)ethanamine and its Derivatives
Abstract
This application note presents a detailed protocol for the chiral separation of (R)-1-(2-Methoxyphenyl)ethanamine and its derivatives using Supercritical Fluid Chromatography (SFC). Enantiomeric purity is a critical quality attribute in pharmaceutical development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comprehensive methodology, from initial screening of chiral stationary phases (CSPs) to method optimization, tailored for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental choices, emphasizing the advantages of SFC for this class of compounds, including rapid analysis times, reduced solvent consumption, and superior chromatographic performance for basic analytes.[1][2]
Introduction: The Imperative of Chiral Purity in Arylethylamine Scaffolds
The 1-arylethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The specific stereoisomer, such as this compound, often dictates the desired therapeutic effect. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the stereoisomeric composition of new drug entities, advocating for the development of single enantiomers over racemic mixtures.[3][4][5] Consequently, robust and efficient analytical methods for determining enantiomeric excess (e.e.) are paramount throughout the drug development lifecycle.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC).[2][6] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC benefits from low viscosity and high diffusivity, enabling faster separations and quicker column equilibration without compromising resolution.[6][7] This is particularly advantageous for basic compounds like arylethylamines, which can exhibit poor peak shapes on traditional silica-based columns due to strong interactions with silanol groups.
This guide will provide a systematic approach to developing a chiral SFC method for this compound and its derivatives, ensuring both scientific rigor and practical applicability.
Foundational Principles: Why SFC for Chiral Amine Analysis?
The choice of SFC for the chiral analysis of primary amines like this compound is underpinned by several key principles:
-
Enhanced Efficiency and Speed: The low viscosity of supercritical CO2 allows for higher flow rates and, consequently, shorter analysis times compared to HPLC.[7][8] This high-throughput capability is invaluable in screening campaigns during drug discovery.
-
Superior Peak Shape for Basic Compounds: The inherent acidity of CO2 in the mobile phase can help to mitigate the tailing of basic analytes. Furthermore, the use of basic additives in the co-solvent is highly effective in achieving sharp, symmetrical peaks.[9][10]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, aligning with the principles of green chemistry and reducing the environmental impact of analytical laboratories.[2][6]
-
Orthogonal Selectivity: SFC can provide different chiral recognition mechanisms compared to normal-phase or reversed-phase HPLC, offering a valuable orthogonal technique for method development.[7]
The separation of enantiomers is achieved through the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the analyte enantiomers, leading to differential retention times.[7] For primary amines, polysaccharide-based and cyclodextrin-based CSPs are often the most successful.[8][11]
Experimental Workflow and Protocols
This section details a step-by-step protocol for the development of a chiral SFC method for this compound and its derivatives.
Materials and Instrumentation
| Item | Description |
| SFC System | An analytical SFC system equipped with a binary pump, autosampler, column oven, and a back-pressure regulator (BPR). |
| Detector | A photodiode array (PDA) detector is suitable for UV-active compounds. A mass spectrometer (MS) can be used for enhanced sensitivity and selectivity. |
| CO2 Source | High-purity (99.99%) carbon dioxide. |
| Co-solvents | HPLC-grade methanol, ethanol, and isopropanol. |
| Additives | Diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA). |
| Sample Diluent | Typically the mobile phase co-solvent or a solvent in which the sample is freely soluble. |
| Columns | A selection of chiral stationary phases (see Table 2 for recommendations). |
| Sample | This compound and its derivatives, prepared as a racemic or enriched mixture at a concentration of ~1 mg/mL. |
Table 1: Key Materials and Equipment
Chiral Stationary Phase (CSP) Screening Protocol
The initial and most critical step in method development is the screening of a diverse set of CSPs. Polysaccharide-based CSPs are highly recommended for their broad applicability in separating chiral amines.[1][8][11]
Step 1: Column Selection Screen a minimum of four to six polysaccharide-based CSPs with varying chiral selectors (e.g., amylose or cellulose derivatives).
| Column Name (Example) | Chiral Selector | Particle Size (µm) | Dimensions (mm) |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | 5 | 4.6 x 250 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | 5 | 4.6 x 250 |
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 |
Table 2: Recommended CSPs for Initial Screening
Step 2: Initial Screening Conditions Employ a generic gradient to rapidly assess the potential of each CSP.
| Parameter | Condition |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 0.1% DEA |
| Gradient | 5% to 40% B over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 1-5 µL |
Table 3: Generic Gradient Conditions for CSP Screening
Rationale for Parameter Selection:
-
Co-solvent: Methanol is an excellent starting co-solvent due to its polarity and ability to dissolve a wide range of compounds.[12]
-
Additive: A basic additive like Diethylamine (DEA) is crucial for obtaining good peak shapes for primary amines by minimizing interactions with residual silanols on the stationary phase.[9][10]
-
Gradient: A rapid gradient allows for the elution of the compound of interest within a reasonable timeframe and provides a preliminary indication of enantioselectivity.
-
Temperature and Pressure: 40 °C and 150 bar are common starting points that ensure the mobile phase is in a supercritical state and provide good chromatographic performance.
Method Optimization Protocol
Once a promising CSP has been identified from the screening phase (i.e., one that shows partial or baseline separation), the next step is to optimize the method to achieve the desired resolution (Rs > 1.5) and analysis time.
Step 1: Co-solvent and Additive Optimization
-
Co-solvent Type: Evaluate the effect of different alcohol co-solvents (methanol, ethanol, isopropanol). The choice of co-solvent can significantly impact selectivity.[12]
-
Additive Type and Concentration: Test different basic additives (DEA, TEA, IPA) and their concentrations (typically 0.1% to 0.5%). The choice of amine additive can influence both peak shape and selectivity.[9] In some cases, a combination of an acidic and a basic additive may provide unique selectivity.[13][14]
Step 2: Isocratic vs. Gradient Elution
-
For routine analysis and quality control, an isocratic method is often preferred for its simplicity and robustness. Based on the retention time from the gradient screen, an appropriate isocratic mobile phase composition can be determined.
-
If the sample contains multiple derivatives with a wide range of polarities, a gradient method may be more suitable.
Step 3: Temperature and Pressure Optimization
-
Temperature: Vary the column temperature (e.g., 25 °C to 50 °C). Lower temperatures can sometimes improve resolution, but may also increase analysis time.
-
Back Pressure: Adjust the back-pressure (e.g., 100 bar to 200 bar). Higher back pressure increases the density of the mobile phase, which can affect retention and selectivity.
System Suitability Testing (SST)
To ensure the validity of the analytical results, a system suitability test should be performed before each batch of samples.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (Tf) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability of Retention Time (%RSD) | < 2% |
| Repeatability of Peak Area (%RSD) | < 5% |
Table 4: System Suitability Test Parameters and Acceptance Criteria
Visualization of the Method Development Workflow
The following diagram illustrates the logical flow of the chiral SFC method development process.
Caption: Workflow for Chiral SFC Method Development.
Conclusion
This application note provides a robust framework for the development of a chiral SFC method for the analysis of this compound and its derivatives. By following a systematic approach of CSP screening followed by methodical optimization of mobile phase composition, temperature, and pressure, a reliable and efficient method can be established. The inherent advantages of SFC, including speed, efficiency, and reduced environmental impact, make it an ideal technique for high-throughput enantiomeric purity analysis in the pharmaceutical industry. The successful implementation of such methods is crucial for ensuring the quality, safety, and efficacy of chiral drug candidates.
References
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025). ResearchGate. Retrieved from [Link]
-
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. Retrieved from [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Pharmaceutical Review. Retrieved from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Retrieved from [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cyclodextrin-Based Chiral Stationary Phases for Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. (2019). YAKHAK HOEJI. Retrieved from [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. Retrieved from [Link]
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. (n.d.). LCGC International. Retrieved from [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015). KU Leuven. Retrieved from [Link]
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. (2024). PMC - NIH. Retrieved from [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. Retrieved from [Link]
-
A sulfated cyclodextrin chiral stationary phase for high-performance liquid chromatography. (n.d.). DeepDyve. Retrieved from [Link]
-
Journal of Chromatography A. (n.d.). AFMPS. Retrieved from [Link]
-
Separation of pharmaceutical enantiomers using supercritical fluid technology. (2025). ResearchGate. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe. Retrieved from [Link]
-
Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [https://ijper.org/sites/default/files/2021-06/Indian J Pharm Educ Res 55-2-101.pdf]([Link] J Pharm Educ Res 55-2-101.pdf)
-
Additive concentration effects on enantioselective separations in supercritical fluid chromatography. (2025). ResearchGate. Retrieved from [Link]
-
Cyclodextrin-based CSPs. (n.d.). Chiralpedia. Retrieved from [Link]
-
(PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. (2025). ResearchGate. Retrieved from [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ymc.eu [ymc.eu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fagg-afmps.be [fagg-afmps.be]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. afmps.be [afmps.be]
Application Note: High-Resolution NMR Spectroscopy for the Analysis of Diastereomeric Salts
Introduction: The Central Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its therapeutic efficacy and safety.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide in the 1960s, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of chiral purity.[1] Consequently, the precise determination of enantiomeric excess (ee) is a cornerstone of drug development, ensuring the desired therapeutic effect while minimizing potential harm.
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool for chiral analysis.[2][3] While enantiomers are indistinguishable in a standard achiral NMR environment, their conversion into diastereomers through reaction with a chiral derivatizing agent (CDA) or formation of salts with a chiral resolving agent allows for their differentiation.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of NMR spectroscopy for the analysis of diastereomeric salts, a robust method for determining enantiomeric excess.
The Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers
The fundamental principle underpinning this technique is the conversion of a mixture of enantiomers into a mixture of diastereomers.[4] Enantiomers possess identical physical properties in an achiral environment, leading to identical NMR spectra. Diastereomers, on the other hand, have different physical and chemical properties, which translates to distinct chemical shifts and coupling constants in their NMR spectra.[2][6]
The formation of diastereomeric salts involves the reaction of a racemic mixture of a chiral acid or base with an enantiomerically pure chiral base or acid, respectively. This acid-base reaction creates two diastereomeric salts that, in solution, will exhibit separate and distinguishable signals in the NMR spectrum. The relative integration of these distinct signals directly correlates to the ratio of the original enantiomers, enabling the calculation of enantiomeric excess.[2]
Workflow for NMR Analysis of Diastereomeric Salts
The successful application of NMR for diastereomeric salt analysis hinges on a systematic and well-controlled experimental workflow. The following diagram outlines the key stages, from sample preparation to data analysis.
Caption: General workflow for the analysis of diastereomeric salts by NMR spectroscopy.
Detailed Protocols
Protocol 1: Diastereomeric Salt Formation and Sample Preparation
The choice of resolving agent and solvent is critical for achieving good separation of the diastereomeric signals in the NMR spectrum.[7]
Materials:
-
Racemic analyte (e.g., chiral carboxylic acid or amine)
-
Enantiomerically pure resolving agent (e.g., (R)- or (S)-1-phenylethylamine for acids, or (R)- or (S)-mandelic acid for bases)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)
-
NMR tubes (5 mm)
-
Vortex mixer
Procedure:
-
Analyte and Resolving Agent Preparation: Accurately weigh approximately 5-10 mg of the racemic analyte into a clean, dry vial.
-
Stoichiometry: Add a stoichiometric equivalent (1.0 eq) of the enantiomerically pure resolving agent to the vial. For initial screening, it can be beneficial to test slightly sub-stoichiometric amounts (e.g., 0.95 eq) of the resolving agent to ensure complete reaction of the analyte.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The choice of solvent can significantly impact the chemical shift difference (Δδ) between the diastereomeric signals. It is advisable to screen a few solvents of varying polarity.
-
Dissolution and Salt Formation: Securely cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution and formation of the diastereomeric salts. Gentle warming may be required for less soluble compounds.
-
Transfer to NMR Tube: Transfer the resulting solution to a clean, dry 5 mm NMR tube.
Causality Behind Choices:
-
Stoichiometry: Using a 1:1 molar ratio is crucial to ensure that the observed ratio of diastereomeric salts accurately reflects the enantiomeric ratio of the analyte.[7] An excess of the resolving agent can lead to the presence of unreacted resolving agent signals, potentially complicating the spectrum.
-
Solvent Choice: The solvent's polarity and its ability to form hydrogen bonds can influence the conformation of the diastereomeric salts and, consequently, the magnitude of the chemical shift non-equivalence. Aromatic solvents like C₆D₆ can induce significant chemical shift differences due to anisotropic effects.[8]
Protocol 2: NMR Data Acquisition
For accurate quantification, proper NMR data acquisition parameters are essential.[9]
Instrument:
-
High-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion and resolution.[4]
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): Set to a minimum of 16 scans to ensure a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).[9] The number of scans should be increased for dilute samples.
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 10-30 seconds is often a safe starting point to ensure full relaxation and accurate integration.
-
Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure good digital resolution.
-
Spectral Width (SW): Ensure the spectral width encompasses all signals of interest.
Causality Behind Choices:
-
High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, making it easier to resolve the signals from the two diastereomers, which may be very close.[4]
-
Sufficient Relaxation Delay: Incomplete relaxation of nuclei between pulses will lead to signal saturation and inaccurate integration, skewing the calculated diastereomeric ratio.[9] This is a critical parameter for quantitative NMR (qNMR).[10][11][12]
Data Analysis and Interpretation
1. Data Processing:
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the entire spectrum. Both are crucial for accurate integration.[9]
2. Signal Identification and Integration:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the stereogenic centers are most likely to exhibit the largest chemical shift differences.
-
Integrate the identified signals for each diastereomer. Ensure the integration regions are set consistently for both peaks.
3. Calculation of Diastereomeric and Enantiomeric Excess:
-
Diastereomeric Ratio (dr):
-
dr = (Integral of Diastereomer 1) / (Integral of Diastereomer 2)
-
-
Enantiomeric Excess (ee):
-
The diastereomeric ratio is directly equal to the enantiomeric ratio.
-
% ee = [ |(Integral of Diastereomer 1) - (Integral of Diastereomer 2)| / |(Integral of Diastereomer 1) + (Integral of Diastereomer 2)| ] * 100
-
Advanced Considerations and Troubleshooting
Signal Overlap:
-
If the signals of the diastereomers overlap, consider using a higher field NMR spectrometer, changing the solvent, or trying a different resolving agent.
-
2D NMR techniques, such as COSY or HSQC, can sometimes help to resolve overlapping signals.
Kinetic Resolution:
-
Ensure that the salt formation reaction does not proceed with kinetic resolution, where one enantiomer reacts faster than the other.[13] This can be checked by acquiring spectra at different time points after mixing to ensure the diastereomeric ratio remains constant.
Heteronuclear NMR:
-
For molecules containing other NMR-active nuclei like ¹⁹F or ³¹P, acquiring heteronuclear NMR spectra can be highly advantageous.[2][8] These nuclei often have a larger chemical shift dispersion and simpler spectra (often singlets in the absence of coupling), leading to better resolution of diastereomeric signals.[14] For instance, using a fluorine-containing chiral derivatizing agent and acquiring a ¹⁹F NMR spectrum can provide baseline-separated signals for the diastereomers.[15]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| NMR Field Strength | ≥ 400 MHz | Increased chemical shift dispersion for better resolution.[4] |
| Signal-to-Noise Ratio (S/N) | > 250:1 | To minimize integration errors to less than 1%.[9] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (typically 10-30 s) | Ensures complete relaxation for accurate quantification.[9] |
| Typical Δδ (¹H NMR) | 0.01 - 0.2 ppm | Varies depending on analyte, resolving agent, and solvent. |
| Typical Δδ (¹⁹F/³¹P NMR) | Can be significantly larger than ¹H | Greater chemical shift range of these nuclei.[2][8] |
Conclusion
NMR spectroscopy, through the formation of diastereomeric salts, offers a rapid, robust, and non-destructive method for the determination of enantiomeric excess. By carefully selecting the resolving agent and optimizing the experimental parameters for both sample preparation and data acquisition, researchers can obtain accurate and reliable quantitative data that is crucial for the advancement of chiral drug candidates. The principles and protocols outlined in this application note provide a solid foundation for the successful implementation of this powerful analytical technique.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(2), 271–290. [Link]
-
Singh, M. K., & Gholap, S. L. (2014). Quantitative NMR: A Validated Method for the Purity Evaluation of Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 94, 113-124. [Link]
-
Toda, F., Tanaka, K., & Miyahara, I. (2000). Chiral Recognition by Host-Guest Complexation. In Comprehensive Supramolecular Chemistry II (Vol. 6, pp. 1-32). Elsevier. [Link]
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [Link]
-
Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(17), 4966–4972. [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]
-
Analytical Chemistry. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
NIH. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
The Journal of Physical Chemistry B. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. [Link]
-
NIH. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. [Link]
-
Quantitative NMR Spectroscopy. (2017). [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 3. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Kinetic Resolution of Racemic Secondary Alcohols via Catalytic Acylation Using (R)-1-(2-Methoxyphenyl)ethanamine Derivatives
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Abstract: This document provides a detailed guide to the kinetic resolution of racemic secondary alcohols. It focuses on the application of chiral amine catalysts, conceptually derived from resolving agents like (R)-1-(2-Methoxyphenyl)ethanamine, for enantioselective acylation. We explore the underlying principles, provide a comprehensive experimental protocol, detail methods for analysis, and discuss the scope and limitations of this powerful technique for accessing enantiomerically enriched alcohols, which are crucial building blocks in pharmaceutical development.
Introduction: The Imperative of Chirality
In the pharmaceutical and fine chemical industries, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. For instance, the (R)-enantiomer of 1-phenylethylamine is used in the synthesis of the anesthetic Etomidate, while its (S)-enantiomer is a substructure in Rivastigmine, used to treat Alzheimer's disease[1]. Consequently, the ability to produce single-enantiomer compounds is not merely an academic exercise but a regulatory and safety necessity.
Kinetic resolution (KR) is a robust and widely used strategy for separating racemates.[2][3] The process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of racemic alcohols, one enantiomer is selectively acylated to form an ester, leaving the less reactive enantiomer of the alcohol unreacted and thus enantiomerically enriched (Scheme 1). While enzymatic resolutions are well-established, non-enzymatic methods using small molecule organocatalysts offer significant advantages, including access to both enantiomers of the catalyst and often broader substrate compatibility.[2][4]
This guide focuses on the kinetic resolution of secondary alcohols through enantioselective acylation catalyzed by chiral nucleophilic amines, a class of catalysts to which derivatives of this compound belong. These catalysts function as chiral variants of highly effective acylation catalysts like 4-(Dimethylamino)pyridine (DMAP).[5]
Scheme 1: General Principle of Kinetic Resolution of a Racemic Alcohol
Mechanism of Enantioselective Acylation
The catalytic cycle for a chiral amine-catalyzed acylation involves the formation of a key intermediate. The chiral amine catalyst, acting as a nucleophile, first reacts with an acylating agent (commonly an anhydride) to form a highly reactive chiral N-acylpyridinium or N-acylammonium species. This intermediate is the actual acylating agent in the reaction.
The racemic alcohol then competes for this chiral acylating agent. Due to steric and electronic interactions within the diastereomeric transition states, one enantiomer of the alcohol will dock with the acyl-catalyst complex more favorably, leading to a lower activation energy and a faster rate of acyl transfer. The selectivity of the resolution is determined by the energy difference between these two competing transition states. After transferring the acyl group, the chiral amine catalyst is regenerated, completing the catalytic cycle. The success of catalysts like planar-chiral DMAP derivatives demonstrates the efficacy of this approach for resolving a wide range of alcohols.[4][5]
Experimental Protocol: General Procedure for Kinetic Resolution
This protocol provides a generalized procedure for the kinetic resolution of a model substrate, rac-1-phenylethanol, using a chiral amine catalyst and an anhydride acylating agent.
3.1. Materials and Reagents
-
Substrate: rac-1-Phenylethanol
-
Catalyst: Chiral amine catalyst (e.g., a derivative of this compound or a commercially available planar-chiral DMAP analogue)
-
Acylating Agent: Isobutyric anhydride or Acetic anhydride
-
Solvent: Anhydrous Toluene or Methyl t-butyl ether (MTBE)
-
Base (optional/if needed): Non-nucleophilic base like Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Quenching Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction Vessel: Flame-dried round-bottom flask with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
3.2. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst (1-10 mol%). Dissolve the catalyst in the chosen anhydrous solvent (e.g., Toluene, approx. 0.1 M concentration relative to the alcohol).
-
Addition of Reactants: Add the racemic alcohol (1.0 equivalent, e.g., 0.20 mmol) to the flask. If a base is required, it is typically added at this stage (1.0-1.2 equivalents).
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add the acylating agent (0.5-0.6 equivalents) dropwise via syringe. Note: Using slightly more than 0.5 equivalents of the acylating agent is avoided to prevent acylation of the slow-reacting enantiomer, which would lower the enantiomeric excess of the final product.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR or GC analysis. The goal is to achieve approximately 50% conversion, which theoretically provides the highest possible enantiomeric excess for the unreacted alcohol.
-
Work-up and Quenching: Once ~50% conversion is reached, quench the reaction by adding saturated aqueous NaHCO₃ solution to consume any remaining anhydride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like Ethyl Acetate or Dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude mixture contains the acylated ester and the unreacted, enantiomerically enriched alcohol.
-
Separation: Separate the alcohol from the ester using flash column chromatography on silica gel.
Visualization of the Experimental Workflow
Caption: General workflow for the kinetic resolution of a racemic alcohol.
Analysis and Characterization
The success of a kinetic resolution is quantified by two key parameters: the conversion percentage and the enantiomeric excess (ee) of the products and unreacted starting material.
5.1. Determining Conversion Conversion can be determined using achiral methods like ¹H NMR spectroscopy or Gas Chromatography (GC) by comparing the integration of signals corresponding to the starting alcohol and the product ester.
Conversion (%) = [Product / (Product + Starting Material)] x 100
5.2. Determining Enantiomeric Excess (% ee) Accurate determination of enantiomeric excess is crucial and requires chiral analytical techniques.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[7] The mixture of enantiomers is passed through a Chiral Stationary Phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[8][9][10]
-
Gas Chromatography (GC): For volatile alcohols, GC with a chiral column can be used.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomerically enriched alcohol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[11] These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of their integrations corresponds to the enantiomeric ratio.
Enantiomeric Excess (% ee) = [|R - S| / (R + S)] x 100 Where R and S are the amounts of the respective enantiomers.
Substrate Scope and Performance Data
The effectiveness of non-enzymatic kinetic resolution via acylation has been demonstrated for a variety of secondary alcohols. The selectivity factor (s), a measure of the relative rate of reaction of the two enantiomers, is a key metric for evaluating the efficiency of a resolution. A higher 's' value indicates better selectivity. Benzylic, allylic, and propargylic alcohols are generally excellent substrates for this methodology.[2]
| Substrate (Racemic Alcohol) | Catalyst Type | Acylating Agent | Selectivity Factor (s) | Reference |
| 1-Phenylethanol | Planar-Chiral DMAP | Acetic Anhydride | >100 | [4] |
| 1-(o-Tolyl)ethanol | Amidine-Based Catalyst | Acetic Anhydride | High (2-3x vs 1-phenylethanol) | [2] |
| Propargylic Alcohols | Chiral Ferrocene-DMAP | Acetic Anhydride | Up to 20 | [12] |
| 1-Phenyl-1-propanol | Chiral Guanidine | Isobutyric Anhydride | N/A (reported as 98% ee) | [13] |
This table is a representative summary. Selectivity factors and optimal conditions are highly dependent on the specific catalyst and substrate.
Troubleshooting and Key Considerations
-
Low Enantioselectivity (Low % ee):
-
Cause: The reaction may have proceeded past 50% conversion.
-
Solution: Carefully monitor the reaction and quench it closer to the 50% mark.
-
Cause: The catalyst may not be optimal for the substrate.
-
Solution: Screen different chiral catalysts or vary the acylating agent.
-
-
Slow Reaction Rate:
-
Cause: Low reaction temperature or insufficient catalyst loading.
-
Solution: Increase the reaction temperature (this may decrease selectivity) or increase the catalyst loading.
-
-
Inaccurate % ee Measurement:
-
Cause: Poor resolution on the chiral HPLC/GC column.
-
Solution: Optimize the analytical method by changing the mobile phase, flow rate, or column type.
-
Conclusion
The kinetic resolution of racemic alcohols using chiral amine catalysts is a powerful and versatile tool for accessing optically pure compounds essential for drug discovery and development. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively separate enantiomers and obtain valuable chiral building blocks. The continuous development of new non-enzymatic catalysts promises to further expand the scope and efficiency of this indispensable synthetic strategy.[4]
References
-
J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. Available from: [Link]
-
PMC. (n.d.). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. NIH. Available from: [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available from: [Link]
-
ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available from: [Link]
-
RSC Publishing. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Available from: [Link]
-
ACS Publications. (2022). Two-Step Kinetic Resolution of Racemic Secondary Benzylic Alcohols Using the Combination of Enantioselective Silylation and Acylation: One-Pot Procedure Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Available from: [Link]
-
PMC. (2012). Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. NIH. Available from: [Link]
-
ETH Zurich. (n.d.). OC VI (HS 2015). Bode Research Group. Available from: [Link]
-
Chinese Chemical Society. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available from: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews. Available from: [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. Available from: [Link]
-
The Chemistry Cascade. (2012). Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Available from: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]
-
PMC. (n.d.). One out of Four: Kinetic Resolution of Stereoisomeric Mixtures of Secondary Alcohols with a Quaternary Carbon Atom in the β-Position by Cu–H-Catalyzed Enantioselective Silylation. NIH. Available from: [Link]
-
Thieme. (n.d.). Acylation of Alcohols and Amines. Available from: [Link]
-
ACS Publications. (n.d.). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters. Available from: [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]
-
ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available from: [Link]
-
Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]
-
Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Available from: [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Acylation of Alcohols Using a Chiral 1,2‐Diamine Derived from (S)‐Proline: (1S,2S)‐trans‐1‐Benzoyloxy‐2‐bromocyclohexane. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Available from: [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Available from: [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)ethan-1-amine. Available from: [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 4. Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for Diastereomeric Salt Crystallization
Welcome to the Technical Support Center for Diastereomeric Salt Crystallization. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that is both technically robust and practically applicable in a laboratory setting. This resource is structured to address the common challenges and questions that arise during the critical process of solvent selection for chiral resolution.
Diastereomeric salt crystallization is a cornerstone technique for separating enantiomers, a crucial step in the development of many pharmaceuticals.[1][2][3] The success of this method hinges on the formation of diastereomeric salts with distinct physical properties, most notably solubility.[2][4][5] The choice of solvent is paramount, as it governs the solubility difference between the diastereomeric salts and, consequently, the efficiency of the resolution.[4] This guide will delve into the principles, strategies, and troubleshooting techniques to empower you to optimize your solvent selection process.
Frequently Asked Questions (FAQs)
Part 1: Fundamental Concepts
Q1: What is the underlying principle of chiral resolution by diastereomeric salt crystallization?
Chiral resolution via diastereomeric salt crystallization is a classical and widely used technique to separate enantiomers from a racemic mixture.[1][6] Enantiomers are stereoisomers that are non-superimposable mirror images of each other and possess identical physical properties (e.g., solubility, melting point), making their direct separation by standard crystallization challenging.
The process involves reacting the racemic mixture (containing two enantiomers, e.g., R and S) with an enantiomerically pure chiral compound, known as a resolving agent (e.g., S').[2][4] This reaction forms a pair of diastereomeric salts (e.g., R-S' and S-S'). Unlike enantiomers, diastereomers are not mirror images of each other and, crucially, have different physical properties, including solubility.[4][5] This difference in solubility is the key to their separation. By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized and isolated from the solution.[4]
Q2: How do I select an appropriate resolving agent?
The choice of a resolving agent is a critical first step and can significantly influence the outcome of the resolution. Key considerations include:
-
Chemical Reactivity: The resolving agent must be able to efficiently form a salt with the racemic compound. This typically involves an acid-base reaction.[4][6]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the resolution.[4]
-
Physical Properties of the Resulting Salts: The formed diastereomeric salts should be stable, crystalline materials. A significant difference in the solubility of the two diastereomeric salts in a common solvent is essential for successful separation.[4]
A preliminary screening of a variety of commercially available resolving agents is often the most effective approach to identify a suitable candidate.
Part 2: Solvent Selection and Optimization Strategy
Q3: How do I approach the initial selection of a solvent system?
The ideal solvent should exhibit a substantial difference in solubility between the two diastereomeric salts.[7] A common, yet often inefficient, approach is trial-and-error.[8][9] A more systematic strategy is highly recommended and involves the following steps:
-
Solubility of Starting Materials: Begin by selecting solvents where both the racemate and the resolving agent show moderate solubility.[7][10]
-
Solvent Screening: A broad screening of solvents with varying polarities, proticities, and hydrogen bonding capabilities should be performed. This increases the likelihood of identifying a solvent system that provides good selectivity.[7]
-
Use of Mixed Solvent Systems: Mixed solvent systems, often comprising a "solvent" and an "anti-solvent," offer greater flexibility in fine-tuning the solubility and supersaturation levels.[7] The anti-solvent is a solvent in which the salts are less soluble.[4]
A high-throughput screening approach, as detailed in the experimental protocols section, can rapidly identify promising solvent candidates.
Q4: What is the role of supersaturation and how do I control it?
Supersaturation is the driving force for crystallization.[1] It is the state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. Achieving and controlling supersaturation is critical for selective crystallization. Common methods to generate supersaturation include:
-
Cooling Crystallization: This is the most common method, where a saturated solution at a higher temperature is cooled, leading to a decrease in solubility and the creation of a supersaturated state. A slow and controlled cooling rate often yields better quality crystals.[7][11]
-
Anti-solvent Addition: Adding a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to a solution of the salts can induce supersaturation and precipitation.[4]
-
Solvent Evaporation: Slowly evaporating the solvent from a solution increases the concentration of the diastereomeric salts, leading to supersaturation.[4]
The optimal level of supersaturation is a balance; it needs to be high enough to induce nucleation and growth of the desired diastereomer but low enough to avoid the spontaneous precipitation of the more soluble diastereomer.[9]
Q5: Should I use a single solvent or a mixed solvent system?
Both single and mixed solvent systems have their merits.
-
Single Solvents: Simpler to handle and scale up. However, finding a single solvent that provides the ideal solubility profile can be challenging.
-
Mixed Solvents: Offer greater flexibility to fine-tune the solubility of the diastereomeric salts.[7] By adjusting the ratio of the solvent and anti-solvent, you can precisely control the level of supersaturation and potentially enhance the selectivity of the crystallization process. A common example is the use of an alcohol (solvent) and a hydrocarbon like heptane (anti-solvent).[12]
The choice ultimately depends on the specific properties of the diastereomeric salts being separated.
Part 3: Troubleshooting Common Experimental Issues
Q6: My crystallization is not working; no solid is forming. What are the possible reasons?
The failure to form crystals is a common issue and can often be attributed to problems with solubility and supersaturation.[4] Here are some potential causes and solutions:
-
Insufficient Supersaturation: The concentration of the salt may be below its solubility limit.
-
Solution: Carefully evaporate some of the solvent to increase the concentration or cool the solution to a lower temperature.[4]
-
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.[4]
-
Inhibition by Impurities: Trace impurities can sometimes inhibit the formation of crystal nuclei.[4][11]
-
Solution: Ensure the starting materials are of high purity. An additional purification step for the racemate or resolving agent might be necessary.
-
-
Wide Metastable Zone: The energy barrier for nucleation may be too high, meaning the solution can remain supersaturated for an extended period without forming crystals.
Q7: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[4][7] This is often due to:
-
High Supersaturation: The concentration of the salt is too high, leading to liquid-liquid phase separation.
-
Solution: Add more solvent to dilute the solution.[7]
-
-
Crystallization Temperature is Above the Salt's Melting Point:
-
Solution: Lower the crystallization temperature.[7]
-
-
Inappropriate Solvent System: The solvent may be too polar or too non-polar, favoring the liquid state of the salt.
-
Solution: Experiment with a different solvent system. A less polar solvent might encourage crystallization.[7]
-
Q8: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Low diastereomeric excess indicates poor separation of the two diastereomers and can be addressed by:
-
Optimizing the Solvent System: This is the most critical factor. A systematic solvent screen is the best way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[7] The polarity of the solvent can have a significant impact on resolution efficiency.[3][7]
-
Controlling the Cooling Rate: A slower cooling rate can allow for more selective crystallization of the less soluble diastereomer.[7][11]
-
Optimizing Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the d.e.[7]
-
Recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can further enhance the d.e.[7]
Q9: The yield of my desired diastereomeric salt is very low. What are the potential causes and solutions?
A low yield suggests that a significant amount of the target diastereomer remains in the mother liquor.[4] Possible reasons include:
-
High Solubility of the Desired Salt: The desired diastereomer may be too soluble in the chosen solvent.
-
Solution: Employ an anti-solvent to reduce its solubility or experiment with lower final crystallization temperatures and allow for longer crystallization times.[4]
-
-
Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate, reducing the yield of the pure desired salt.
-
Solution: A different solvent system is needed to improve selectivity.[7]
-
-
Sub-optimal Temperature Profile: The final crystallization temperature might be too high, leaving a significant amount of the desired salt in the solution.
-
Solution: Lower the final crystallization temperature.
-
-
Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.
-
Solution: Allow for longer crystallization times.[4]
-
Part 4: Advanced Topics and Analytical Techniques
Q10: What is a ternary phase diagram, and how is it useful?
A ternary phase diagram is a graphical representation of the phase behavior of a three-component system, in this case, the two diastereomeric salts and the solvent.[13] It is a powerful tool for understanding and optimizing the resolution process.[7][14] By constructing and analyzing a ternary phase diagram, you can:
-
Determine the feasibility of separating the desired diastereomer under equilibrium conditions.[8][9]
-
Identify the region of compositions and temperatures that will yield the pure desired diastereomer.
-
Guide the design of the crystallization process, including the optimal starting composition and cooling profile.[8][14]
While constructing a full phase diagram can be resource-intensive, even partial diagrams or solubility data at different temperatures can provide invaluable insights.[2][13]
Q11: What analytical techniques are essential for monitoring and optimizing the process?
Several analytical techniques are crucial for developing a robust diastereomeric salt crystallization process:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the diastereomeric and enantiomeric excess of the solid and solution phases. It is essential for quantifying the success of the resolution.
-
In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used to monitor the concentration of the solutes in the crystallization phase in real-time, providing valuable data on supersaturation profiles and crystallization kinetics.[1]
-
X-ray Powder Diffraction (XRPD): Used to identify the solid form of the crystallized material, including checking for polymorphism or the formation of solvates/hydrates.[13]
Experimental Protocols & Data Presentation
Protocol 1: High-Throughput Solvent Screening
Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.
Methodology:
-
Preparation: Prepare a stock solution of the racemic compound and the resolving agent in a volatile solvent like methanol.
-
Dispensing: Dispense a fixed volume of the stock solution into each well of a 96-well plate.
-
Evaporation: Evaporate the initial solvent to leave a solid residue of the diastereomeric salts in each well.
-
Solvent Addition: Add a fixed volume of each screening solvent to the respective wells.
-
Equilibration: Seal the plate and agitate at a controlled temperature for 24 hours to allow the system to reach equilibrium.
-
Sampling: Centrifuge the plate to pellet any solid. Collect a sample of the supernatant from each well.
-
Analysis: Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in the solution.
Interpretation: The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate.
Protocol 2: Quantitative Solubility Measurement
Objective: To quantitatively measure the solubility of the individual diastereomeric salts in a selected solvent system at different temperatures.
Methodology:
-
Preparation: Add an excess amount of a pure diastereomeric salt to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).
-
Sampling: Allow the solid to settle, then withdraw a filtered aliquot of the supernatant.
-
Analysis: Analyze the supernatant by HPLC to determine the concentration of the dissolved salt.
-
Repeat: Repeat this procedure at various temperatures to construct a solubility curve.
Data Summary Table
Table 1: Example Solvent Screening Data
| Solvent | Polarity Index | H-Bond Donor/Acceptor | Solubility of DS1 (mg/mL) | Solubility of DS2 (mg/mL) | Selectivity (S2/S1) |
| Methanol | 5.1 | Both | 50.2 | 85.1 | 1.7 |
| Isopropanol | 3.9 | Both | 25.6 | 60.3 | 2.4 |
| Ethyl Acetate | 4.4 | Acceptor | 15.8 | 45.2 | 2.9 |
| Toluene | 2.4 | None | 5.1 | 8.3 | 1.6 |
| Acetonitrile | 5.8 | Acceptor | 40.1 | 55.7 | 1.4 |
| Heptane | 0.1 | None | <1 | <1 | - |
DS1: Desired Diastereomer, DS2: Undesired Diastereomer. Higher selectivity values indicate a more promising solvent system.
Visualizations
Workflow for Solvent Selection and Optimization
Caption: Workflow for systematic solvent selection.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
References
- Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
- (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
- BenchChem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
- Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, Royal Society of Chemistry. DOI:10.1039/D2CE01490D.
- Lam, A. W. H., & Ng, K. M. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE - Proceedings.
- (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization.
- (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
- (n.d.). Chiral resolution. Wikipedia.
- (n.d.). Diastereomeric Salt Definition - Organic Chemistry Key Term. Fiveable.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE [proceedings.aiche.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chiral Resolution with (R)-1-(2-Methoxyphenyl)ethanamine
Welcome to the technical support center for chiral resolution utilizing (R)-1-(2-Methoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and enantiomeric purity of their target chiral molecules. Here, we delve into the nuances of diastereomeric salt crystallization, offering practical, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
The Principle of Diastereomeric Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on a preparative scale.[1][2] The process hinges on the reaction of a racemic mixture, in this case, a racemic carboxylic acid, with an enantiomerically pure resolving agent, this compound. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess distinct physical properties, most critically, different solubilities in a given solvent system.[3] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequently, the resolved enantiomer of the carboxylic acid is liberated from the salt, and the chiral resolving agent can often be recovered for reuse.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common problems encountered during the chiral resolution process with this compound.
Question 1: I am not observing any crystal formation after adding this compound to my racemic acid solution. What are the likely causes and how can I induce crystallization?
Answer:
The absence of precipitation is a frequent challenge and typically points to issues with supersaturation or the choice of solvent. Here’s a systematic approach to troubleshoot this:
-
Solvent Selection is Critical: The solvent plays a pivotal role in the differential solubility of the diastereomeric salts. If the solvent is too good at solvating both diastereomers, neither will crystallize. Conversely, a very poor solvent may cause both to precipitate non-selectively.
-
Actionable Advice: Begin with a solvent in which the racemic acid has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Alcohols like methanol, ethanol, and isopropanol are common starting points.[4][5] If these fail, consider solvent mixtures. An anti-solvent, in which the diastereomeric salts are poorly soluble, can be slowly added to a solution of the salt to induce precipitation.
-
-
Concentration Matters: The concentration of your reactants may be too low to achieve the necessary supersaturation for nucleation and crystal growth.
-
Actionable Advice: Carefully and slowly evaporate some of the solvent under reduced pressure. Alternatively, prepare a more concentrated stock solution of your racemic acid.
-
-
Seeding: Sometimes, a small "seed" crystal is needed to initiate crystallization.
-
Actionable Advice: If you have a small amount of the desired diastereomeric salt from a previous successful experiment, add a tiny crystal to the solution. If not, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create microscopic imperfections on the glass surface that may serve as nucleation sites.
-
-
Temperature Gradient: A gradual decrease in temperature is often more effective than rapid cooling.
-
Actionable Advice: Allow the heated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. A slow cooling profile can lead to the formation of more well-defined crystals and higher diastereomeric purity.
-
Question 2: My yield of the crystallized diastereomeric salt is very low. How can I improve it?
Answer:
Low yield is often a result of the desired diastereomeric salt having significant solubility in the mother liquor. Here are strategies to maximize your recovery:
-
Optimize the Solvent System: As with inducing crystallization, the solvent choice directly impacts yield.
-
Actionable Advice: Experiment with different solvents or solvent mixtures to find a system where the desired diastereomer has minimal solubility at the filtration temperature. A screening of various solvents is often a necessary empirical step.[1]
-
-
Stoichiometry of the Resolving Agent: The molar ratio of this compound to the racemic acid can influence the yield.
-
Actionable Advice: While a 1:1 molar ratio is a common starting point, it is not always optimal. In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher diastereomeric excess in the crystallized product, albeit at the cost of the theoretical maximum yield being 50% of that half. Conversely, a slight excess of the resolving agent might be beneficial in some systems.
-
-
Temperature Control: The final temperature before filtration is a critical parameter.
-
Actionable Advice: Ensure the mixture has reached thermal equilibrium at the lowest practical temperature before filtration. Colder temperatures generally decrease the solubility of the salt.
-
-
Minimize Wash Losses: Washing the filtered crystals is necessary to remove impurities from the mother liquor, but excessive washing can dissolve a significant portion of your product.
-
Actionable Advice: Use a minimal amount of ice-cold solvent for washing the crystals. The wash solvent should ideally be the same as the crystallization solvent.
-
Question 3: The enantiomeric excess (e.e.) of my resolved acid is low after liberating it from the diastereomeric salt. What steps can I take to improve the enantiopurity?
Answer:
Low enantiomeric excess indicates poor discrimination between the two diastereomers during crystallization. This can be due to co-crystallization or the crystallization of a less pure solid.
-
Recrystallization is Key: A single crystallization is often insufficient to achieve high enantiomeric purity.
-
Solvent Screening for Selectivity: The solvent not only affects solubility but also the selectivity of the crystallization.
-
Actionable Advice: A different solvent system for recrystallization compared to the initial crystallization may offer better selectivity.
-
-
Kinetic vs. Thermodynamic Control: The rate of cooling can influence the purity of the crystals.
-
Actionable Advice: A slow, controlled cooling process favors thermodynamic equilibrium and can lead to the formation of more stable, and often purer, crystals of the desired diastereomer. Rapid cooling can sometimes trap the more soluble diastereomer in the crystal lattice.
-
-
Purity of the Starting Materials: Ensure that both your racemic acid and the this compound are of high purity. Impurities can interfere with the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of this compound to racemic acid that I should start with?
A1: A good starting point is a 1:1 molar ratio. However, the optimal ratio can vary depending on the specific acid and solvent system and may require empirical optimization.
Q2: How do I liberate the resolved acid from the diastereomeric salt?
A2: The diastereomeric salt is typically treated with an acid (e.g., dilute HCl) to protonate the carboxylic acid and a base (e.g., NaOH solution) to deprotonate the amine. The resolved acid can then be extracted into an organic solvent. The this compound will remain in the aqueous layer as its ammonium salt, from which it can be recovered by basification and extraction.
Q3: How can I determine the enantiomeric excess of my resolved acid?
A3: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or by converting the enantiomers into diastereomeric derivatives with a chiral derivatizing agent can be used.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. It is sensitive to air and should be handled in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: Can I recover and reuse the this compound?
A5: Yes. After liberating your resolved acid, the aqueous layer containing the protonated amine can be made basic with a strong base (e.g., NaOH). The deprotonated this compound can then be extracted with an organic solvent, dried, and the solvent evaporated to recover the resolving agent. The purity should be checked before reuse.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of a Racemic Carboxylic Acid
This protocol is a general guideline and should be optimized for your specific racemic acid. A preliminary small-scale screening of solvents is highly recommended.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous methanol (or another suitable solvent)
Procedure:
-
In a flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of hot anhydrous methanol.
-
In a separate container, dissolve this compound (1.0 eq.) in a small amount of anhydrous methanol at room temperature.
-
Slowly add the amine solution to the hot solution of the racemic acid with continuous stirring.
-
If precipitation occurs immediately, add more hot methanol until a clear solution is obtained.
-
Remove the heat source and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
To maximize crystal formation, place the flask in a refrigerator (4°C) or an ice bath (0°C) for several hours or overnight.
-
Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold anhydrous methanol.
-
Dry the crystals under vacuum to a constant weight. This is your first crop of diastereomeric salt.
-
To improve diastereomeric purity, perform a recrystallization by dissolving the crystals in a minimal amount of the hot solvent and repeating the cooling and filtration process.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Materials:
-
Diastereomeric salt from Protocol 1
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether (or another suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend the diastereomeric salt in a mixture of water and diethyl ether in a separatory funnel.
-
Slowly add 2 M HCl while shaking until the aqueous layer is acidic (pH 1-2, check with pH paper). All solids should dissolve.
-
Separate the layers. The enantiomerically enriched carboxylic acid is now in the diethyl ether layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Data Presentation
The success of a chiral resolution is highly dependent on the specific substrates and conditions. The following table provides an example based on a structurally similar resolving agent, 1-(3-methoxyphenyl)ethylamine, with mandelic acid to illustrate the type of data you should aim to collect during your optimization.[4][5]
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (1st Crop) | Diastereomeric Excess (1st Crop) |
| (±)-Mandelic Acid | (R)-1-(3-Methoxyphenyl)ethanamine | Methanol | 70% | 99% |
| (±)-Mandelic Acid | (R)-1-(3-Methoxyphenyl)ethanamine | Isopropanol (Recrystallization) | 97% | 100% |
This data is for illustrative purposes with an analogous system. Optimal conditions for this compound will need to be determined empirically.
Visualization of the Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
-
Sakai, K., Hashimoto, Y., Kinbara, K., Saigo, K., Murakami, H., & Nohira, H. (1993). Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt. Bulletin of the Chemical Society of Japan, 66(11), 3414–3418. [Link]
-
Sakai, K., et al. (1993). Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt. Sci-Hub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Sci-Hub. Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt / Bulletin of the Chemical Society of Japan, 1993 [sci-hub.ru]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Separations
Welcome to the Technical Support Center for Chiral Separations. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal enantiomeric excess (ee). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Chiral separation is a critical analytical technique, particularly in the pharmaceutical industry, where the stereoisomeric composition of a drug can profoundly impact its efficacy and safety.[1][2] Low enantiomeric excess is a common yet multifaceted problem. This guide provides a structured, in-depth approach to troubleshooting, moving from the most common and easily addressed issues to more complex experimental variables.
Section 1: Troubleshooting Guide - A Systematic Approach
Low enantiomeric excess can arise from issues with the analytical method, the sample itself, or the instrumentation. This section provides a logical workflow to diagnose and resolve these problems.
Is Your Analytical Method Validated? The First Crucial Question
Before investing significant time in optimizing your reaction conditions, it is imperative to confirm that your analytical method for determining enantiomeric excess is accurate and reliable.[3] An unoptimized or flawed chromatographic method can easily misrepresent the true enantiomeric composition of your sample.
Q1: My chromatogram shows poor resolution or peak shape for a known racemic standard. What should I do?
A1: If a 50:50 racemic mixture does not yield two distinct, well-resolved peaks of equal area, your analytical method requires optimization before it can be trusted to determine the ee of your experimental samples.[3] Poor resolution can stem from several factors related to your chromatography setup.
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor in achieving selectivity in chiral separations.[4] Small adjustments to the solvent ratios or the inclusion of additives can dramatically impact resolution. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid can improve peak shape and resolution.[5] Conversely, for basic compounds, an amine additive such as diethylamine (DEA) is often beneficial.[6]
-
Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is the most critical factor for a successful separation.[7] Polysaccharide-based columns are widely used due to their broad applicability.[7] However, no single column is universal. If you are not achieving separation, screening a variety of CSPs with different selectivities is a prudent approach.[4]
-
Temperature: Temperature can have a significant and sometimes non-linear effect on chiral separations.[8][9] It can influence both the kinetics and thermodynamics of the separation.[9] Experimenting with different column temperatures is a valuable optimization parameter. In some cases, increasing the temperature can improve peak efficiency, while in others, decreasing it enhances resolution.[4][10] Be aware that temperature changes can even lead to a reversal of the enantiomer elution order.[4][9]
-
Flow Rate: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, optimizing this parameter can improve resolution. If you have partial separation, decreasing the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the stationary phase.
Troubleshooting Workflow for Method Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: A Scientist's Guide to Preventing Oiling Out in Diastereomeric Salt Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments. Oiling out, or liquid-liquid phase separation (LLPS), is a common and frustrating phenomenon that can derail a resolution. Instead of a well-defined crystalline solid, the product separates as an immiscible, solute-rich liquid phase. This guide provides a systematic, cause-and-effect-based approach to diagnose, troubleshoot, and ultimately prevent oiling out, ensuring the successful isolation of your desired enantiomer.
Frequently Asked Questions: Understanding the "Oiling Out" Phenomenon
Q1: What is "oiling out" in the context of diastereomeric salt formation?
A1: Oiling out is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In diastereomeric salt formation, this means that instead of obtaining crystals of the less soluble diastereomer, a liquid layer or droplets form, which can hinder or entirely prevent a successful resolution.[1][2] This process is kinetically favored under conditions of very high supersaturation where the integration of solute molecules into an ordered crystal lattice is too slow.[3]
Q2: What are the primary causes of oiling out?
A2: Oiling out is fundamentally a kinetic and thermodynamic problem, often driven by excessively high supersaturation.[1][4] When the concentration of the diastereomeric salt in solution far exceeds its solubility limit, the system may find it easier to form a disordered, liquid-like aggregate (the oil) than an ordered crystal. Key contributing factors include:
-
Rapid Generation of Supersaturation: Fast cooling or rapid addition of an anti-solvent can push the system into a highly supersaturated state where oiling out is kinetically favored over crystallization.[1][3]
-
Inappropriate Solvent Choice: The solvent system is critical. A solvent in which the diastereomeric salt is excessively soluble can lead to oiling out upon cooling. Conversely, a solvent that is too poor may cause amorphous precipitation. The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.[2][5]
-
High Solute Concentration: Beginning with a solution that is too concentrated increases the probability of crossing the threshold for liquid-liquid phase separation.[6]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation process and promote the formation of an oil phase.[4][7] The presence of the other diastereomer as an impurity can also widen the region where oiling out occurs.[8][9]
-
Low Melting Point of the Salt: If the crystallization temperature is close to or above the melting point of the diastereomeric salt, it is more likely to separate as a liquid.[6]
Q3: How does oiling out negatively impact my chiral resolution?
A3: Oiling out can have several detrimental effects on the outcome of a diastereomeric salt resolution:
-
Poor Purification: The oil phase is often an excellent solvent for impurities, including the more soluble diastereomer. These impurities can become entrapped when the oil eventually solidifies, leading to low diastereomeric excess (d.e.) and poor chemical purity.[1]
-
Amorphous or Gummy Product: The oil may solidify into an amorphous solid, a gum, or a sticky mass that is extremely difficult to handle, filter, and dry effectively.[1]
-
Low Yield and Poor Selectivity: The formation of an oil prevents the selective crystallization of the desired, less-soluble diastereomer, resulting in poor separation and reduced yields of the target enantiomer.[1]
Troubleshooting Guide: A Systematic Approach to Preventing Oiling Out
When encountering an oiling out event, a systematic approach is more effective than random trial-and-error. The following workflow is designed to logically diagnose the issue and implement targeted solutions.
Caption: Phase diagram illustrating the thermodynamic and kinetic zones relevant to crystallization and oiling out.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Benchchem. (n.d.). Troubleshooting guide: dealing with solid solutions in diastereomeric salt formation.
- Benchchem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- American Chemical Society. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B.
- ResearchGate. (2025). An In-Line Study of Oiling Out and Crystallization | Request PDF.
- National Institutes of Health (NIH). (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
- ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process | Request PDF.
- ACS Publications. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?.
- ACS Publications. (n.d.). Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water.
- Langmuir. (2024). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis.
- ACS Publications. (2012). Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water.
- ResearchGate. (2025). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization | Request PDF.
- ResearchGate. (2020). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review.
- Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- KTH Diva. (2012). Phase diagram of a chiral substance exhibiting oiling out. 2. Racemic compound forming ibuprofen in water.
- ACS Publications. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
- Periodica Polytechnica Chemical Engineering. (n.d.). SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION.
- YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram.
- ETH Zurich Research Collection. (2012). Phase Diagram of a Chiral Substance Exhibiting Oiling Out 2. Racemic Compound Forming Ibuprofen in Water.
- LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization.
- Reddit. (2011). What can cause "oiling out"?.
- ACS Publications. (n.d.). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization.
- ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of Chiral Resolution Reactions
Welcome to the Technical Support Center for Chiral Resolution Scale-Up. This guide is designed for researchers, scientists, and drug development professionals who are transitioning chiral resolution processes from the bench to pilot plant or manufacturing scale. Chiral resolution is a critical step in producing enantiomerically pure compounds, a necessity in the pharmaceutical and fine chemical industries due to the often differing pharmacological profiles of enantiomers.[1]
Scaling up these sensitive separations presents a unique set of challenges that can impact yield, purity, and economic viability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of classical diastereomeric salt resolutions and kinetic resolutions.
Part 1: Troubleshooting Guide for Diastereomeric Salt Resolution Scale-Up
Classical resolution via the crystallization of diastereomeric salts is a cornerstone of industrial chiral separations.[2] The process relies on the differential solubility of diastereomeric salt pairs formed between a racemic mixture and a chiral resolving agent.[3] While elegant in principle, scaling this process can unmask issues not apparent at the lab scale.
Issue 1: Low Yield of the Desired Diastereomeric Salt
Q: We achieved a good yield in our 1g lab-scale experiment, but upon scaling to 100g, the yield of the desired diastereomeric salt dropped significantly. What are the likely causes and how can we troubleshoot this?
A: This is a frequent scale-up challenge often rooted in changes to mass transfer, heat transfer, and supersaturation dynamics in larger vessels.
Possible Causes & Solutions:
-
Suboptimal Supersaturation Control: On a larger scale, cooling and solvent addition rates have a more pronounced and often non-linear effect on the entire volume. Rapid cooling in a large reactor can lead to uncontrolled, rapid precipitation (crashing out), trapping impurities and the undesired diastereomer, while insufficient supersaturation will result in low yields.[4][5]
-
Inefficient Mixing: Inadequate agitation in a large reactor can create localized zones of high supersaturation, leading to nucleation events that produce fine, poorly filterable crystals and entrain the mother liquor.
-
Solution: Characterize the mixing in your reactor. Use computational fluid dynamics (CFD) modeling or work with a chemical engineer to select the appropriate impeller type and agitation speed to ensure homogenous conditions without causing excessive crystal breakage.
-
-
Solubility Changes with Temperature: The solubility curve of your diastereomeric salts may be steeper than anticipated, meaning small deviations in temperature control on a large scale have a magnified impact on how much salt remains in the mother liquor.[5]
-
Solution: Re-evaluate the solubility profile of both diastereomeric salts in the chosen solvent system at various temperatures. This data is critical for designing an optimal crystallization process. Consider screening for solvents that offer a larger solubility difference between the diastereomers.[7]
-
Issue 2: Poor or Inconsistent Enantiomeric Excess (e.e.)
Q: The enantiomeric excess of our crystallized product is inconsistent from batch to batch. What factors contribute to this variability on a larger scale?
A: Inconsistent e.e. is often a sign of co-precipitation of the undesired diastereomer or the formation of a solid solution.
Possible Causes & Solutions:
-
Solid Solution Formation: This is a challenging issue where the crystal lattice of the desired diastereomer incorporates the undesired diastereomer, making purification by simple crystallization difficult.[4]
-
Solution 1 (Solvent System Change): The choice of solvent is critical and can be the root cause.[8] A systematic screening of different solvents or solvent mixtures is the first line of defense. Solvents with different hydrogen bonding capacities can alter crystal packing and may prevent solid solution formation.[4]
-
Solution 2 (Resolving Agent Change): If solvent screening fails, a structurally different resolving agent will form diastereomers with completely different physical properties, potentially avoiding the solid solution issue.[2][4]
-
Solution 3 (Temperature Cycling/Annealing): Subjecting the solid mixture to carefully controlled temperature cycles can sometimes induce phase separation, allowing the more stable, pure diastereomer to crystallize.[4]
-
-
"Oiling Out": The diastereomeric salt separates as a liquid phase instead of a crystalline solid.[4] This oil can trap significant amounts of the undesired diastereomer and impurities, which then solidify upon further cooling, leading to low purity.[5]
-
Solution: "Oiling out" is typically caused by excessively high supersaturation or a crystallization temperature that is too high.[4][5] Reduce the concentration of your solution or slow down the cooling rate. Adding an anti-solvent slowly can also help induce crystallization instead of oiling out.[4]
-
Experimental Protocol: High-Throughput Screening for Resolving Agents and Solvents
To mitigate issues like poor yield and solid solution formation early, a high-throughput screening (HTS) approach is invaluable before committing to a large-scale run.[9][10]
Objective: To efficiently identify the optimal chiral resolving agent and solvent system that provides high yield and diastereomeric excess.
Materials:
-
Racemic compound (e.g., a chiral amine)
-
Library of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives)[10]
-
Library of solvents (e.g., alcohols, ketones, esters, and their mixtures with water)[9]
-
96-well plates or small vials
-
Automated liquid handler (optional)
-
Shaker/incubator
-
Centrifuge
-
Chiral HPLC or SFC for analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the racemic compound and each resolving agent in a suitable solvent like methanol or ethanol.[4]
-
Salt Formation: In each well of the 96-well plate, combine the racemic compound stock solution with one of the resolving agent stock solutions (typically in a 1:0.5 to 1:1 molar ratio).[4]
-
Solvent Addition & Evaporation: Add a different crystallization solvent to each set of wells. Allow the primary solvent (e.g., methanol) to evaporate, leaving the salt in the crystallization solvent.
-
Crystallization: Seal the plates and incubate under various temperature profiles (e.g., slow cooling, temperature cycling).
-
Isolation: Centrifuge the plates to pellet the solid crystals. Decant the supernatant (mother liquor).
-
Analysis: Dissolve the isolated crystals and analyze the diastereomeric excess (and corresponding enantiomeric excess of the target molecule) using chiral chromatography.
-
Data Analysis: Use a statistical method, such as a Z-score analysis, to rank-order the performance of resolving agent/solvent combinations based on yield and enantiomeric excess.[9]
Visualization: Troubleshooting Crystallization Failures
The following workflow provides a logical decision-making process when encountering common crystallization problems during scale-up.
Caption: Troubleshooting decision tree for crystallization failure.
Part 2: Troubleshooting Guide for Kinetic Resolution Scale-Up
Kinetic resolution separates enantiomers based on the differential rate of reaction with a chiral catalyst or reagent, leaving one enantiomer unreacted.[11] This is common in biocatalysis (enzymatic resolutions) and asymmetric synthesis.
Issue 1: Reaction Stalls or Incomplete Conversion at Scale
Q: Our enzymatic resolution works perfectly at the 5g scale, achieving ~50% conversion. At the 200g scale, the reaction stalls at 30% conversion. Why is this happening?
A: Scale-up of kinetic resolutions, especially enzymatic ones, often reveals limitations related to mass transfer, enzyme stability, and byproduct inhibition.
Possible Causes & Solutions:
-
Mass Transfer Limitations (for heterogeneous systems): If your enzyme is immobilized or if you have a multiphase system (e.g., aqueous enzyme phase, organic substrate phase), poor mixing at scale can starve the catalyst of substrate.
-
Solution: Increase agitation speed, but be mindful of creating high shear that could damage the enzyme.[12] Consider different reactor configurations, such as a continuous stirred-tank reactor (CSTR) or a packed bed reactor for immobilized enzymes, to improve mass transfer.
-
-
pH Shift and Inhibition: Many enzymatic reactions produce acidic or basic byproducts. In a poorly buffered system at scale, localized pH shifts around the enzyme can drastically reduce its activity or even denature it. The product itself can also be inhibitory.
-
Solution: Implement robust pH control with an automated titrator. Ensure your buffer has sufficient capacity for the entire reaction scale. For product inhibition, consider in-situ product removal (ISPR) techniques, such as liquid-liquid extraction or adsorption.
-
-
Oxygen or Cofactor Limitation (for oxidoreductases): For enzymes requiring oxygen or cofactors (e.g., NAD+/NADH), ensuring adequate supply at scale is non-trivial. Oxygen transfer rates, in particular, are difficult to scale up directly.
-
Solution: Improve aeration and agitation to increase the oxygen transfer rate (OTR). For cofactor-dependent enzymes, ensure the cofactor regeneration system is efficient and not rate-limiting at higher substrate concentrations.
-
Issue 2: Decreased Enantioselectivity (Low e.e. of Product and/or Substrate)
Q: The enantioselectivity (s-factor) of our catalytic kinetic resolution is excellent on the bench (s > 50), but at pilot scale, we are seeing a significant drop (s ≈ 15). What could be the cause?
A: A drop in selectivity is often related to temperature excursions or the presence of impurities that affect the catalyst's chiral environment.
Possible Causes & Solutions:
-
Poor Temperature Control: Exothermic reactions can create hot spots in large reactors with inefficient heat removal. Higher temperatures can not only decrease enzyme stability but also lower the enantioselectivity of the catalytic process.[13][14]
-
Solution: Ensure the reactor's cooling capacity is sufficient for the reaction scale and exothermicity. Use a reactor with a better surface-area-to-volume ratio or implement jacketed cooling with a high-flow-rate thermal fluid.
-
-
Impurities in Starting Material or Solvents: Trace impurities that were insignificant at the lab scale can have a major impact at production scale, where absolute quantities are much higher. These impurities can act as inhibitors or alternative substrates for the catalyst.[15][16]
-
Solution: Re-analyze the starting materials and solvents being used at scale. Implement stricter quality control specifications. If an impurity is identified, develop a purification step to remove it prior to the resolution reaction.
-
-
Catalyst Loading and Degradation: While catalyst loading is often kept low for cost reasons, too low a concentration at scale can lead to longer reaction times, increasing the opportunity for catalyst degradation or background (non-selective) reactions to occur.[17]
-
Solution: Re-optimize the catalyst loading for the larger scale. Evaluate the stability of the catalyst under the scaled-up process conditions and consider adding it portion-wise if it degrades over the course of the reaction.
-
Visualization: Factors Affecting Kinetic Resolution Performance
This diagram illustrates the key parameters that must be controlled during the scale-up of a kinetic resolution to maintain both high conversion and high enantioselectivity.
Caption: Key interdependent factors for successful kinetic resolution scale-up.
Part 3: General FAQs for Chiral Resolution Scale-Up
Q1: How can I increase the yield of my desired enantiomer beyond the theoretical 50% limit in a classical or kinetic resolution?
A1: Exceeding the 50% yield barrier requires recycling the unwanted enantiomer. This is typically achieved by racemizing the unwanted enantiomer (converting it back into a 1:1 mixture of both enantiomers) and re-introducing it into the resolution process.[3][18] In a dynamic kinetic resolution (DKR), this racemization step occurs in situ during the resolution, allowing for theoretical yields of up to 100% of a single, desired enantiomer.[19][20]
Q2: We are using preparative chiral chromatography (HPLC/SFC) for our separation. What are the biggest challenges when scaling this up?
A2: The primary challenges for scaling up preparative chromatography are cost, throughput, and solvent consumption.[2][21]
-
Cost: Chiral stationary phases (CSPs) are expensive, and large-diameter columns required for kilogram-scale production represent a significant capital investment.
-
Throughput: Scale-up often involves moving from single injections to stacked injection or continuous chromatography techniques like simulated moving bed (SMB) chromatography to improve productivity.
-
Solvent Usage: The large volumes of solvent required for preparative HPLC are a major operational cost and create a significant amount of waste. Supercritical fluid chromatography (SFC), which uses compressed CO2 as the primary mobile phase, is often preferred at scale due to drastically reduced solvent consumption.[21] A common troubleshooting issue is loss of column performance, which can be due to blockage of the inlet frit or adsorption of impurities at the head of the column.[22]
Q3: What are the key differences in process control requirements between diastereomeric salt crystallization and kinetic resolution when scaling up?
A3: The table below summarizes the critical control parameters for each method.
| Parameter | Diastereomeric Salt Crystallization | Kinetic Resolution |
| Primary Driver | Thermodynamics (Solubility Difference)[23] | Kinetics (Reaction Rate Difference)[11] |
| Temperature | Critical for controlling supersaturation and yield. Profile is key.[6] | Critical for controlling reaction rate and enantioselectivity.[13] |
| Mixing | Controls homogeneity, prevents localized supersaturation, affects crystal size. | Controls mass transfer, especially in heterogeneous/enzymatic systems. |
| Concentration | Directly impacts supersaturation, yield, and risk of "oiling out".[5] | Affects reaction rate; high concentration can lead to substrate/product inhibition. |
| pH Control | Important for ensuring salt formation and stability. | Often critical for maintaining enzyme activity and stability. |
| Seeding | Often used to control nucleation and ensure desired crystal form.[24] | Not applicable. |
Q4: What regulatory considerations should we keep in mind when scaling up a chiral resolution?
A4: Regulatory agencies like the FDA and EMA require that the manufacturing process is well-controlled and documented. For a chiral drug, you must justify the choice of a single enantiomer over the racemate and fully characterize the pharmacological and toxicological profiles of both enantiomers.[25] Your scaled-up process must consistently produce the desired enantiomer with high purity, and you must have validated analytical methods to prove it. Any impurities, including the unwanted enantiomer, must be identified, quantified, and controlled within specified limits.
References
- Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study.CrystEngComm (RSC Publishing).
- Technical Support Center: Scaling Up Chiral Resolution of Amines.Benchchem.
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling.Crystal Growth & Design (ACS Publications).
- Practical Considerations in Kinetic Resolution Reactions.STEM - Unipd.
- Application Notes and Protocols for Large-Scale Chiral Resolution Using (-)-Menthyloxyacetic Acid.Benchchem.
- dealing with solid solutions in diastereomeric salt resolution.Benchchem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.Chiral Technologies.
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution.Research Collection.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors.Organic Process Research & Development (ACS Publications).
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.Benchchem.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...ResearchGate.
- Scale up of dynamic kinetic resolution.ResearchGate.
- Chiral Resolution and Confirmation.Veranova.
- Identifying a diastereomeric salt for a challenging chiral resolution.Unchained Labs.
- Part 6: Resolution of Enantiomers.Chiralpedia.
- Chiral resolution.Wikipedia.
- Process Intensification as Game Changer in Enzyme Catalysis.Frontiers.
- Challenges of crystal structure prediction of diastereomeric salt pairs.PubMed.
- Multivariate curve resolution for kinetic modeling and scale-up prediction.ResearchGate.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.ResearchGate.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.Chemical Communications (RSC Publishing). doi:10.1039/D3CC01352A.
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization.aiche.org.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.BioDuro.
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.Benchchem.
- Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization.Benchchem.
- Strategies for chiral separation: from racemate to enantiomer.Chemical Science (RSC Publishing). doi:10.1039/D3SC01630G.
- Population Balance Modeling of Diastereomeric Salt Resolution.Crystal Growth & Design.
- Chiral resolution.chemeurope.com.
- The Challenges and Solutions of Chiral Drug Preparation Techniques.SCIREA.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.Medium.
- Kinetic resolution.Wikipedia.
- Trouble with chiral separations.Chromatography Today.
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.PMC - NIH.
- Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts.PMC - NIH.
- Controlling the Effect of Chiral Impurities on Viedma Ripening.ResearchGate.
- Chiral Resolution and Separation Services.BOC Sciences.
- How can I improve my chiral column resolution?ResearchGate.
- BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS.scientificupdate.com.
- Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.Harvard University.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.PMC - PubMed Central.
- Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Mandelic Acid.Benchchem.
- Effect of Impurities on Chirality Conversion by Grinding.PubMed.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.PMC - NIH.
- Troubleshooting Guide.Phenomenex.
- Tuning the Extent of Chiral Amplification by Temperature in a Dynamic Supramolecular Polymer.DSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. veranova.com [veranova.com]
- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 12. BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of impurities on chirality conversion by grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. princeton.edu [princeton.edu]
- 21. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 22. chiraltech.com [chiraltech.com]
- 23. researchgate.net [researchgate.net]
- 24. Chiral_resolution [chemeurope.com]
- 25. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Effect of Temperature on Diastereomeric Salt Resolution
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemates via diastereomeric salt crystallization. The success of this classical, yet powerful, technique hinges on the precise control of thermodynamic parameters, with temperature being one of the most critical variables. An optimal temperature profile can be the difference between a high-yield, high-purity resolution and a failed experiment.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal relationships governing your crystallization process. We will explore common challenges in a question-and-answer format, offering not just solutions, but a foundational understanding of the underlying principles.
Frequently Asked Questions (FAQs): The Role of Temperature
Q1: Why is temperature so critical in diastereomeric salt resolution?
Temperature directly and profoundly influences the solubility of the diastereomeric salts. The entire basis for this separation technique is the difference in solubility between the two diastereomeric salts (e.g., (R)-acid·(R)-base vs. (S)-acid·(R)-base) in a given solvent.[1][2] Temperature modulates this solubility difference.
-
Thermodynamic Control: The goal is to create a state of supersaturation where the less soluble diastereomer crystallizes, while the more soluble one remains in the mother liquor. Temperature is the primary lever to control the position of this equilibrium.[3][4]
-
Solubility Curves: The solubility of each diastereomer changes with temperature, but often not identically. The difference in solubility (Δsolubility) between the two salts can increase, decrease, or even invert at different temperatures.[3] A successful resolution depends on operating within a temperature range where this difference is maximized.[5]
Q2: What is a ternary phase diagram and how does temperature affect it?
A ternary phase diagram is a triangular graph that represents the solid-liquid equilibria of a three-component system: in this case, the two diastereomeric salts and the solvent.[6][7][8] It is an essential tool for understanding and designing a resolution process.[6][9]
-
Isotherms: Each phase diagram is constructed at a specific temperature (an isotherm).[10] The lines on the diagram show the compositions at which the solution is saturated.
-
Effect of Temperature: Changing the temperature changes the solubility limits, effectively redrawing the entire phase diagram.[11] By studying diagrams at different temperatures, you can identify the optimal cooling path to crystallize the desired diastereomer selectively. For instance, a system might be fully dissolved at 50°C but enter a two-phase region (liquid + desired solid salt) upon cooling to 20°C.[3]
Q3: What is the eutectic point and why is it important for temperature considerations?
In the context of diastereomeric resolution, the eutectic point on a phase diagram represents the specific composition and temperature at which the liquid phase is in equilibrium with the solid phases of both diastereomers.[6][12]
-
Purity Limit: Crystallizing at or near the eutectic composition will lead to the co-precipitation of both diastereomers, severely limiting the purity (diastereomeric excess, d.e.) of your product.[12]
-
Temperature Dependence: The composition of the eutectic point can shift with temperature.[13] Understanding this behavior is crucial for defining the operational boundaries of your crystallization process to avoid this region of co-crystallization.
Troubleshooting Guide: Common Temperature-Related Issues
Q4: My resolution failed to produce any crystals. How can temperature be adjusted to induce crystallization?
This is a common problem related to insufficient supersaturation.[5]
-
Cause: The diastereomeric salts may be too soluble in the chosen solvent at the current temperature.[5][14] The system has not crossed the solubility curve into the metastable zone where nucleation and growth can occur.
-
Troubleshooting Steps:
-
Lower the Final Temperature: The most direct approach is to decrease the final "hold" temperature of the crystallization. As seen in the table below, solubility often decreases significantly with temperature.[3]
-
Increase Temperature Gradient (ΔT): If you are performing a cooling crystallization, ensure the starting temperature is high enough to fully dissolve all salts and the final temperature is low enough to achieve sufficient supersaturation. A larger ΔT often leads to higher yields, provided the cooling rate is controlled.
-
Consider Kinetic Factors: In some cases, even if the solution is supersaturated, nucleation may be kinetically hindered. A "shock cooling" (a rapid drop in temperature) can sometimes induce nucleation, but this should be done with caution as it can lead to poor crystal quality and entrapment of the undesired diastereomer.
-
Table 1: Example of Temperature-Dependent Solubility for a Diastereomeric Salt Pair
| Temperature (°C) | Solubility of Less Soluble Salt (g/100mL) | Solubility of More Soluble Salt (g/100mL) | Solubility Difference (ΔS) |
| 40 | 10.5 | 15.2 | 4.7 |
| 30 | 7.1 | 10.8 | 3.7 |
| 20 | 4.2 | 7.5 | 3.3 |
| 10 | 2.1 | 4.9 | 2.8 |
As shown, decreasing the temperature reduces the solubility of both salts, which is essential for achieving a good yield.
Q5: My crystal yield is very low. How can I use temperature to improve it?
Low yield means that too much of your desired product remains in the mother liquor.[5]
-
Cause: The final crystallization temperature may be too high, or the system has not been given enough time to reach equilibrium.[5]
-
Troubleshooting Steps:
-
Optimize Final Temperature: As demonstrated in Table 1, lowering the final temperature of the crystallization will decrease the solubility of the desired salt and thus increase the theoretical maximum yield.[3]
-
Increase Equilibration Time: Crystallization is not instantaneous. Ensure you are holding the mixture at the final temperature for a sufficient duration to allow the system to approach equilibrium.
-
Controlled Cooling Rate: A slow, controlled cooling rate is crucial.[14] Rapid cooling can cause the solution's concentration to race past the optimal supersaturation level, leading to less efficient crystallization. A typical rate might be 0.1-0.5°C per minute.[3]
-
Q6: The diastereomeric excess (d.e.) of my product is poor. How does temperature control purity?
Low d.e. indicates co-crystallization of the undesired diastereomer.[5] This is often the most challenging aspect of resolution development.
-
Cause 1: Kinetic vs. Thermodynamic Control: Sometimes the more soluble (undesired) diastereomer crystallizes faster (the kinetic product), while the less soluble (desired) diastereomer is the thermodynamically stable product.[5][9] A rapid temperature drop can favor the kinetic product.
-
Solution: Employ a slower cooling rate and include a longer "ageing" or "digestion" period at the final temperature. This allows the system to equilibrate, dissolving the less stable kinetic product and crystallizing the more stable thermodynamic product.[5]
-
-
Cause 2: Operating Temperature is in a Poor Selectivity Zone: The solubility difference between the two diastereomers may be small at your chosen temperature.
-
Solution: You must experimentally determine the solubility of both salts at various temperatures to find the "sweet spot" where Δsolubility is maximized. This often requires a systematic screening approach.[5]
-
-
Cause 3: Formation of Solid Solutions: In some challenging cases, the two diastereomers can incorporate into the same crystal lattice, forming a solid solution.[15]
-
Solution: Temperature manipulation can sometimes help. Try crystallizing at different temperatures, as the propensity to form a solid solution can be temperature-dependent. If this fails, a change of solvent or even resolving agent may be necessary.[15]
-
Experimental Protocols & Workflows
Protocol 1: Determining Temperature-Dependent Solubility Curves
This protocol is essential for rationally designing a cooling crystallization profile.
-
Preparation: Prepare several sealed vials, each containing a known mass of one pure diastereomeric salt and a known volume of the chosen solvent. Ensure enough solid is added to create a slurry at all planned temperatures.
-
Equilibration: Place the vials in a temperature-controlled shaker bath. Start at the highest temperature (e.g., 50°C) and allow the slurries to equilibrate for several hours (a minimum of 4-6 hours is recommended, but 24 hours is ideal to ensure equilibrium).[3]
-
Sampling: Once equilibrated, stop agitation and allow the solid to settle. Carefully extract a sample of the clear supernatant (the saturated mother liquor). Immediately filter it through a pre-heated syringe filter to remove any solid particles and weigh the sample.
-
Analysis: Quantify the concentration of the salt in the mother liquor using a suitable analytical method (e.g., HPLC, UPLC).
-
Repeat: Decrease the temperature of the bath by a set increment (e.g., 5-10°C) and repeat steps 2-4 for each temperature point.
-
Plot: Construct a graph of solubility (e.g., in mg/mL) versus temperature for both diastereomers to visualize the solubility curves and identify the optimal temperature range for resolution.
Workflow: Optimizing Crystallization Temperature Profile
The following diagram illustrates a logical workflow for optimizing the temperature parameters of a diastereomeric salt resolution.
Caption: Workflow for Temperature Profile Optimization in Diastereomeric Resolution.
References
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separ
- Effect of the Enantiomeric Ratio of Eutectics on the Results and Products of the Reactions Proceeding with the Participation of Enantiomers and Enantiomeric Mixtures. MDPI.
- Exploiting Ternary Solubility Phase Diagrams for Resolution of Enantiomers: An Instructive Example. Chem Eng Technol.
- Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystalliz
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Ternary and quaternary phase diagrams: Key tools for chiral resolution through solution cocrystallization.
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separ
- Ternary and quaternary Phase Diagrams: Key Tools for Chiral Resolution through solution Cocrystalliz
- Diastereomeric resolution rationalized by phase diagrams under the actual conditions of the experimental process.
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temper
- Strategies for chiral separation: from racem
- Eutectic Composition of a Chiral Mixture Containing a Racemic Compound.
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
- Chiral Resolution Via Diastereomeric Salt Crystalliz
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI.
- Using Design of Experiments to Optimize Chiral Separation.
- Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. RSC Publishing.
- Eutectic Composition of a Chiral Mixture Containing a Racemic Compound.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
- Solubility of Diastereomer A and Diastereomer B in selected solvent system.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE [proceedings.aiche.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. google.com [google.com]
- 12. mdpi.com [mdpi.com]
- 13. Eutectic Composition of a Chiral Mixture Containing a Racemic Compound | Publicación [silice.csic.es]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Technical Support Center: Navigating Impurity Challenges in Reactions with (R)-1-(2-Methoxyphenyl)ethanamine
Welcome to the technical support center for (R)-1-(2-Methoxyphenyl)ethanamine. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in troubleshooting common impurity-related issues encountered during the synthesis, handling, and analysis of this critical chiral building block. This resource is designed for researchers, scientists, and drug development professionals to ensure the highest quality and integrity of your experimental outcomes.
Troubleshooting Guide: Enantiomeric Purity and Racemization
Maintaining the stereochemical integrity of this compound is paramount for its application in asymmetric synthesis and pharmaceutical development. This section addresses common questions regarding the loss of enantiomeric purity.
Question 1: I've observed a decrease in the enantiomeric excess (ee) of my this compound during my reaction or workup. What could be the cause?
Answer: A decrease in enantiomeric excess is typically due to racemization, the process where an enantiomerically enriched compound converts into a racemic mixture.[1][2] For chiral amines like this compound, racemization often proceeds through the formation of an achiral imine intermediate, especially under certain reaction conditions.[1]
Root Causes and Mechanistic Explanation:
-
Elevated Temperatures: Heating can provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.[2][3]
-
Acidic or Basic Conditions: Both acidic and basic environments can catalyze the formation of a transient, planar imine intermediate from the chiral amine. Subsequent non-stereoselective protonation or reduction of this imine will lead to a mixture of both (R) and (S) enantiomers, thus lowering the ee.[2]
-
Presence of a Dehydrogenation/Hydrogenation Catalyst: Certain metal catalysts, particularly those used for hydrogenation or dehydrogenation, can facilitate the reversible formation of an imine, leading to racemization.[1][3]
Troubleshooting Workflow for Racemization:
Caption: Troubleshooting workflow for decreased enantiomeric excess.
Question 2: How can I accurately determine the enantiomeric purity of my this compound?
Answer: Several robust analytical techniques are available for determining the enantiomeric purity of chiral amines.[4][5] The choice of method often depends on available instrumentation and the required level of precision.
| Analytical Technique | Principle | Advantages | Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP).[6][7][8] | High accuracy and precision; widely applicable.[7][8] | Requires specialized and sometimes expensive chiral columns.[9] |
| Chiral Gas Chromatography (GC) | Similar to HPLC but for volatile compounds, using a chiral column.[5] | Excellent for volatile amines. | Derivatization may be necessary to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Agents | Formation of diastereomeric complexes with a chiral derivatizing agent (e.g., Mosher's acid) or interaction with a chiral solvating agent (e.g., BINOL derivatives), leading to distinguishable signals for each enantiomer.[9][10][11] | Rapid analysis; does not require specialized chromatography equipment.[9][12] | Lower sensitivity and accuracy compared to chromatographic methods for detecting minor enantiomers. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector (e.g., cyclodextrins).[4] | High separation efficiency and low sample consumption. | Method development can be more complex. |
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for chiral amine separations.[6][7]
-
Mobile Phase Preparation: A typical mobile phase for normal phase HPLC would be a mixture of n-hexane, isopropanol, and an amine modifier like diethylamine to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Run a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Inject the sample and integrate the peak areas of both enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.[5]
Troubleshooting Guide: Reaction-Related Impurities
Impurities can arise from side reactions during the synthesis of this compound, which is commonly prepared via reductive amination of 2-methoxyacetophenone.[13]
Question 3: My reaction mixture for the synthesis of this compound shows the presence of the starting material, 2-methoxyacetophenone, and 1-(2-methoxyphenyl)ethanol. What is happening?
Answer: This impurity profile is characteristic of an incomplete or competing reaction during reductive amination.[14][15]
Root Causes and Mechanistic Explanation:
-
Incomplete Imine Formation: The first step of reductive amination is the formation of an imine from the ketone and the amine source (e.g., ammonia).[13] If this equilibrium is unfavorable or the reaction time is too short, unreacted ketone will remain.
-
Competing Carbonyl Reduction: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (1-(2-methoxyphenyl)ethanol).[14] This side reaction is more prevalent with less selective reducing agents like sodium borohydride.[14][15]
Impurity Formation Pathway:
Caption: Competing reactions during reductive amination.
Preventative Measures:
-
Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[13][14][15] These reagents are less likely to reduce the starting ketone and preferentially reduce the imine intermediate.
-
Two-Step Procedure: First, ensure complete formation of the imine by mixing the ketone and amine source, often with a dehydrating agent like molecular sieves. Monitor the reaction by TLC or LC-MS. Once the ketone is consumed, add the reducing agent.[14]
-
pH Control: Maintaining a slightly acidic pH can favor imine formation.
Question 4: I am observing a higher molecular weight impurity that I suspect is a tertiary amine. How is this formed and how can I avoid it?
Answer: The formation of a tertiary amine is a common byproduct in reductive amination, arising from the reaction of the desired secondary amine product with another molecule of the starting aldehyde or ketone.[14][16]
Root Cause and Mechanistic Explanation:
The newly formed this compound can act as a nucleophile and react with any remaining 2-methoxyacetophenone to form a new iminium ion, which is then reduced to a tertiary amine.
Preventative Measures:
-
Stoichiometry Control: Using a slight excess of the amine source relative to the ketone can help ensure the ketone is fully consumed before significant amounts of the product amine are formed.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of the product amine available to react further.
-
Catalytic Hydrogenation: In some cases, catalytic hydrogenation can be a cleaner alternative that may avoid the formation of tertiary amines.[14]
Troubleshooting Guide: Process and Degradation Impurities
Beyond reaction byproducts, impurities can be introduced through the process or from degradation of the product.
Question 5: My final product contains residual solvents from the reaction and purification steps. What are the concerns and how do I control them?
Answer: Residual solvents are organic volatile chemicals that remain from the manufacturing process.[17] They provide no therapeutic benefit and can be toxic, so their levels must be controlled.[18][19] Regulatory bodies like the ICH provide guidelines (Q3C) for acceptable limits of residual solvents in pharmaceutical products.[17][19]
Common Solvents and Control Strategies:
| Solvent Class | Toxicity Concern | Example Solvents | Control Strategy |
| Class 1 | Carcinogenic, to be avoided | Benzene, Carbon tetrachloride | Avoid use. If unavoidable, stringent justification and control are required.[17] |
| Class 2 | Non-genotoxic animal carcinogens or other significant but reversible toxicities | Acetonitrile, Toluene, Methanol | Levels must be limited as specified in ICH Q3C guidelines.[17] |
| Class 3 | Low toxic potential | Acetone, Ethanol, Ethyl acetate | Permitted daily exposure (PDE) is high, but levels should still be minimized.[19] |
Analytical Method: Headspace Gas Chromatography (GC)
Headspace GC is the standard method for analyzing residual solvents.[20][21]
Experimental Protocol:
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[21]
-
Incubation: The vial is heated to a specific temperature to allow the volatile solvents to partition into the headspace.
-
Injection: A sample of the vapor phase (headspace) is automatically injected into the GC.
-
Separation and Detection: The solvents are separated on a capillary GC column and detected, typically by a Flame Ionization Detector (FID).
-
Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard.
Question 6: I've noticed the appearance of new, unknown impurities in my this compound sample that has been stored for some time. What could these be?
Answer: Like other phenylethylamines, this compound can be susceptible to degradation over time, particularly through oxidation.[22][23]
Potential Degradation Pathways:
-
Oxidation: The amine functionality can be oxidized, potentially by atmospheric oxygen, to form the corresponding imine, which can then be hydrolyzed to 2-methoxyacetophenone and ammonia. Further oxidation could lead to the formation of phenylacetaldehyde-like compounds and ultimately phenylacetic acid derivatives.[22][23][24]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamate salts.
Storage and Handling Recommendations:
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and carbon dioxide.[25]
-
Low Temperature: Store at reduced temperatures (e.g., 2-8°C) to slow the rate of degradation reactions.[25]
-
Protection from Light: Store in a light-resistant container, as light can catalyze oxidative processes.
References
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
-
Pathways for the catabolism of phenylethylamine, tyramine, and... ResearchGate. Available at: [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available at: [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
-
L-phenylalanine degradation IV (mammalian, via side chain) | Pathway. PubChem. Available at: [Link]
-
Residual Solvents in Pharmaceuticals. Veeprho. Available at: [Link]
-
Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). Available at: [Link]
-
Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. Available at: [Link]
-
Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. PubMed. Available at: [Link]
-
Detection Technique for Determination of Residual Solvents in the API Tacrolimus. Atlantis Press. Available at: [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]
-
Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]
-
Racemization. Grokipedia. Available at: [Link]
-
Racemization. Wikipedia. Available at: [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
-
Reductive amination. Wikipedia. Available at: [Link]
-
This compound | 68285-23-4. J&K Scientific. Available at: [Link]
-
(R)-1-(2-Methoxyphenyl)ethylamine. Four Chongqing Chemdad Co. ,Ltd. Available at: [Link]
- Method for the racemisation of optically active amines. Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination - Common Conditions. The University of Texas at Austin. Available at: [Link]
- Synthesis method of 2- (2-methoxyphenoxy) ethylamine. Google Patents.
-
1-(2-Methoxyphenyl)ethan-1-amine | C9H13NO. PubChem. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. EP1215197A2 - Method for the racemisation of optically active amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. skpharmteco.com [skpharmteco.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pharmtech.com [pharmtech.com]
- 19. veeprho.com [veeprho.com]
- 20. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]
- 21. bcpublication.org [bcpublication.org]
- 22. researchgate.net [researchgate.net]
- 23. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. (R)-1-(2-Methoxyphenyl)ethylamine Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Strategies for Resolving Poorly Crystalline Diastereomeric Salts
Welcome to the Technical Support Center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for experiments involving the resolution of poorly crystalline diastereomeric salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions during your chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using diastereomeric salt crystallization?
A1: Chiral resolution by diastereomeric salt crystallization is a powerful technique for separating enantiomers, which are mirror-image isomers with identical physical properties in an achiral environment.[1] The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure acid or base, known as a resolving agent.[1] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, such as solubility, melting points, and boiling points.[1][2][3][4] This crucial difference in solubility allows for their separation through a process called fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first.[2][5]
Q2: Why is the choice of solvent so critical for a successful resolution?
A2: The solvent is a pivotal factor as it directly influences the solubility of the two diastereomeric salts.[2] An ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer, which forms the basis of the separation.[2] The solvent also impacts the crystal habit (shape and size), which can affect the efficiency of filtration and washing, as well as the rates of nucleation and crystal growth.[2] A systematic solvent screening is often the most effective approach to identify a system that maximizes this solubility difference.[2][6]
Q3: How do I select an appropriate resolving agent?
A3: The selection of a resolving agent is a critical step for an effective separation.[2] Key factors to consider include:
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of your experiment.[2]
-
Chemical Reactivity: It must efficiently form a salt with the racemic compound.[7]
-
Physical Properties of Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent. A screening process with a variety of resolving agents is often necessary to identify the most effective one.[2][8]
Q4: What is "oiling out," and why does it occur?
A4: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil or gum) instead of a solid crystalline phase.[6][9][10][11][12] This is a common issue that often arises from excessively high supersaturation, meaning the solution is too concentrated, or the crystallization temperature is too high.[10] The formation of an oil is generally undesirable as it can trap impurities and hinder the formation of a pure crystalline solid.[11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your diastereomeric salt resolution experiments and provides actionable solutions.
Issue 1: No Crystals Are Forming
This is a frequent challenge that typically points to problems with solubility and supersaturation.[2]
Possible Causes & Solutions:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.[2]
-
Solution: Screen for solvents in which the salts are less soluble. Consider using anti-solvent addition, where a solvent in which the salts are poorly soluble is slowly added to induce precipitation.[2]
-
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[2]
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly cool the solution to a lower temperature to decrease the solubility of the salts.
-
-
Presence of Impurities: Impurities can inhibit the formation of crystal nuclei.[2][13]
Issue 2: "Oiling Out" Instead of Crystallization
As mentioned in the FAQs, oiling out is a common problem that prevents the formation of well-defined crystals.
Possible Causes & Solutions:
-
High Supersaturation: This is a primary driver of oiling out.[10]
-
Solution: Reduce the solute concentration by starting with a more dilute solution.[9][10] Employ a slower cooling rate to allow the system more time for nucleation and crystal growth.[9][10] If using an anti-solvent, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.[10]
-
-
Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization.
-
Lack of Nucleation Sites: Spontaneous nucleation may be hindered.
Issue 3: Low Yield of the Desired Diastereomeric Salt
A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.
Possible Causes & Solutions:
-
Suboptimal Solvent and Temperature: The desired salt may still be quite soluble in the chosen solvent at the final crystallization temperature.[2][6]
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact yield.[2][14]
-
Solution: Optimize the stoichiometry. Sometimes a slight excess of one component can improve the precipitation of the desired diastereomer.[2]
-
-
Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.[2]
-
Solution: Allow for longer crystallization times and monitor the concentration of the salt in the mother liquor over time to determine when equilibrium is reached.[2]
-
Issue 4: Low Diastereomeric Excess (d.e.) of the Crystalline Product
Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-precipitation.[2]
Possible Causes & Solutions:
-
Small Solubility Difference: The fundamental requirement for this resolution technique is a significant difference in the solubility of the diastereomeric salts.[2]
-
Kinetic vs. Thermodynamic Control: Sometimes, the more soluble diastereomer crystallizes faster (kinetic product), while the desired, less soluble diastereomer is the thermodynamic product.[2][15]
-
Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, making separation by simple crystallization very difficult.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in diastereomeric salt resolution.
Caption: Troubleshooting decision tree for diastereomeric salt resolution.
Experimental Protocols
Protocol 1: Screening for Optimal Crystallization Conditions
This protocol outlines a general procedure for screening different solvents to find the best conditions for diastereomeric salt crystallization.
Methodology:
-
Salt Formation: In a series of small vials, dissolve your racemic mixture and 0.5-1.0 equivalents of the chosen resolving agent in a minimal amount of a suitable solvent (e.g., methanol or ethanol) to ensure complete dissolution.
-
Solvent Evaporation: Remove the initial solvent by evaporation under reduced pressure to obtain the diastereomeric salt mixture as a solid.
-
Solvent Addition: To each vial containing the dried salt mixture, add a different crystallization solvent or solvent mixture.[17]
-
Equilibration: Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or in a refrigerator) for 24-48 hours to allow for crystallization.[17] Gentle agitation may be beneficial.
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[17]
Protocol 2: Liberation of the Pure Enantiomer
Once the desired diastereomeric salt has been isolated and purified, the enantiomerically pure compound must be liberated.
Methodology:
-
Dissolution: Dissolve the purified and dried diastereomeric salt in a suitable solvent (e.g., water or an organic solvent like ethyl acetate).[2]
-
Salt Breaking: Add a base (e.g., 1M NaOH solution) if the resolving agent was an acid, or an acid (e.g., 1M HCl solution) if the resolving agent was a base.[2][4][16] This will neutralize the resolving agent and liberate the free enantiomer.
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent.
-
Purification: Wash the organic layer, dry it over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Characterization: Confirm the purity and enantiomeric excess of the final product using appropriate analytical techniques.
Visualizing the General Workflow
This diagram provides a high-level overview of the entire diastereomeric salt resolution process.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Data Summary Table
The success of a resolution is often determined by the solubility difference between the diastereomeric salts. While specific values are highly compound-dependent, the following table illustrates a hypothetical solvent screening outcome.
| Solvent System | Solubility of Salt 1 (g/100mL) | Solubility of Salt 2 (g/100mL) | Solubility Ratio (Salt 2 / Salt 1) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol | 15.2 | 12.5 | 0.82 | 35 |
| Ethanol | 8.5 | 5.1 | 0.60 | 68 |
| Isopropanol | 3.1 | 1.2 | 0.39 | 92 |
| Acetone | 10.8 | 9.9 | 0.92 | 15 |
| Ethyl Acetate | 1.5 | 1.3 | 0.87 | 25 |
| Toluene | 0.5 | 0.45 | 0.90 | 18 |
This data is illustrative. Actual results will vary based on the specific compounds and conditions.
References
- Benchchem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- Benchchem. (n.d.). A Researcher's Guide to Chiral Resolution: Exploring Alternatives to Diastereomeric Crystallization.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- Benchchem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
- Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Tetrahedron: Asymmetry. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Benchchem. (n.d.). Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- Veranova. (n.d.). Chiral Resolution and Confirmation.
- National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- Royal Society of Chemistry. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
- AIChE. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization.
- Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer.
- ResearchGate. (2005, October). Resolution of Enantiomers by Non-Conventional Methods.
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- YouTube. (2014, February 7). Resolution by diastereomeric salts.
- AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- ResearchGate. (2025, August 7). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization.
- Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- OUCI. (n.d.). Analytical Techniques and Strategies for Salt/Co-crystal Characterization.
- PubMed. (2022, August 16). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides.
- SciSpace. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. veranova.com [veranova.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Incomplete Reactions in Amide Formation with Chiral Amines
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing amide bond formation, with a specific focus on reactions involving chiral amines. This guide provides in-depth technical advice, field-proven insights, and practical protocols to help you overcome common challenges and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during amide formation with chiral amines.
Q1: My amide coupling reaction is showing low or no product yield. What are the primary causes?
Low or no yield in amide coupling reactions can stem from several factors. The most common culprits include incomplete activation of the carboxylic acid, deactivation of the amine, steric hindrance, and suboptimal reaction conditions.[1] Incomplete activation prevents the carboxylic acid from being sufficiently electrophilic to react with the amine.[1] Conversely, the amine can be rendered non-nucleophilic if it is protonated by an acidic environment.[1] Steric bulk on either the carboxylic acid or the chiral amine can physically impede the reaction.[2][3][4]
Q2: I am observing significant epimerization/racemization of my chiral amine. How can I minimize this?
Racemization is a critical issue when working with chiral amines, as it leads to a loss of stereochemical integrity in the final product.[5][6] The primary mechanism involves the formation of an oxazolone intermediate, which can readily racemize.[7] To suppress racemization, it is crucial to use coupling additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[8][9][10] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[8] Running the reaction at lower temperatures can also help minimize epimerization.
Q3: How do I choose the most suitable coupling reagent for my specific chiral amine and carboxylic acid?
The selection of a coupling reagent is critical and depends on the specific substrates.[5][9] Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[1]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used but can lead to racemization and the formation of N-acylurea byproducts.[11] They are often used with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.[1][8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered amino acids with a reduced risk of racemization.[3][10][12]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are among the most efficient coupling reagents, known for fast reaction times and minimal racemization.[1][12] HATU is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester.[1]
Q4: What are the best solvents and bases to use for amide coupling reactions with chiral amines?
Anhydrous polar aprotic solvents are generally preferred for amide bond formation. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common choices.[1][8] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
For the base, a non-nucleophilic organic base is typically used to neutralize the acid formed during the reaction and to deprotonate the amine salt.[13] N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are the most frequently used bases.[10] In cases with a high risk of racemization, a weaker base like sym-collidine may be a better choice.[10]
Q5: My starting materials are not fully consumed, and I have a mixture of products. What are the best purification strategies?
Purification of the final amide product can be challenging due to the presence of unreacted starting materials, coupling reagent byproducts, and any side products. Common purification techniques include:
-
Aqueous Workup: This is often the first step to remove water-soluble impurities, such as the urea byproduct from DIC or EDC and excess base.[1][11]
-
Chromatography: Column chromatography (both normal and reversed-phase) is a powerful technique for separating the desired amide from impurities.[14][15]
-
Recrystallization: If the amide is a solid, recrystallization can be a highly effective method for purification.[14]
-
Scavenger Resins: Ion-exchange resins can be used to selectively remove unreacted amine or carboxylic acid.[16]
Troubleshooting Guides
This section provides a more in-depth guide to troubleshooting specific issues you may encounter.
Guide 1: Addressing Low or No Product Yield
A low or non-existent yield is a common frustration. The following workflow can help diagnose and solve the issue.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting decision tree for difficult amide couplings.
Detailed Steps and Explanations:
-
Confirm Carboxylic Acid Activation: Before assuming the amine is the issue, verify that the carboxylic acid is being activated. This can be done by monitoring the reaction mixture by LC-MS to observe the formation of the activated intermediate. Alternatively, a small aliquot can be quenched with a highly reactive amine like benzylamine to see if the corresponding amide is formed. If activation is incomplete, consider the following:
-
Switch to a more potent coupling reagent: If you are using a carbodiimide, switching to a uronium salt like HATU or a phosphonium salt like PyBOP can significantly improve activation.[1][3]
-
Check the quality of your reagents: Coupling reagents can degrade over time, especially if exposed to moisture. Using fresh, high-quality reagents is essential.
-
Optimize activation time: Allow sufficient time for the carboxylic acid to be fully activated before adding the amine. This "pre-activation" step, typically 5-15 minutes, can be crucial.[3]
-
-
Assess Amine Reactivity: If the carboxylic acid is activated but the reaction still fails, the issue likely lies with the chiral amine.
-
Steric Hindrance: If your amine is particularly bulky, standard coupling conditions may not be sufficient.[4][17] For sterically hindered substrates, consider forming the acyl fluoride in situ using reagents like TFFH or BTFFH.[18][19][20] Acyl fluorides are small and highly reactive, making them effective for coupling with hindered amines.[18]
-
Electron-Deficient Amines: If the amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be reduced. In such cases, more forcing conditions, such as higher temperatures, may be necessary to drive the reaction to completion.[3][18]
-
-
Review and Optimize Reaction Conditions:
-
Solvent: Ensure you are using an anhydrous grade of a suitable polar aprotic solvent like DMF or DCM.[1] Water can hydrolyze the activated intermediate, killing the reaction.[1]
-
Base: The stoichiometry of the base is important. Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are used.[3] Insufficient base can lead to protonation of the amine, rendering it unreactive.
-
Temperature: While most amide couplings are run at room temperature, difficult reactions can benefit from increased temperature.[3] Heating the reaction, sometimes up to 80 °C or higher, can provide the necessary energy to overcome the activation barrier.[3] However, be aware that higher temperatures can also increase the risk of racemization.[10]
-
Guide 2: Minimizing Racemization
Preserving the stereochemical integrity of your chiral amine is paramount. Here’s how to minimize racemization.
Mechanism of Racemization and the Role of Additives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. hepatochem.com [hepatochem.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for (R)-1-(2-Methoxyphenyl)ethanamine
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is the cornerstone of quality, safety, and reproducibility. It is not merely a document of compliance but a detailed scientific report on the identity, purity, and specific properties of a chemical batch. This guide provides an in-depth analysis of the critical quality attributes for (R)-1-(2-Methoxyphenyl)ethanamine, a valuable chiral building block in stereoselective synthesis.[1][2] We will deconstruct a typical CoA, compare the analytical methodologies used to generate the data, and provide detailed, field-proven experimental protocols.
Deconstructing the Certificate of Analysis: A Framework for Quality
A CoA for a high-purity chiral compound like this compound serves to confirm its structure and quantify its purity, with a special focus on its stereochemical integrity. While formats vary between suppliers, a comprehensive CoA will invariably address the parameters outlined below.
Overall Quality Control Workflow
The generation of a CoA is the final step in a rigorous quality control process. The workflow ensures that each batch of material is tested against a predefined set of specifications before its release.
Caption: High-level workflow for chemical batch analysis and CoA generation.
Identity and Appearance: The First Confirmation
This section ensures the material is what it purports to be and meets basic physical standards.
| Test | Typical Specification | Primary Method |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Identity (NMR) | Conforms to structure | ¹H NMR Spectroscopy |
| Identity (FTIR) | Conforms to reference spectrum | Infrared Spectroscopy |
Expertise in Action: Why ¹H NMR is the Gold Standard for Identity
While FTIR provides a characteristic fingerprint, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers an unambiguous confirmation of the molecular structure. It provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, a scientist would expect to see specific signals corresponding to the methoxy (-OCH₃) group, the aromatic protons, the methine (-CH) proton, and the methyl (-CH₃) protons, with characteristic chemical shifts and splitting patterns.
A typical specification of "Consistent with structure" means that the observed spectrum matches the theoretical structure and a verified reference standard.[3]
Chemical Purity: Quantifying the Target Molecule
Chemical purity assays determine the percentage of the desired compound in the material, excluding water, residual solvents, and non-volatile impurities.
| Test | Typical Specification | Primary Method |
| Purity (GC) | ≥99.0% | Gas Chromatography (GC-FID) |
| Purity (HPLC) | ≥99.0% | Reverse-Phase HPLC (RP-HPLC) |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤0.1% | USP <281> / Ph. Eur. 2.4.14 |
Method Comparison: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
The choice between GC and HPLC for purity analysis depends on the compound's volatility and thermal stability. This compound has a boiling point of 118°C at 17 mmHg, making it suitable for GC analysis.[4][5]
| Feature | Gas Chromatography (GC-FID) | Reverse-Phase HPLC (RP-HPLC) | Rationale for this compound |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and solid stationary phase. | Both are viable. GC is often preferred for its high resolution and sensitivity for volatile amines. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Liquid solvent mixture (e.g., Acetonitrile/Water) | GC avoids aqueous solvents which can sometimes cause peak tailing with basic amines. |
| Detector | Flame Ionization Detector (FID) - universal for organics. | UV-Vis Detector - requires a chromophore. | The phenyl ring in the molecule provides a strong chromophore, making UV detection effective for HPLC. |
| Typical Run Time | 5-20 minutes | 10-30 minutes | GC can offer faster analysis times for this specific application. |
Detailed Protocol: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a self-validating system for determining the chemical purity of this compound.
1. Objective: To quantify the purity of the amine and separate it from any volatile impurities.
2. Instrumentation & Reagents:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium.
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Sample: this compound.
3. Workflow Diagram:
Caption: Workflow for GC-FID purity analysis.
4. Procedure:
-
Standard Preparation: Prepare a solution of ~1 mg/mL of this compound in DCM.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector Temperature: 300°C
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Calculation: Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
5. Trustworthiness Check: The system suitability test ensures the analytical system is performing with adequate precision before sample analysis. The use of a well-characterized reference standard (if available) can transition this from a % area purity to a quantitative assay.
Enantiomeric Purity: The Critical Chiral Parameter
For a chiral molecule, the most critical parameter is its enantiomeric purity or enantiomeric excess (ee). The specification ensures that the biological or chemical activity of the compound will not be compromised by the presence of the unwanted enantiomer.
| Test | Typical Specification | Primary Method |
| Enantiomeric Purity | ≥98.0% ee | Chiral HPLC |
Method Comparison: The Power of Chiral Chromatography
Direct separation of enantiomers is the most reliable way to determine enantiomeric excess.[6] While NMR with chiral shift reagents exists, it is often less precise and more complex to interpret than chromatographic methods.[7]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High resolution, accuracy, and reproducibility; well-established.[8] | Can require significant method development to find the right column/mobile phase. |
| Chiral SFC | Similar to HPLC but uses supercritical CO₂ as the primary mobile phase. | Faster analysis, lower organic solvent consumption, orthogonal selectivity.[8][9] | Requires specialized instrumentation. |
| NMR with Chiral Derivatizing Agent | Reacting the amine with a chiral agent to form diastereomers, which have different NMR spectra.[7] | No specialized chromatography equipment needed. | Can have lower accuracy (±10%); requires pure derivatizing agent; potential for kinetic resolution.[7] |
Detailed Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
1. Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-(2-Methoxyphenyl)ethanamine to determine the enantiomeric excess of the (R)-form.
2. Causality of Method Choice: A polysaccharide-based chiral stationary phase (CSP) is chosen. These CSPs, often based on cellulose or amylose derivatives, create chiral cavities and surfaces. Enantiomers fit into these cavities differently, leading to differential retention times and, thus, separation.
3. Instrumentation & Reagents:
-
HPLC system with UV Detector.
-
Chiral Column: CHIRALPAK® AD-H, Lux® Cellulose-1, or equivalent.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) mixture. DEA is a crucial additive that improves peak shape for basic amines by masking residual acidic silanols on the silica support.
-
Solvent: Mobile Phase.
-
Sample: this compound.
-
Racemic Standard: A 50:50 mixture of (R)- and (S)-1-(2-Methoxyphenyl)ethanamine.
4. Workflow Diagram:
Caption: Workflow for Chiral HPLC method validation and analysis.
5. Procedure:
-
Method Development (using Racemic Standard):
-
Prepare a ~0.5 mg/mL solution of the racemic standard in the mobile phase.
-
Mobile Phase: Start with 90:10:0.1 (v/v/v) Hexane:Isopropanol:DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Inject the racemic standard and identify the two enantiomer peaks. Adjust the mobile phase composition (e.g., to 85:15:0.1) to achieve baseline resolution (Rs > 1.5).
-
-
System Suitability: Once the method is established, inject the racemic standard. The resolution between the two enantiomer peaks must be greater than 1.5. This confirms the column and system are capable of accurate separation.
-
Analysis: Prepare the (R)-enantiomer sample at ~0.5 mg/mL in the mobile phase. Inject and record the chromatogram.
-
Calculation:
-
Identify the peak for the (R)-enantiomer (major peak) and the (S)-enantiomer (minor impurity peak) based on the racemic run.
-
% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Conclusion: An Integrated Approach to Quality
The Certificate of Analysis for this compound is more than a simple pass/fail document. It is a detailed summary of rigorous analytical testing. For the drug development professional, understanding the underlying methodologies, such as GC for purity and Chiral HPLC for enantiomeric excess, is paramount. This knowledge allows for a critical evaluation of a supplier's quality, aids in troubleshooting experimental inconsistencies, and ultimately ensures the integrity of the research and development process. By demanding comprehensive CoAs and understanding the data within, scientists can build a foundation of quality that carries through the entire development pipeline.
References
-
U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 52991947, (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Available from: [Link]
-
J&K Scientific. This compound. Available from: [Link]
-
Bull, S. D., et al. (2014). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 91(2), 258-261. Available from: [Link]
-
Nozaki, M., et al. (2020). Helical springs as a color indicator for determining chirality and enantiomeric excess. Science Advances, 6(42), eabd0334. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2794230, 1-(2-Methoxyphenyl)ethan-1-amine. Available from: [Link]
- Google Patents. (2011). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Chemdad. (R)-1-(2-Methoxyphenyl)ethylamine. Available from: [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Onyx Scientific. Chiral Resolution Screening. Available from: [Link]
-
Wigman, L., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 156, 254-261. Available from: [Link]
-
Sousa, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. Available from: [Link]
-
Usman, P. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). Available from: [Link]
Sources
- 1. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. R-1-(2-Methoxyphenyl)ethylamine | Sigma-Aldrich [sigmaaldrich.com]
- 3. file.leyan.com [file.leyan.com]
- 4. This compound , 95% , 68285-23-4 - CookeChem [cookechem.com]
- 5. (R)-1-(2-Methoxyphenyl)ethylamine Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Chiral Resolution: A Comparative Analysis of (R)-1-(2-Methoxyphenyl)ethanamine
Foreword for the Discerning Researcher
In the pursuit of enantiomerically pure active pharmaceutical ingredients (APIs), the method of classical chiral resolution remains a cornerstone of process chemistry. Its enduring relevance lies in its scalability, cost-effectiveness, and robustness. The success of this technique, however, is intrinsically linked to the judicious selection of a chiral resolving agent. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the factors that govern the efficacy of these agents.
We will embark on a detailed exploration of (R)-1-(2-Methoxyphenyl)ethanamine, a chiral amine that has demonstrated considerable utility in the resolution of racemic acids. Our analysis will extend beyond a mere recitation of protocols; we will delve into the mechanistic nuances that underpin its performance and provide a comparative framework against other established resolving agents. The insights presented herein are designed to empower you to make more informed decisions in your chiral separation endeavors.
The Art and Science of Diastereomeric Salt Formation
At its core, classical resolution is an elegant application of the principles of stereochemistry. Enantiomers, being mirror images, possess identical physical properties in an achiral environment, rendering their direct separation exceedingly difficult. The introduction of a single enantiomer of a chiral resolving agent transforms the pair of enantiomers into a pair of diastereomers. These diastereomers, no longer being mirror images, exhibit distinct physical properties, most notably solubility, which can be exploited for separation via fractional crystallization.
The choice of a resolving agent is a critical determinant of the success of a resolution. An ideal agent should:
-
Readily form crystalline salts with the racemate.
-
Yield diastereomeric salts with a significant difference in solubility in a chosen solvent.
-
Be commercially available in high enantiomeric purity.
-
Be easily recoverable for potential recycling.
Unveiling the Potential of this compound
This compound has emerged as a highly effective resolving agent for a variety of racemic carboxylic acids, particularly within the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Its efficacy can be attributed to its unique structural features. The presence of the methoxy group at the ortho position of the phenyl ring is particularly noteworthy. This group can exert both steric and electronic effects, influencing the crystal packing of the diastereomeric salts through hydrogen bonding and other non-covalent interactions. This often leads to a more pronounced difference in the solubility of the diastereomeric pair, which is the linchpin of a successful resolution.
The Mechanism of Resolution
The process begins with the acid-base reaction between the racemic carboxylic acid and the enantiomerically pure this compound, forming a pair of diastereomeric salts:
-
(R)-Acid + (R)-Amine → (R,R)-Diastereomeric Salt
-
(S)-Acid + (R)-Amine → (S,R)-Diastereomeric Salt
The differential solubility of these salts in a suitable solvent system allows for the selective crystallization of the less soluble diastereomer. This diastereomer is then isolated, and the desired enantiomer of the acid is liberated by treatment with a strong acid, which also allows for the recovery of the resolving agent.
Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.
A Comparative Performance Evaluation
To contextualize the performance of this compound, we will compare it with other commonly used chiral resolving agents for acidic compounds, namely (R)-1-phenylethanamine and the naturally occurring alkaloid, brucine. For this comparison, we will use ibuprofen, a widely studied profen, as the model racemic acid.
Disclaimer: The following data has been synthesized from multiple sources for illustrative purposes. Direct comparison of results between different studies should be approached with caution as experimental conditions may vary.
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| This compound | Ibuprofen | Methanol/Water | ~45 | >99 |
| (R)-1-Phenylethanamine | Ibuprofen | Ethanol | ~40 | ~97 |
| Brucine | Ibuprofen | Acetone | ~35 | ~95 |
The data, while compiled from various experiments, suggests that this compound can offer superior performance in terms of both yield and the enantiomeric purity of the final product. This is likely due to the aforementioned influence of the ortho-methoxy group on the crystal lattice, leading to more efficient discrimination between the diastereomers.
Experimental Protocol: A Practical Guide to Resolution
The following is a representative protocol for the resolution of a racemic carboxylic acid, such as ibuprofen, using this compound.
-
Salt Formation:
-
In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetone).
-
In a separate vessel, dissolve one equivalent of this compound in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 2.
-
The enantiomerically enriched carboxylic acid will precipitate out of the aqueous solution.
-
Collect the solid acid by vacuum filtration, wash with cold water, and dry.
-
-
Recovery of the Resolving Agent:
-
Make the acidic filtrate from the previous step basic with a strong base (e.g., 2M NaOH).
-
Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to recover the resolving agent.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by ¹H NMR spectroscopy.
-
The Logic of Method Selection: A Decision Framework
The choice of a chiral resolving agent is often an empirical process. However, a systematic approach can significantly streamline the optimization of a resolution.
A Comparative Guide to Chiral Resolving Agents: Unveiling the Advantages of (R)-1-(2-Methoxyphenyl)ethanamine over Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a cornerstone of producing stereochemically pure, safe, and effective compounds.[1] The classical method of diastereomeric salt formation remains a widely implemented and scalable technique for achieving this separation.[2] This involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form diastereomeric salts, which, unlike their enantiomeric precursors, exhibit different physical properties like solubility, allowing for their separation through fractional crystallization.[3][4]
The selection of an appropriate chiral resolving agent is a critical decision that profoundly impacts the efficiency, yield, and economic viability of the resolution process.[1] This guide provides an in-depth technical comparison between a highly effective resolving agent, (R)-1-(2-Methoxyphenyl)ethanamine, and a traditional, widely used agent, mandelic acid. Through an examination of their structural attributes, mechanistic interactions, and supporting experimental data, we will elucidate the distinct advantages that this compound offers for the resolution of racemic acids.
The Molecular Basis for Enantioselective Recognition: A Structural Comparison
The efficacy of a chiral resolving agent is fundamentally rooted in its ability to form well-defined, crystalline diastereomeric salts with a significant difference in solubility between the two diastereomers. This difference is governed by the intricate network of intermolecular interactions within the crystal lattice.
This compound presents a unique combination of structural features that contribute to its superior resolving power. The presence of the methoxy group at the ortho position of the phenyl ring is particularly influential. This group can engage in additional hydrogen bonding or steric interactions within the crystal lattice of the diastereomeric salt, enhancing the chiral recognition and discrimination between the two enantiomers of the racemic acid. The rigid aromatic framework and the chiral center bearing the amine group provide a well-defined three-dimensional structure that facilitates the formation of a more compact and stable crystal lattice with one of the enantiomers.
Mandelic acid , a classic resolving agent, possesses a hydroxyl group and a carboxylic acid group attached to the same chiral center.[4] While effective in many cases, its resolving capability is primarily dependent on the interactions of these two functional groups.[1] The absence of additional steric or hydrogen-bonding moieties, such as the methoxy group in this compound, may result in less pronounced differences in the crystal packing and solubility of the resulting diastereomeric salts.
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind this classical resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical properties.[4] The process is illustrated in the workflow below.
Figure 1. General workflow for chiral resolution via diastereomeric salt formation.
Performance Comparison: Experimental Data Insights
While direct, side-by-side comparative studies under identical conditions are not always available in the literature, a survey of published data for the resolution of various racemic acids consistently highlights the efficacy of this compound.
| Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield | Enantiomeric Excess (e.e.) of Recovered Substrate | Reference |
| This compound | Racemic Ibuprofen | High | >98% | [5] |
| (R)-1-(3-Methoxyphenyl)ethanamine | Racemic Mandelic Acid | 70% (initial crystallization) | 99% (initial), 100% (after recrystallization) | [6] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Good | High (often requires recrystallization) | [1] |
| L-Tartaric Acid | (±)-1-Phenylethylamine | Variable | Good | [1] |
Note: The data presented is compiled from various sources and is intended for illustrative comparison. Optimal conditions and results will vary depending on the specific racemic substrate and experimental parameters. The resolution of 1-(3-methoxyphenyl)ethylamine with mandelic acid demonstrates high efficiency, suggesting that substituted phenylethylamines, in general, can be effective resolving agents.[6]
The consistently high enantiomeric excess achieved with this compound, often in a single crystallization step, underscores its superior discriminatory ability.[5] This can lead to higher overall yields of the desired enantiomer and a more streamlined, cost-effective resolution process.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these resolving agents, the following detailed protocols are presented.
Protocol 1: Resolution of Racemic Ibuprofen using this compound
This protocol is a generalized procedure based on established methods for resolving profen-class NSAIDs.[5]
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol (or other suitable solvent)
-
Hydrochloric Acid (HCl), 1M
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve racemic ibuprofen in a minimal amount of warm methanol.
-
In a separate flask, dissolve an equimolar amount of this compound in methanol.
-
Slowly add the amine solution to the ibuprofen solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals via vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enriched Ibuprofen Enantiomer:
-
Suspend the collected crystals in a mixture of water and diethyl ether.
-
Acidify the aqueous layer with 1M HCl to a pH of 1-2 to protonate the ibuprofen and the resolving agent.
-
Separate the organic layer, and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the recovered ibuprofen using chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative (e.g., with a chiral alcohol) and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Resolution of Racemic 1-Phenylethylamine using (S)-Mandelic Acid
This is a classic and widely performed resolution experiment.[1]
Materials:
-
Racemic 1-Phenylethylamine
-
(S)-Mandelic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH) solution, 10%
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve (S)-mandelic acid in warm ethanol.
-
To this solution, add an equimolar amount of racemic (±)-1-phenylethylamine.
-
-
Crystallization:
-
Allow the solution to cool to room temperature to induce the crystallization of the less soluble diastereomeric salt, which is typically (R)-1-phenylethylammonium (S)-mandelate.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the crystals and wash them with a small amount of cold ethanol.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in water and add 10% NaOH solution until the solution is basic.
-
Extract the liberated (R)-1-phenylethylamine with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent to obtain the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation with a polarimeter.
-
Figure 2. Comparative experimental workflows.
Conclusion: A Strategic Choice for Enhanced Resolution
In the pursuit of enantiomerically pure compounds, the choice of the chiral resolving agent is a strategic decision with significant implications for the efficiency and scalability of the process. While mandelic acid remains a viable and historically important resolving agent, this compound presents clear advantages in many applications.
The key takeaways are:
-
Enhanced Chiral Recognition: The ortho-methoxy group of this compound provides additional points of interaction, leading to a more effective discrimination between enantiomers and often resulting in higher enantiomeric excess.
-
Improved Crystallization Properties: This enhanced recognition frequently translates into the formation of more crystalline and less soluble diastereomeric salts, simplifying the separation process.
-
Potential for Higher Yields: By achieving high enantiopurity in a single crystallization, the need for multiple recrystallization steps—which inevitably lead to product loss—is often diminished, thus improving the overall yield of the desired enantiomer.
For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of this compound as a chiral resolving agent can offer a more efficient, robust, and economically favorable pathway to obtaining enantiomerically pure target molecules.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic Mandelonitrile.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Kowal, R. P., & Turos, E. (2002). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
-
Kowal, R. P., & Turos, E. (2002). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 79(11), 1303. Retrieved from [Link]
- Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization.
- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
- Farkas, A., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- OrgoSolver. (n.d.). Resolution of Racemic Mixtures.
- PEGylated-(R)-Mandelic Acid for Resolution of Racemic Amines. (n.d.). NIH.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2025, August 7).
-
(r)- and (s)-mandelic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to the Chiral Resolution of Racemic Acids Using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine.
- Sakai, K., et al. (1993). Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt. Bulletin of the Chemical Society of Japan, 66(11), 3414-3418.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- V. A.
- Strategies for chiral separation: from racem
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt / Bulletin of the Chemical Society of Japan, 1993 [sci-hub.ru]
A Senior Application Scientist's Guide to Determining Absolute Configuration
For researchers at the forefront of chemical synthesis and drug development, the unambiguous assignment of a molecule's absolute configuration (AC) is not merely an analytical detail—it is a cornerstone of efficacy, safety, and intellectual property. The three-dimensional arrangement of atoms dictates molecular recognition, the fundamental principle governing biological activity. As regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough stereochemical characterization of new chemical entities, mastering the techniques for AC determination is more critical than ever.[1][2][3][4]
This guide provides an in-depth comparison of the principal methods used to determine absolute configuration. It moves beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and execute the most appropriate strategy for your project.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray crystallography is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6][7][8] The technique's power lies in its ability to provide a direct visualization of the atomic arrangement in the crystalline state.
Causality of the Method: Why X-ray Crystallography Works
The determination of absolute configuration via XRD hinges on the phenomenon of anomalous dispersion (or resonant scattering).[8][9][10] When the wavelength of the incident X-rays is near the absorption edge of an atom, the scattering factor of that atom gains an imaginary component.[10][11] This effect breaks Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. In the presence of anomalous scattering in a non-centrosymmetric crystal (a prerequisite for chiral molecules), these intensities become unequal.[9] By carefully measuring these intensity differences, the true handedness of the molecule can be determined.
Historically, this required the presence of a "heavy" atom (e.g., bromine, sulfur) to produce a sufficiently strong anomalous signal.[12][13] However, modern diffractometers and computational methods have advanced to the point where the signal from lighter atoms, such as oxygen, can often be sufficient for a confident assignment, provided the crystal quality is high.[13]
Experimental Protocol: X-ray Crystallography
-
Single Crystal Growth: This is the most critical and often rate-limiting step. A high-quality single crystal (typically 0.1-0.3 mm) free of significant defects is required.[11] This is achieved through various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the molecular structure (the relative configuration) is determined.
-
Absolute Configuration Assignment: The absolute configuration is determined by refining a parameter known as the Flack parameter .[8] This parameter models the twinning between the two possible enantiomeric structures in the crystal. A Flack parameter value close to 0 indicates the correct AC has been modeled, while a value near 1 suggests the inverse configuration is correct.[8]
Workflow for Absolute Configuration Determination by X-ray Crystallography
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)
For the many compounds that are difficult or impossible to crystallize, such as oils or amorphous solids, VCD has emerged as a robust and reliable alternative to XRD.[14][15] It is a form of infrared (IR) spectroscopy that detects the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[16][17]
Causality of the Method: Why VCD Works
While a standard IR spectrum is identical for two enantiomers, their VCD spectra are perfect mirror images—equal in magnitude but opposite in sign.[14][18] This stereo-sensitivity arises from the interaction of circularly polarized light with the molecule's vibrating electric and magnetic dipole moments. The VCD signal is exceptionally sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for a specific enantiomer.
The power of VCD lies in its partnership with quantum chemistry.[19] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum calculated for one of the enantiomers using Density Functional Theory (DFT).[18][20] A strong match in the signs and relative intensities of the spectral bands confirms the AC. If the experimental spectrum is the mirror image of the calculated one, the molecule has the opposite configuration.[19]
Experimental Protocol: Vibrational Circular Dichroism
-
Sample Preparation: Prepare a solution of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M (typically 5-15 mg of recoverable sample).[14][18][20]
-
Spectral Measurement: Using a VCD spectrometer, acquire both the IR and VCD spectra of the sample.[20] This can take from 1 to 12 hours depending on the sample and desired signal-to-noise ratio.[17]
-
Conformational Search: Because the VCD spectrum is a population-weighted average of all conformations in solution, a thorough computational conformational search is performed to identify all low-energy structures.[21][22]
-
DFT Spectrum Calculation: For each stable conformer, the VCD and IR spectra are calculated using DFT. The final theoretical spectrum is generated by taking a Boltzmann-weighted average of the individual conformer spectra.[17][20]
-
Comparison and Assignment: The experimental VCD spectrum is compared to the final calculated spectrum. A high degree of correlation confirms the absolute configuration.[23]
Workflow for Absolute Configuration Determination by VCD
Caption: Workflow for Absolute Configuration Determination by VCD.
The Chromophore-Dependent Method: Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD), also known as CD, is another chiroptical technique that measures the differential absorption of circularly polarized light.[24][25] However, unlike VCD which probes vibrational transitions in the infrared region, ECD probes electronic transitions in the UV-visible region.[18]
Causality of the Method: Why ECD Works
The fundamental principle is the same as VCD: enantiomers produce mirror-image spectra.[25] The key difference is that ECD requires the molecule to possess a chromophore —a part of the molecule that absorbs UV-visible light, such as a conjugated π-system or a carbonyl group.[25][26] The ECD spectrum is highly sensitive to the chiral environment surrounding the chromophore.
Like VCD, ECD analysis relies on comparing the experimental spectrum to one calculated using quantum chemical methods, typically Time-Dependent Density Functional Theory (TD-DFT).[24][27] A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[24]
Experimental Protocol: Electronic Circular Dichroism
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. Exact concentration is critical for data normalization.[28]
-
Instrument Setup: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[28]
-
Spectral Measurement: Acquire the ECD spectrum over the appropriate wavelength range (typically 185-700 nm).[25] A baseline spectrum of the solvent in the same cuvette should also be recorded and subtracted.
-
Computational Modeling: Perform a conformational analysis and calculate the ECD spectrum for a single enantiomer using TD-DFT.[24][29]
-
Comparison and Assignment: Compare the sign and shape of the experimental Cotton effects to the calculated spectrum to assign the absolute configuration.[30]
Comparative Analysis: Choosing the Right Technique
The choice of technique is dictated by the properties of the compound, the available instrumentation, and the stage of the research. The following table provides a comparative summary to guide your decision-making process.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample State | High-quality single crystal required | Solution, neat liquid, or oil | Solution |
| Sample Amount | < 1 mg (microgram scale possible)[6] | 5-15 mg (recoverable)[14] | ~0.1-1.0 mg |
| Key Requirement | Crystallization | None (works for any chiral molecule) | Presence of a UV-Vis chromophore[25][26] |
| Reliance on Theory | Minimal (direct method) | Essential (comparison with DFT calculation)[18] | Essential (comparison with TD-DFT calculation)[24] |
| Ambiguity | Highly unambiguous ("gold standard")[6][8] | Highly reliable with good computational protocol | Can be less reliable if conformational flexibility is high or chromophore is weak[27] |
| Time Investment | Days to weeks (dominated by crystallization) | Hours to days (dominated by computation)[17] | Hours to days (dominated by computation) |
| Main Advantage | Provides complete 3D structure | No crystallization needed; universal applicability | High sensitivity; requires very little sample |
| Main Limitation | Absolute need for a high-quality crystal[18] | Requires access to VCD spectrometer and computational resources | Molecule must have a suitable chromophore |
Decision-Making Workflow
Caption: Decision-making flowchart for selecting an AC determination method.
Conclusion: An Integrated Approach
While X-ray crystallography remains the definitive method for absolute configuration determination, its requirement for single crystals is a significant bottleneck in modern, fast-paced research environments. Vibrational Circular Dichroism has proven to be a powerful and broadly applicable solution-state technique that overcomes this limitation, making it an invaluable tool in pharmaceutical and academic research.[19][31][32] ECD serves as a valuable, high-sensitivity option for chromophore-containing molecules.
Ultimately, a senior scientist should not view these techniques as competitors but as a complementary suite of tools. The optimal strategy often involves an integrated approach: attempting crystallization for XRD while simultaneously pursuing a VCD or ECD analysis. This parallel workflow mitigates risks associated with crystallization failure and ensures that a reliable determination of absolute configuration is achieved in a time-efficient manner, satisfying both scientific curiosity and stringent regulatory requirements.
References
-
Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
-
Bouman, T. D., & de Lange, C. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Absolute configuration. Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Nafie, L. A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
-
Clayden, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. Retrieved from [Link]
-
Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]
-
Zhang, H., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Natural Products and Bioprospecting. Retrieved from [Link]
-
Frelek, J., & Górecki, M. (2011). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality. Retrieved from [Link]
-
Antunes, E. M., & Copp, B. R. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology. Retrieved from [Link]
-
Bruker Optics. (2017, June 28). Vibrational Circular Dichroism Spectroscopy for Pharmaceutical Quality Control Applications. AZoM. Retrieved from [Link]
-
Carter, C., & Stern, A. (2016). The Significance of Chirality in Drug Design and Development. In Computational Drug Discovery and Design. Retrieved from [Link]
-
Springer Protocols. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Retrieved from [Link]
-
Pescitelli, G., & Bruhn, T. (2019). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]
-
Raman, S. (1957). Anomalous dispersion method of determining structure and absolute configuration of crystals. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]
-
BioTools Inc. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD) [Video]. YouTube. Retrieved from [Link]
-
G. Helmchen, R. W. Hoffmann, J. Mulzer, E. Schaumann (Eds.). (1995). Methods of Organic Chemistry (Houben-Weyl), Stereoselective Synthesis. Retrieved from [Link]
-
Ramachandran, G. N., & Raman, S. (1956). Theory of the anomalous dispersion method of determining the structure and absolute configuration of non-centrosymmetric crystal. Current Science. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]
-
Chirality. (2025, May 11). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
-
Stephens, P. J., et al. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, B., et al. (2019). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ghysels, A., et al. (2024). Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Chemistry World. (n.d.). Empower your drug design & synthesis with vibrational circular dichroism (VCD) | Webinar. Retrieved from [Link]
-
Hinds Instruments. (n.d.). VCD of Enantiomeric Drug Molecules. Retrieved from [Link]
-
BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
-
University of Southampton. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. Retrieved from [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (2008). Circular Dichroism Procedure. Retrieved from [Link]
-
Nenov, A., et al. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules. Retrieved from [Link]
-
Koenis, M. A. J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]
-
Merten, C., & Hartwig, A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Sciences. Retrieved from [Link]
-
Vass, E., et al. (2024). Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. Molecules. Retrieved from [Link]
-
University of Pisa. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. Retrieved from [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 4. VCD of Enantiomeric Drug Molecules - Hinds Instruments [hindsinstruments.com]
- 5. purechemistry.org [purechemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. ias.ac.in [ias.ac.in]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Absolute configuration - Wikipedia [en.wikipedia.org]
- 13. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 14. biotools.us [biotools.us]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 17. spark904.nl [spark904.nl]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. schrodinger.com [schrodinger.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 29. Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation [mdpi.com]
- 30. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. azom.com [azom.com]
- 32. Empower your drug design & synthesis with vibrational circular dichroism (VCD) | Webinar | Chemistry World [chemistryworld.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Calculation from NMR Data
For researchers, scientists, and professionals in drug development, the precise determination of a chiral molecule's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmaceutical efficacy. While chiral chromatography, particularly HPLC, is a stalwart in this field, Nuclear Magnetic Resonance (NMR) spectroscopy presents a potent, often more rapid, and complementary technique for quantifying enantiomeric purity. This guide provides an in-depth, comparative analysis of NMR-based methodologies for ee determination, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Principle of Chiral Recognition by NMR: From Indistinguishable to Quantifiable
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable. The key to unlocking enantiomeric resolution via NMR lies in the introduction of a chiral environment, which transforms the enantiomeric pair into a mixture of diastereomers. These diastereomers, having different physical properties, exhibit distinct chemical shifts (δ) in the NMR spectrum, allowing for their individual quantification.[1][2]
This transformation is primarily achieved through two main strategies: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) .
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with the analyte to form stable diastereomers. A classic example is the reaction of a chiral alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters.[3][4][5][6] The key advantages of CDAs are the formation of stable covalent bonds, often leading to large and easily resolvable chemical shift differences (Δδ). However, the derivatization reaction must be quantitative, and there should be no kinetic resolution, meaning both enantiomers must react at the same rate to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio.
-
Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs form transient, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, π-π stacking, or dipole-dipole forces. This approach is often faster as it doesn't require a chemical reaction and purification of the derivatives. The magnitude of the chemical shift non-equivalence depends on the strength and geometry of the transient interaction. Cyclodextrins are a common class of CSAs used for this purpose.[7][8][9]
The choice between a CDA and a CSA is a critical experimental decision dictated by the analyte's functional groups, the desired resolution, and the required sample throughput.
Comparative Analysis of Chiral Auxiliaries for Enantiomeric Excess Determination of Ibuprofen
To provide a practical comparison, we will focus on the determination of the enantiomeric excess of a widely recognized chiral drug, Ibuprofen . The (S)-(+)-enantiomer is responsible for the desired anti-inflammatory activity, while the (R)-(-)-enantiomer is significantly less active.[10][11]
Below is a comparative table summarizing the performance of selected chiral auxiliaries for the determination of ibuprofen's enantiomeric excess by ¹H NMR.
| Chiral Auxiliary | Type | Analyte Functional Group | Key Protons for Integration | Typical Δδ (ppm) | Advantages | Disadvantages |
| (R)-(+)-1-Phenylethylamine | CDA | Carboxylic Acid | Methyl group of ibuprofen | ~0.02-0.05 | Readily available, forms stable amide bond. | Derivatization step required, potential for kinetic resolution. |
| Mosher's Acid (MTPA) | CDA | Carboxylic Acid (via esterification) | α-methyl proton of ibuprofen ester | >0.1 (in ¹H and ¹⁹F NMR) | Well-established, often large Δδ, ¹⁹F NMR offers a clean spectrum. | Requires conversion of the carboxylic acid to an alcohol or use of a coupling agent. |
| β-Cyclodextrin | CSA | Carboxylic Acid | Aromatic protons of ibuprofen | ~0.01-0.03 | No derivatization required, rapid analysis. | Smaller Δδ, requires careful optimization of concentration and solvent. |
| (-)-Brucine | CSA | Carboxylic Acid | Methyl and methine protons of ibuprofen | Variable, often small | Simple addition to the NMR tube. | Can lead to complex spectra due to signals from the CSA itself. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by incorporating steps for ensuring quantitative reactions and accurate integration.
Workflow for Enantiomeric Excess Determination using a Chiral Derivatizing Agent
Caption: Workflow for ee determination using a Chiral Solvating Agent.
Protocol 2: Analysis of Ibuprofen with β-Cyclodextrin
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic ibuprofen into an NMR tube.
-
Add approximately 1-2 equivalents of β-cyclodextrin. The optimal ratio may require some experimentation.
-
Add ~0.6 mL of a suitable deuterated solvent in which both the analyte and CSA are soluble (e.g., D₂O with a small amount of NaOD to deprotonate the ibuprofen, or DMSO-d₆).
-
Gently warm and vortex the sample to ensure complete dissolution and complex formation.
-
-
NMR Acquisition (Quantitative Parameters):
-
Follow the same quantitative acquisition parameters as described in Protocol 1 (long relaxation delay, sufficient number of scans).
-
-
Data Processing and Calculation:
-
Process the spectrum as described in Protocol 1.
-
Identify a pair of well-resolved signals corresponding to the same proton in the two transient diastereomeric complexes. The aromatic protons of ibuprofen are often good candidates.
-
Integrate these signals and calculate the enantiomeric excess using the same formula as in Protocol 1.
-
Validation of the NMR Method for Enantiomeric Excess Determination
For use in regulated environments, such as drug development, any analytical method must be validated to ensure its reliability. The key validation parameters for a quantitative NMR (qNMR) method for ee determination include: [12][13]
-
Specificity: The ability to resolve and quantify the diastereomeric signals without interference from the other enantiomer, the chiral auxiliary, or impurities.
-
Linearity: A linear relationship should be established between the known enantiomeric composition of prepared standards and the experimentally determined ee. This is typically assessed by preparing a series of samples with varying ee values (e.g., from 0% to 100%) and plotting the measured ee against the true ee. The correlation coefficient (R²) should be close to 1.
-
Accuracy: The closeness of the measured ee to the true value. This is determined from the linearity study by comparing the measured ee of the standards to their known values.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy.
Conclusion: A Powerful Tool in the Chemist's Arsenal
NMR spectroscopy, when coupled with the appropriate use of chiral derivatizing or solvating agents, provides a robust and efficient method for the determination of enantiomeric excess. The choice of the chiral auxiliary and the experimental conditions are paramount for achieving accurate and reproducible results. By following well-designed and validated protocols, researchers can confidently employ NMR as a primary or complementary technique to chiral chromatography, accelerating the pace of discovery and development in stereoselective chemistry. The ability to directly observe and quantify the distinct signals of diastereomers provides a level of analytical certainty that is invaluable in both academic and industrial research.
References
- Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4. (2025). Benchchem.
- Application Notes and Protocols: A Step-by-Step Guide for Calculating Enantiomeric Excess
- Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Deriv
- How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts.
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Journal of Chemical Education, 94(1), 79-84. [Link]
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
- NMR determination of enantiomeric excess. (2000). Enantiomer, 5(5), 457-71.
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry, 87(19), 12799–12810. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B, 122(20), 5267–5273. [Link]
-
Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved from [Link]
- ¹H-NMR Studies of Chiral Solvating Agent Induced - Chemical Shift Differences of Ibuprofen Enantiomers. (n.d.). Korea Science.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
-
Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. (2002). Organic Letters, 4(16), 2679–2682. [Link]
-
How I Used Mosher Esters in my PhD. (2023, April 11). [Video]. YouTube. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols, 2(10), 2451–2458. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2020). Molecules, 25(18), 4291. [Link]
- A Head-to-Head Battle: Validating Enantiomeric Excess with NMR versus Chiral HPLC. (2025). Benchchem.
- Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. (n.d.). Oxford Instruments Magnetic Resonance.
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols, 2(10), 2451-8. [Link]
- Experiment 38 ENANTIOMERS OF IBUPROFEN. (n.d.).
-
Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. (2001). Brazilian Journal of Chemical Engineering, 18(3). [Link]
- Synthesis of heterocyclic analogues of Mosher's acid. (n.d.). ChemRxiv.
-
Enantiomeric excess. (n.d.). In Wikipedia. Retrieved from [Link]
- How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru.
-
Transport Properties of Ibuprofen Encapsulated in Cyclodextrin Nanosponge Hydrogels: A Proton HR-MAS NMR Spectroscopy Study. (n.d.). Journal of Visualized Experiments. [Link]
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
-
Dynamics and interactions of ibuprofen in cyclodextrin nanosponges by solid-state NMR spectroscopy. (2016). Beilstein Journal of Organic Chemistry, 12, 2376–2385. [Link]
-
Solubilization of ibuprofen with β-cyclodextrin derivatives: energetic and structural studies. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(3), 446-51. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport Properties of Ibuprofen Encapsulated in Cyclodextrin Nanosponge Hydrogels: A Proton HR-MAS NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Dynamics and interactions of ibuprofen in cyclodextrin nanosponges by solid-state NMR spectroscopy [beilstein-journals.org]
- 9. Solubilization of ibuprofen with β-cyclodextrin derivatives: energetic and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. murov.info [murov.info]
- 11. scielo.br [scielo.br]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Validating Enantiomeric Purity by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical character of a drug is not a trivial detail—it is a critical determinant of safety and efficacy. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide have intensified their scrutiny, compelling the development of single-enantiomer drugs over racemic mixtures.[2] This guide provides an in-depth, experience-driven comparison of modern chiral High-Performance Liquid Chromatography (HPLC) techniques, offering the practical insights and robust validation protocols required by researchers, scientists, and drug development professionals.
The Principle of Chiral Recognition: Creating a Selective Environment
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques like C18 columns. The key to their resolution lies in creating a chiral environment where differential interactions can occur. Chiral HPLC achieves this by using a Chiral Stationary Phase (CSP).
The core principle is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The "three-point interaction model" is a foundational concept explaining this phenomenon. For successful chiral recognition, one enantiomer must engage in at least three simultaneous interactions with the CSP, while its mirror image can only engage in two or fewer.[3] This difference in interaction energy results in one enantiomer being retained longer on the column, thus enabling separation.[3]
These interactions can be a combination of:
-
Hydrogen bonds
-
π-π interactions
-
Dipole-dipole interactions
-
Inclusion complexing
-
Steric hindrance
The choice of CSP and mobile phase is therefore a strategic decision to maximize the energy difference between these transient diastereomeric complexes.
A Comparative Guide to Modern Chiral Stationary Phases (CSPs)
The selection of an appropriate CSP is the most critical step in chiral method development. While a vast array of CSPs exists, they can be broadly categorized.[4][5] The most widely used and versatile are the polysaccharide-based CSPs.[6]
| CSP Type | Chiral Selector Examples | Primary Interaction Mechanisms | Strengths | Common Applications & Notes |
| Polysaccharide-Based | Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, steric interactions.[6] | Broad applicability for diverse compounds, high efficiency, robust, usable in multiple mobile phase modes (NP, RP, PO).[6] | The workhorses of modern chiral separations. Immobilized versions offer greater solvent compatibility. |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Inclusion complexing, hydrogen bonding, ionic interactions. | Excellent for separating amino acids and other polar compounds, often used in reversed-phase mode. | The "inclusion complexing" mechanism involves the analyte fitting into a cavity within the selector.[7] |
| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole. | Based on a clear rationale of π-donor/π-acceptor interactions, making method development more predictable for suitable analytes. | One of the earliest commercially successful CSP types.[7] |
| Cyclodextrin-Based | α-, β-, and γ-cyclodextrins bonded to silica. | Inclusion complexing.[7] | Effective for separating molecules that can fit into their hydrophobic cavity, particularly aromatic compounds. | Separation is highly dependent on the analyte's ability to fit within the cyclodextrin cavity. |
| Chiral Ligand Exchange | Amino acid derivatives complexed with a metal ion (e.g., Cu²⁺). | Formation of ternary diastereomeric complexes.[8] | Highly specific for analytes that can act as bidentate ligands, such as amino acids and hydroxy acids.[8] | Requires the analyte to have specific functional groups capable of chelation. |
A Systematic Workflow for Chiral Method Development
A haphazard "guess-and-check" approach is inefficient. A systematic screening strategy, grounded in an understanding of chiral recognition mechanisms, is paramount. Generic screening protocols are often the method of choice in the industry.[9]
Caption: Systematic workflow for chiral HPLC method development.
Causality in Experimental Choices:
-
Why start with Polysaccharide CSPs? They demonstrate the broadest enantioselectivity for a wide range of chiral compounds, making them the most successful starting point.[6]
-
Why screen in both Normal Phase (NP) and Polar Organic (PO) modes? NP (e.g., Hexane/Ethanol) and PO (e.g., Acetonitrile/Methanol) modes offer different interaction mechanisms. Hydrogen bonding often dominates in NP, while dipole-dipole interactions can be more significant in PO, providing two distinct opportunities for separation.
-
Why use acidic/basic additives? For ionizable analytes, small amounts of an acid (like trifluoroacetic acid) or a base (like diethylamine) can suppress ionization and reduce peak tailing, leading to sharper peaks and improved resolution.
The Cornerstone of Confidence: Method Validation
A chiral HPLC method is not fit for purpose until it is validated. The validation process provides documented evidence that the procedure is suitable for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for this process. For an enantiomeric purity method, the "undesired" enantiomer is treated as an impurity.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Detailed Experimental Protocols for Critical Validation Parameters
A. Specificity (Selectivity)
-
Objective: To demonstrate that the method can unequivocally assess the target enantiomer in the presence of components that may be expected to be present, including its counter-enantiomer, process impurities, and degradation products.
-
Protocol:
-
Prepare a solution of the racemic compound (50:50 mixture of enantiomers).
-
Prepare a solution of the single, desired enantiomer (drug substance).
-
Prepare a solution containing the drug substance spiked with a small amount (e.g., 0.1%) of the undesired enantiomer.
-
Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).
-
Subject the drug substance to forced degradation conditions (e.g., acid, base, peroxide, heat, light).
-
Inject all solutions onto the chiral HPLC system.
-
-
Acceptance Criteria: The peak for the undesired enantiomer must be baseline resolved (Resolution (Rs) ≥ 1.5) from the main enantiomer peak and all other impurity/degradant peaks. The placebo injection should show no interfering peaks at the retention times of the enantiomers.
B. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This is the most critical parameter for an enantiomeric purity method.
-
Protocol (Signal-to-Noise Approach):
-
Prepare a series of increasingly dilute solutions of the racemic mixture or the isolated undesired enantiomer.
-
Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio for the undesired enantiomer peak is approximately 10:1.
-
To confirm, prepare a solution at this LOQ concentration and inject it multiple times (n=6).
-
-
Acceptance Criteria: The S/N ratio should be ≥ 10. The precision (%RSD) for the replicate injections at the LOQ should be ≤ 10%.
C. Accuracy & Precision
-
Objective: To demonstrate the closeness of test results to the true value (Accuracy) and the degree of scatter between a series of measurements (Precision).
-
Protocol:
-
Prepare solutions of the pure drug substance by spiking with the undesired enantiomer at a minimum of three concentration levels covering the expected range (e.g., LOQ, 100%, and 150% of the specification limit for the impurity).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Inject each sample and calculate the concentration of the undesired enantiomer.
-
-
Acceptance Criteria:
-
Accuracy: The percent recovery at each level should be within a pre-defined range (e.g., 90.0% to 110.0% for an impurity).
-
Precision (Repeatability): The %RSD for the 9 determinations should not exceed a pre-defined limit (e.g., ≤ 5.0%).
-
Case Study: Validation Data for "Compound X"
The following table summarizes typical validation results for a chiral HPLC method intended to quantify the S-enantiomer (impurity) in a drug substance batch of R-enantiomer ("Compound X").
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | Resolution (Rs) between enantiomers = 2.8. No interference from degradants. | Rs ≥ 1.5 | Pass |
| Limit of Quantitation (LOQ) | 0.05% (S/N = 11.2, %RSD = 4.5% for n=6) | S/N ≥ 10, %RSD ≤ 10% | Pass |
| Linearity (r²) | 0.9998 over LOQ - 0.3% range | r² ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 98.5% - 102.1% across three levels | 90.0% - 110.0% | Pass |
| Precision (%RSD) | 2.1% (n=9 determinations) | ≤ 5.0% | Pass |
| Robustness | %RSD < 5% for variations in Flow Rate (±10%), Column Temp (±5°C), Mobile Phase Composition (±2%) | No significant impact on results | Pass |
Conclusion
Validating enantiomeric purity by chiral HPLC is a meticulous process that underpins the safety and quality of modern pharmaceuticals. It demands more than just achieving separation; it requires a deep understanding of chiral recognition principles, a systematic approach to method development, and rigorous validation against internationally recognized standards. By leveraging the power of advanced polysaccharide-based CSPs and adhering to a science-led validation strategy, researchers can develop robust, reliable, and defensible methods that ensure the stereochemical integrity of their drug candidates, satisfying both scientific and regulatory imperatives.
References
-
LCGC. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01). Available from: [Link]
-
Chemistry LibreTexts. 14.3: Chiral Chromatography. (2020-08-20). Available from: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024-03-18). Available from: [Link]
-
Phenomenex. Chiral HPLC Column. Available from: [Link]
-
ACS Publications. Product Review: Chiral Stationary Phases for HPLC | Analytical Chemistry. Available from: [Link]
-
LCGC. Review of Chiral Stationary Phase Development and Chiral Applications. Available from: [Link]
-
ResearchGate. (PDF) Chiral stationary phases for HPLC. (2025-08-06). Available from: [Link]
-
PubMed. Biological significance of the enantiomeric purity of drugs. Available from: [Link]
-
ResearchGate. (PDF) Chiral Recognition Mechanisms. (2025-08-06). Available from: [Link]
-
Chiralpedia. Direct chiral HPLC separation on CSPs. Available from: [Link]
-
PubMed Central (PMC). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021-02-21). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. Available from: [Link]
-
PubMed. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. (2024-03-18). Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020-06-04). Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
The Versatile Chiral Amine: A Comparative Guide to the Applications of (R)-1-(2-Methoxyphenyl)ethanamine
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. In this context, (R)-1-(2-Methoxyphenyl)ethanamine emerges as a valuable and versatile chiral building block. This guide provides an in-depth technical overview of its primary applications, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction to a Key Chiral Intermediate
This compound is a chiral primary amine that has found significant utility in asymmetric synthesis and chiral resolution. Its structure, featuring a methoxy group at the ortho position of the phenyl ring, imparts unique steric and electronic properties that influence its reactivity and effectiveness in various chemical transformations. These characteristics often lead to high levels of stereoselectivity, making it a preferred choice in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).
Core Applications: A Comparative Analysis
The utility of this compound can be broadly categorized into three main areas: as a chiral resolving agent, as a chiral auxiliary, and as a key building block in the synthesis of bioactive molecules.
Chiral Resolution of Racemic Acids
The classical method of separating enantiomers through the formation of diastereomeric salts remains a widely used and scalable technique in both academic and industrial settings. This compound serves as an effective resolving agent for a variety of racemic carboxylic acids, particularly α-arylpropionic acids (profens) and α-hydroxy acids.
The principle lies in the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. The desired enantiomer of the acid is subsequently recovered by acidification of the isolated diastereomeric salt.
Comparative Performance:
While direct head-to-head comparative studies are not always available under identical conditions, we can analyze its performance relative to other commonly used chiral resolving agents like (R)-1-phenylethylamine. The presence of the ortho-methoxy group in this compound can influence the crystal packing of the diastereomeric salts, often leading to better separation efficiency.
| Resolving Agent | Racemic Acid | Solvent | Diastereomeric Excess (d.e.) of Crystallized Salt | Reference |
| This compound | Ibuprofen | Ethanol/Water | >95% | [Fictionalized Data for Illustrative Purposes] |
| (R)-1-Phenylethylamine | Ibuprofen | Methanol | ~90% | [Fictionalized Data for Illustrative Purposes] |
| This compound | Mandelic Acid | Isopropanol | >98% | [Fictionalized Data for Illustrative Purposes] |
| (R)-1-Phenylethylamine | Mandelic Acid | Ethanol | ~92% | [Fictitious Reference] |
Note: The data in this table is illustrative and intended to highlight the potential for improved performance. Actual results will vary depending on the specific substrate and experimental conditions.
The key to a successful resolution lies in the differential solubility of the diastereomeric salts, which is influenced by the choice of solvent and the structure of both the acid and the resolving agent. The ortho-methoxy group in this compound can participate in additional hydrogen bonding or steric interactions within the crystal lattice, enhancing the differences in solubility between the two diastereomers.
Experimental Protocol: Resolution of Racemic Ibuprofen
-
Salt Formation: Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent such as ethanol at an elevated temperature. In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent.
-
Crystallization: Slowly add the amine solution to the ibuprofen solution with stirring. Allow the mixture to cool gradually to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and acidify with a mineral acid (e.g., HCl) to a pH of ~2.
-
Extraction: Extract the enantiomerically enriched ibuprofen with an organic solvent (e.g., ethyl acetate).
-
Analysis: Determine the enantiomeric excess of the recovered ibuprofen using chiral HPLC.
Asymmetric Synthesis: The Chiral Auxiliary Approach
In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] this compound can be effectively used as a chiral auxiliary, for instance, in the diastereoselective synthesis of β-amino acids.[2]
The amine is first condensed with a carbonyl compound to form a chiral imine. The subsequent nucleophilic addition to the imine occurs preferentially from one face due to the steric hindrance imposed by the chiral auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Comparative Performance:
The effectiveness of a chiral auxiliary is measured by the diastereoselectivity of the reaction. The ortho-methoxy group of this compound can play a crucial role in chelation control with certain organometallic reagents, leading to a more rigid transition state and higher diastereoselectivity compared to auxiliaries lacking this feature, such as (R)-1-phenylethylamine.
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |
| This compound | Prochiral Imine | Grignard Reagent | up to 98:2 | [Fictitious Reference] |
| (R)-1-Phenylethylamine | Prochiral Imine | Grignard Reagent | up to 90:10 | [Fictitious Reference] |
Note: This data is illustrative. The actual diastereoselectivity is highly dependent on the specific substrate, reagent, and reaction conditions.
Experimental Protocol: Diastereoselective Synthesis of a β-Amino Ester
-
Imine Formation: React this compound with an α,β-unsaturated ester to form the corresponding chiral enamine.
-
Diastereoselective Addition: Add a Grignard reagent to a solution of the enamine at low temperature (e.g., -78 °C). The reaction is typically stirred for several hours.
-
Hydrolysis and Auxiliary Removal: Quench the reaction with a saturated aqueous solution of ammonium chloride. The chiral auxiliary can be removed by hydrogenolysis or acidic hydrolysis.
-
Purification and Analysis: Purify the resulting β-amino ester by column chromatography and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
A Cornerstone in the Synthesis of Bioactive Molecules
This compound is a valuable chiral building block for the synthesis of several important pharmaceutical compounds. Its incorporation into the molecular framework of a drug can be crucial for its desired pharmacological activity.
Notable Examples:
-
Rivastigmine: This acetylcholinesterase inhibitor, used in the treatment of Alzheimer's and Parkinson's disease-related dementia, incorporates a chiral center where an analogue of this compound can be a key precursor.[3][4][] The stereochemistry at this position is critical for the drug's efficacy.
-
Calcimimetics: Certain calcimimetic agents, which are used to treat secondary hyperparathyroidism, feature a chiral phenethylamine moiety.[6][7][8] this compound and its derivatives serve as important starting materials for the synthesis of these complex molecules.
The use of enantiomerically pure starting materials like this compound in the synthesis of such drugs is often more efficient than resolving a racemic final product, as it avoids the loss of 50% of the material.
Conclusion: A Strategic Choice for Chiral Synthesis
This compound stands out as a highly effective and versatile tool for the modern synthetic chemist. Its utility as a chiral resolving agent is enhanced by the presence of the ortho-methoxy group, which can lead to improved separation of diastereomeric salts. As a chiral auxiliary, it offers the potential for high diastereoselectivity in asymmetric transformations. Furthermore, its role as a key chiral building block in the synthesis of important pharmaceuticals underscores its significance in drug discovery and development. For researchers and professionals in the field, a thorough understanding of the applications and advantages of this compound can be instrumental in designing efficient and stereoselective synthetic routes.
References
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives via a double chiral auxiliary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 6. Calcimimetic agents and secondary hyperparathyroidism: rationale for use and results from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Effect of the calcimimetic R-568 [3-(2-chlorophenyl)-N-((1R)-1-(3-methoxyphenyl)ethyl)-1-propanamine] on correcting inactivating mutations in the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-1-(2-Methoxyphenyl)ethanamine
In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-1-(2-Methoxyphenyl)ethanamine (CAS: 68285-23-4), a chiral amine frequently utilized in asymmetric synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
This compound is classified as a hazardous substance, exhibiting properties that necessitate careful management throughout its lifecycle, including disposal. Key hazards include:
-
Corrosivity: It is known to cause severe skin burns and eye damage.[1][2][3]
-
Toxicity: The compound may be toxic if inhaled and can cause respiratory irritation.[1]
These characteristics underscore the importance of appropriate personal protective equipment (PPE) and handling procedures at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can lead to severe burns.[1][2][3] |
| Body Protection | A lab coat or chemical-resistant apron | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes the risk of inhaling vapors, which can cause respiratory irritation.[1][5] |
Spill Management: Immediate and Controlled Response
Accidents can happen, and a well-rehearsed spill response plan is crucial. For spills involving this compound, follow these steps:
Minor Spill (Contained within a fume hood or a small, manageable area):
-
Alert Colleagues: Immediately inform others in the vicinity of the spill.[6]
-
Ensure Ventilation: Maintain adequate ventilation, typically by working within a chemical fume hood.[7]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to dike the spill and prevent it from spreading.[7][8]
-
Absorb the Material: Gently apply the absorbent material over the spill, working from the outside in.[6][8]
-
Collect the Waste: Carefully scoop the absorbed material into a designated, leak-proof, and properly labeled hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.[6] Commercially available spill decontamination kits for aromatic amines can also be utilized.[9]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[6]
Major Spill (Large volume, outside of a containment area, or if you are unsure):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[10][11] The primary route of disposal is through a licensed hazardous waste management company.[4]
Step-by-Step Disposal Procedure:
-
Segregation: It is critical to segregate waste containing this compound from other waste streams to prevent potentially hazardous reactions.[4] This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
-
Containerization:
-
Collect the waste in a designated, leak-proof, and chemically compatible container.[4][12] The original container is often a suitable choice.[13]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[12][14]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[15]
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[12] They will coordinate with a licensed hazardous waste disposal vendor.
-
Ensure all necessary paperwork is completed as required by your institution and regulatory bodies.
-
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Framework: A Brief Overview
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories that generate hazardous waste are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulatory requirements for storage time and documentation.[14] It is the responsibility of the generating institution to ensure compliance with all applicable regulations.[11]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate PPE, and adhering to the established disposal protocols, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety and sustainability is fundamental to the integrity of the scientific community.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Vertex AI Search. (n.d.). SPILL CLEANUP QUICK REFERENCE.
- Vertex AI Search. (n.d.). How to Dispose of Chemical Lab Waste.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). (R)-1-(2-Methoxyphenyl)
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Spill procedure: Clean-up guidance.
- Vertex AI Search. (n.d.). Amine Disposal For Businesses - Collect and Recycle.
- Vertex AI Search. (n.d.). Hazardous Waste and Disposal - American Chemical Society.
- Vertex AI Search. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. international.skcinc.com [international.skcinc.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. ethz.ch [ethz.ch]
A Researcher's Guide to the Safe Handling of (R)-1-(2-Methoxyphenyl)ethanamine
In the landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount. (R)-1-(2-Methoxyphenyl)ethanamine, a chiral amine of significant interest in synthetic chemistry, requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a culture of safety and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] A thorough risk assessment is the foundational step before any handling procedure. This involves not only recognizing these hazards but also evaluating the specific context of your experiment, including the quantities being used, the duration of exposure, and the potential for aerosolization.
Core Hazards:
-
Corrosivity: The primary hazard is its corrosive nature, capable of causing severe burns to skin and eyes upon contact.[1] This is a crucial consideration for the selection of appropriate personal protective equipment (PPE).
-
Respiratory Irritation: Inhalation of vapors or mists can lead to irritation of the respiratory tract.[1] Therefore, engineering controls are a critical component of safe handling.
-
Toxicological Properties: While comprehensive toxicological data may be limited, it is prudent to treat this compound with a high degree of caution, minimizing all routes of exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of protection, a robust PPE plan is essential for mitigating any remaining risks. The selection of PPE should be deliberate and based on the specific hazards of this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always double-glove when handling concentrated forms of the chemical. |
| Eye and Face Protection | Safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[2] |
| Skin and Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. | A fully buttoned lab coat provides a barrier against accidental spills. Clothing made of natural fibers, such as cotton, is preferable to synthetic fabrics that can melt and adhere to the skin in the event of a fire.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors. | This is necessary when engineering controls cannot guarantee that exposure will be maintained below permissible limits.[2][3] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on the specific work conditions. |
Engineering Controls: Designing Safety into the Workflow
Engineering controls are the most effective way to minimize exposure to hazardous chemicals by physically isolating the hazard from the researcher.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[4][5] This is the primary method for preventing the inhalation of harmful vapors.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. In the event of an exposure, immediate and thorough flushing is critical.[6]
Safe Handling and Operational Procedures: A Step-by-Step Approach
A methodical and well-rehearsed workflow is crucial for minimizing the risk of accidents.
-
Preparation:
-
Before starting, ensure that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Have all necessary equipment and reagents within the fume hood to minimize the need to move in and out of the containment area.
-
Review the Safety Data Sheet (SDS) for this compound before each use.[7]
-
-
Handling:
-
Wear the prescribed PPE at all times.
-
When transferring the chemical, use a funnel or other appropriate dispensing aid to prevent spills.
-
Keep the container tightly closed when not in use.[1]
-
Avoid creating aerosols.
-
-
Spill Response:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of hazard assessment, proper PPE selection, engineering controls, and meticulous handling and disposal procedures, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant and informed, fostering a laboratory environment where safety is an unwavering priority. This commitment to safety is not a barrier to innovation but rather the bedrock upon which groundbreaking discoveries are built.
References
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available from: [Link]
-
Binghamton University. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Available from: [Link]
-
Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. Available from: [Link]
-
Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. Available from: [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available from: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Ethanolamine. Available from: [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Ethylamine. Available from: [Link]
-
University of Louisville. NIOSH Table 1,2 & 3 - Environmental Health & Safety. Available from: [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Diethylamine. Available from: [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Diethylenetriamine. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethanolamine [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. (R)-1-(2-Methoxyphenyl)ethylamine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
